1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Description
Properties
IUPAC Name |
1-imidazol-1-yl-2-(4-nitrophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-11(13-6-5-12-8-13)7-9-1-3-10(4-2-9)14(16)17/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVKPCDHGLECJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N2C=CN=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in Advanced Organic Synthesis
Executive Summary
In modern medicinal chemistry, the precise construction of amide, ester, and hydroxamic acid linkages is paramount. 1-[(4-Nitrophenyl)acetyl]-1H-imidazole serves as a highly reactive, chemoselective activated ester equivalent. By circumventing the harsh conditions associated with traditional acyl chlorides, this acylimidazole intermediate facilitates the mild transfer of the 4-nitrophenylacetyl moiety to complex, sensitive pharmacophores. This guide deconstructs its structural properties, the mechanistic causality behind its synthesis, and field-proven, self-validating experimental protocols for its application in drug development.
Physicochemical Profiling & Structural Analysis
Understanding the physical parameters of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is critical for predicting its behavior in anhydrous environments. The compound features a highly electrophilic carbonyl center, activated by the electron-withdrawing nature of both the adjacent 4-nitrophenyl group and the leaving imidazole ring.
Table 1: Quantitative Physicochemical Properties
| Parameter | Value |
| IUPAC Name | 1-[2-(4-nitrophenyl)acetyl]imidazole |
| CAS Registry Number | 1797078-78-4 |
| Molecular Formula | C11H9N3O3 |
| Molecular Weight | 231.21 g/mol |
| Structural Motif | Acylimidazole (N-acyl heteroaromatic) |
| Reactivity Profile | Highly moisture-sensitive; potent electrophile |
| Storage Conditions | Inert atmosphere (Ar/N2) at -20°C, or generated in situ |
Mechanistic Rationale: The CDI Activation Paradigm
In traditional synthesis, carboxylic acids are converted to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride. However, 4-nitrophenylacetic acid possesses highly acidic alpha-protons situated between the carbonyl and the electron-withdrawing nitrophenyl group.
The Causality of Reagent Selection: Exposing this specific substrate to harsh halogenating agents frequently induces unwanted alpha-deprotonation, leading to ketene formation, racemization of adjacent chiral centers, or outright polymerization. To prevent this, 1,1'-Carbonyldiimidazole (CDI) is utilized. CDI operates under neutral, mild conditions. The nucleophilic attack of the carboxylic acid on CDI generates a transient mixed carboxylic-carbonic anhydride. The thermodynamic driving force of the reaction is the irreversible elimination of carbon dioxide (CO₂). This decarboxylation prevents the reverse reaction, funneling the intermediate exclusively toward the stable 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Mechanistic workflow of CDI-mediated activation to form the acylimidazole intermediate.
Experimental Protocols: A Self-Validating System
The following protocol details the in situ generation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole and its subsequent conversion into a hydroxamic acid—a critical pharmacophore motif utilized in the development of metalloenzyme and histone deacetylase (HDAC) inhibitors .
This workflow is designed as a self-validating system , where physical manifestations at each step confirm the success of the chemical transformations without requiring mid-reaction chromatography.
Protocol: One-Pot Synthesis of 4-Nitrophenylethanehydroxamic Acid
Step 1: Substrate Activation
-
Flame-dry a 50 mL round-bottom flask and purge continuously with Argon.
-
Dissolve 4-nitrophenylacetic acid (1.0 eq, 10 mmol) in anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.2 M.
-
Cool the solution to 0 °C using an ice bath to control the initial exothermic reaction.
-
Add CDI (1.1 eq, 11 mmol) portion-wise over 5 minutes.
Self-Validation Check: Observe the reaction mixture. The immediate effervescence of CO₂ gas visually confirms the decomposition of the mixed anhydride. Remove the ice bath and stir at room temperature. The reaction must be stirred until gas evolution completely ceases (typically 45–60 minutes). The absolute cessation of bubbling is the physical validator that 1-[(4-Nitrophenyl)acetyl]-1H-imidazole has been quantitatively formed.
Step 2: Nucleophilic Addition
-
In a separate dry vial, suspend hydroxylamine hydrochloride (1.2 eq, 12 mmol) in THF and neutralize with N,N-Diisopropylethylamine (DIPEA, 1.2 eq).
Causality of Base Selection: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the hydrochloride salt to liberate free hydroxylamine without competing for the highly electrophilic acylimidazole intermediate.
-
Add the free hydroxylamine solution dropwise to the acylimidazole mixture at room temperature.
-
Stir for 2–4 hours under Argon.
Step 3: Workup and Isolation
-
Quench the reaction by adding 10 mL of deionized water and extract the mixture with Ethyl Acetate (3 × 20 mL).
-
Wash the combined organic layers twice with 5% aqueous citric acid, followed by brine.
Causality of Acid Wash: The primary byproduct of the CDI activation is free imidazole, which is basic and highly water-soluble. The mild citric acid wash selectively protonates the imidazole, partitioning it entirely into the aqueous layer while leaving the target hydroxamic acid safely in the organic phase. This eliminates the need for silica gel chromatography.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure product.
Strategic Applications in Drug Development
1-[(4-Nitrophenyl)acetyl]-1H-imidazole operates as a versatile synthetic hub. Its balanced reactivity profile—significantly more stable than an acyl chloride but vastly more reactive than a standard alkyl ester—allows it to participate in diverse downstream pathways critical to drug discovery.
-
Hydroxamic Acids: Reaction with hydroxylamine yields potent chelators used in epigenetic targeted therapies (e.g., HDAC inhibitors) .
-
Weinreb Amides: Reaction with N,O-dimethylhydroxylamine produces Weinreb amides. These are essential precursors for synthesizing customized ketones, as they prevent the over-alkylation typically seen when Grignard reagents react with standard esters.
-
Macrolactonization: In the total synthesis of complex natural products, the acylimidazole can drive difficult intramolecular esterifications (involving sterically hindered secondary or tertiary alcohols) when activated by a catalytic amount of a strong amidine base like DBU.
Downstream synthetic utility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in drug development.
References
-
ChemSrc Database. "1797078-78-4: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole." ChemSrc. Available at:[Link]
-
Mocci, R., De Luca, L., Delogu, F., & Porcheddu, A. (2016). "An Environmentally Sustainable Mechanochemical Route to Hydroxamic Acid Derivatives." Advanced Synthesis & Catalysis, 358(19), 3135-3144. Available at:[Link]
1-[(4-Nitrophenyl)acetyl]-1H-imidazole CAS number and synonyms
This guide provides an in-depth technical analysis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole , a reactive N-acyl imidazole intermediate used primarily as a highly specific acylating agent in organic synthesis and medicinal chemistry.
Executive Summary
1-[(4-Nitrophenyl)acetyl]-1H-imidazole is an activated amide derivative of 4-nitrophenylacetic acid. Unlike stable amides, this N-acyl imidazole possesses a high free energy of hydrolysis, making it a potent acylating agent. It is typically generated in situ by the reaction of 4-nitrophenylacetic acid with 1,1'-carbonyldiimidazole (CDI).
In drug development, this compound serves as a critical electrophile for installing the (4-nitrophenyl)acetyl moiety onto nucleophilic pharmacophores (amines, alcohols, thiols) under mild, neutral conditions. The 4-nitro group enhances the electrophilicity of the carbonyl carbon, increasing reactivity compared to the unsubstituted phenylacetyl analog.
Chemical Identity & Properties
Because this compound is a reactive intermediate often prepared in situ, it is rarely cataloged with a unique CAS number in commercial databases. It is defined by its precursors and structure.
| Property | Detail |
| Chemical Name | 1-[(4-Nitrophenyl)acetyl]-1H-imidazole |
| Synonyms | 4-Nitrophenylacetic acid imidazolide; N-(4-Nitrophenylacetyl)imidazole |
| Molecular Formula | C₁₁H₉N₃O₃ |
| Molecular Weight | ~231.21 g/mol |
| Structural Class | N-Acyl Imidazole (Activated Amide) |
| Precursor A | 4-Nitrophenylacetic acid (CAS: 104-03-0) |
| Precursor B | 1,1'-Carbonyldiimidazole (CDI) (CAS: 530-62-1) |
| Stability | Moisture sensitive; hydrolyzes to parent acid and imidazole.[1][2] |
Structural Representation
The molecule consists of an imidazole ring acylated at the N1 position by a (4-nitrophenyl)acetyl group. The bond between the imidazole nitrogen and the carbonyl carbon is strictly "twisted," preventing resonance stabilization typical of amides, which drives its high reactivity.
Synthesis & Preparation Protocol
The most reliable method for generating 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is the CDI activation method . This protocol is preferred over acid chloride routes because it avoids the generation of HCl and does not require an exogenous base (the released imidazole acts as a proton scavenger).
Reagents
-
4-Nitrophenylacetic acid (1.0 eq) : Dried in vacuo.
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq) : Must be high quality (white crystals, not yellow).
-
Solvent : Anhydrous THF, DMF, or Dichloromethane (DCM).
Step-by-Step Protocol
-
Setup : Flame-dry a round-bottom flask and purge with Nitrogen or Argon.
-
Dissolution : Dissolve 4-nitrophenylacetic acid (1.0 eq) in anhydrous THF (concentration ~0.2 M).
-
Activation : Add CDI (1.1 eq) in a single portion.
-
Observation: Immediate evolution of CO₂ gas (effervescence) indicates reaction progress.
-
-
Incubation : Stir at room temperature for 1–2 hours.
-
Checkpoint: Cessation of bubbling signals the conversion to the acyl imidazole is complete.
-
-
Usage : The resulting solution containing 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is used directly for the subsequent coupling step (addition of amine/alcohol).
Synthesis Logic Diagram
Figure 1: Generation of the acyl imidazole species via CDI activation.
Reactivity Profile & Mechanism
Mechanism of Action
The utility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole lies in its ability to transfer the acyl group to nucleophiles.
-
Activation : The imidazole ring acts as an excellent leaving group due to its ability to stabilize a negative charge (or be protonated to neutral imidazole).
-
Nucleophilic Attack : An incoming nucleophile (e.g., primary amine) attacks the carbonyl carbon.
-
Elimination : The tetrahedral intermediate collapses, expelling imidazole and forming the stable amide bond.
The 4-nitro group on the phenyl ring exerts a strong electron-withdrawing effect (inductive and resonance), making the carbonyl carbon significantly more electrophilic than in standard phenylacetic acid derivatives. This allows for coupling with sterically hindered or electron-poor amines that might otherwise fail.
Reaction Workflow
Figure 2: Nucleophilic Acyl Substitution mechanism utilizing the acyl imidazole.
Applications in Drug Development[4][5][6][7]
Amide Bond Formation (Peptidomimetics)
This reagent is ideal for coupling the 4-nitrophenylacetyl moiety to amino acids or pharmacophore scaffolds.
-
Advantage : The reaction proceeds at neutral pH (buffered by the released imidazole), preserving acid-sensitive protecting groups (e.g., Boc, Trt).
-
Protocol : Add the amine (1.0 eq) directly to the in situ generated acyl imidazole solution. Stir 2–4 hours.
Esterification
Reacts with primary and secondary alcohols to form esters.
-
Note : Esterification often requires a catalyst (e.g., DBU or catalytic NaH) or heating, as alcohols are poorer nucleophiles than amines.
Synthesis of Linkers
The 4-nitrophenyl group can be subsequently reduced (e.g., Fe/HCl or H₂/Pd) to an aniline, providing a handle for further functionalization (e.g., azo coupling or urea formation). This makes the reagent valuable for creating bifunctional linkers in PROTACs or antibody-drug conjugates (ADCs).
Handling and Stability
-
Moisture Sensitivity : N-Acyl imidazoles hydrolyze rapidly in the presence of water to regenerate the carboxylic acid and imidazole. All reactions must be performed under an inert atmosphere (N₂/Ar).
-
Storage : If isolation is required, the compound should be stored under argon at -20°C. However, fresh in situ preparation is strongly recommended to ensure purity.
-
Safety : CDI and its derivatives are irritants.[1] The 4-nitrophenyl moiety is a potential mutagen; handle with appropriate PPE (gloves, fume hood).
References
- Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides)." Angewandte Chemie International Edition, 1(7), 351–367.
-
Armstrong, A. (2001). "1,1'-Carbonyldiimidazole."[3] Encyclopedia of Reagents for Organic Synthesis.
-
Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 104-03-0, 4-Nitrophenylacetic acid.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CAS 530-62-1, Carbonyldiimidazole.
Sources
Technical Guide: Reactivity and Application of 1-Acylimidazoles in Organic Synthesis
The following technical guide is structured to provide actionable, high-level insights into the utility of 1-acylimidazoles. It moves beyond standard textbook descriptions to address the practical realities of their use in complex organic synthesis and medicinal chemistry.
Executive Summary
1-Acylimidazoles (N-acylimidazoles) represent a "Goldilocks" zone in acyl transfer reagents: they are significantly more reactive than esters or amides but possess a stability profile that allows for isolation and storage—unlike highly moisture-sensitive acid chlorides. Derived principally from the reaction of carboxylic acids with 1,1'-Carbonyldiimidazole (CDI), these intermediates serve as pivotal electrophiles in the synthesis of amides, esters, and ketones. This guide details the mechanistic underpinnings, chemoselectivity, and experimental protocols required to leverage these reagents in high-value drug development workflows.
Mechanistic Foundations: The "Azolide" Effect
The utility of 1-acylimidazoles stems from the unique electronic properties of the imidazole ring. Unlike a standard amide, where the nitrogen lone pair donates electron density into the carbonyl (
Electronic Activation
-
Suppressed Resonance: The lone pair on the
nitrogen is engaged in maintaining the aromaticity of the imidazole ring. Consequently, it is less available for resonance stabilization of the exocyclic carbonyl. This renders the carbonyl carbon highly electrophilic. -
Leaving Group Ability: Upon nucleophilic attack, the imidazole moiety is expelled. The leaving group is neutral imidazole (
of conjugate acid ), which is a significantly better leaving group than the alkoxide or amide anions generated from esters or amides.
The "Push-Pull" Mechanism
In the presence of weak acid catalysis (often provided by the imidazole hydrochloride byproduct formed in situ), the carbonyl oxygen is protonated, further lowering the LUMO energy.
Figure 1: Mechanistic pathway of CDI-mediated activation.[1] The irreversible loss of
Synthesis & Preparation: The CDI Protocol
The standard route to 1-acylimidazoles is the reaction of a carboxylic acid with 1,1'-Carbonyldiimidazole (CDI). While conceptually simple, technical execution determines yield and purity.
The "Fizz" Factor
The reaction generates Carbon Dioxide (
-
Visual Indicator: The cessation of effervescence is a reliable visual endpoint for the activation step.
-
Moisture Sensitivity: CDI hydrolyzes to imidazole and
upon contact with water. Reagents must be handled under an inert atmosphere ( or Ar).[4]
Comparison of Coupling Reagents
Why choose CDI over EDC or Thionyl Chloride?
| Feature | CDI (Staab Reagent) | EDC / HOBt | Thionyl Chloride ( |
| Atom Economy | High (Byproducts: | Low (Byproducts: Urea, HOBt) | High ( |
| Byproduct Removal | Acidic wash or evaporation | Aqueous workup (Urea is water soluble) | Evaporation / Distillation |
| Racemization | Low (Safe for amino acids) | Low (with HOBt) | High (Risk of ketene formation) |
| Cost | Low (Bulk commodity) | Moderate to High | Very Low |
| Stability | Moisture sensitive solid | Hygroscopic solid | Corrosive liquid |
Chemospecific Transformations
Once generated, the 1-acylimidazole can be diverted into three primary pathways depending on the nucleophile introduced.
Figure 2: Divergent synthetic pathways for 1-acylimidazoles.
Amide Bond Formation (N-Acylation)
This is the most common application. The reaction with primary and secondary amines is generally rapid at room temperature.
-
Mechanism: Direct nucleophilic attack. The displaced imidazole acts as a proton scavenger.
-
Optimization: For sterically hindered or aromatic amines (anilines), the reaction can be sluggish. Adding a proton source (e.g., Imidazole
HCl or Pyridinium salts) can catalyze the reaction by protonating the acylimidazole oxygen [1].
Esterification (O-Acylation)
Alcohols are poorer nucleophiles than amines. Reaction with 1-acylimidazoles often requires:
-
Heat: Reflux in THF or Toluene.[5]
-
Base Catalysis: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or alkoxides (NaOEt) are frequently used to deprotonate the alcohol, increasing its nucleophilicity.
Ketone Synthesis (C-Acylation)
Unlike acid chlorides, which react avidly with organometallics to form tertiary alcohols (via double addition), 1-acylimidazoles can be used to synthesize ketones.
-
The Selectivity: The intermediate formed after the first addition of the Grignard reagent is a metal-chelated species (or simply possesses a stable tetrahedral character) that resists further attack until aqueous workup hydrolyzes it to the ketone.
-
Stoichiometry Alert: If the 1-acylimidazole is generated in situ, the reaction mixture contains 1 equivalent of free imidazole. This acidic proton (
14.4) will quench 1 equivalent of Grignard. Therefore, at least 2-3 equivalents of Grignard are required (or the acylimidazole must be isolated first).
Experimental Protocols
Protocol A: Standard Generation of 1-Acylimidazole (In Situ)
Use this for subsequent reaction with amines or simple nucleophiles.
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and
inlet. -
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous THF or DCM (concentration ~0.2 M).
-
Activation: Add CDI (1.1 equiv) in a single portion.
-
Observation: Vigorous evolution of
gas will occur.[3]
-
-
Completion: Stir at Room Temperature (RT) for 1 hour. Ensure gas evolution has ceased.
-
Validation: An aliquot can be checked by IR (shift of carbonyl stretch) or TLC (conversion of acid to a baseline spot or new UV active species).
-
Protocol B: Synthesis of Ketones via Grignard Reagents
Requires careful stoichiometry to avoid tertiary alcohol formation.
-
Preparation: Prepare the 1-acylimidazole as in Protocol A.
-
Workup (Crucial Step): To avoid wasting Grignard reagent on the imidazole byproduct:
-
Dilute with DCM.
-
Wash rapidly with cold water (removes Imidazole and excess CDI).
-
Dry organic layer over
and concentrate in vacuo to obtain the crude N-acylimidazole.
-
-
Reaction: Redissolve the crude N-acylimidazole in anhydrous THF. Cool to -78°C.[6]
-
Addition: Add the Grignard reagent (1.1 equiv relative to acylimidazole) dropwise over 30 minutes.
-
Quench: Stir for 1 hour at -78°C, then quench with saturated
solution before allowing the reaction to warm to RT. This prevents over-addition during the warming phase.
Advanced Applications in Drug Discovery
Late-Stage Functionalization
In medicinal chemistry, modifying a lead compound's periphery is essential. 1-Acylimidazoles allow for the "activation" of a core carboxylic acid, which can then be split into multiple parallel synthesis vials to react with a library of amines. This is cleaner than using acid chlorides, which release HCl and may degrade sensitive scaffolds.
Heterocycle Synthesis
1-Acylimidazoles are precursors to other heterocycles. For example, reaction with hydrazine yields hydrazides (precursors to 1,3,4-oxadiazoles), and reaction with
References
-
Mechanism of CDI Amide Coupling & Acid Catalysis: Title: Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole[2]·HCl Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Original Staab Reagent Work: Title: Syntheses Using Heterocyclic Amides (Azolides) Source: Angewandte Chemie International Edition URL:[Link]
-
Ketone Synthesis Selectivity: Title: Synthesis of Symmetrical Ketones from Grignard Reagents and 1,1′-Carbonyldiimidazole Source: Synthetic Communications URL:[Link]
-
Review of Peptide Coupling Agents: Title: Recent Advances in Peptide Coupling Agents Source: Chemical Reviews (ACS) URL:[Link]
Sources
Technical Guide: 4-Nitrophenylacetic Acid vs. Its Acyl-Imidazole Derivative
Executive Summary
This technical guide analyzes the structural, physicochemical, and reactive divergences between 4-nitrophenylacetic acid (4-NPAA) and its critical synthetic derivative, 1-(2-(4-nitrophenyl)acetyl)-1H-imidazole (hereafter referred to as the Acyl-Imidazole Derivative ).
While 4-NPAA serves as a stable, crystalline building block in organic synthesis, its acyl-imidazole derivative represents a high-energy, moisture-sensitive electrophile generated in situ to drive difficult amidation and esterification reactions. Understanding the transition from the passive acid to the active azolide is fundamental to optimizing yield in peptide mimetics and API synthesis.
Part 1: Chemical Architecture & Fundamental Properties
The core difference lies in the electronic state of the carbonyl carbon. 4-NPAA is a Brønsted acid stabilized by resonance and the electron-withdrawing nitro group. The imidazole derivative is an activated amide (azolide) where the imidazole ring acts as a facile leaving group, significantly increasing electrophilicity.
Comparative Properties Table
| Feature | 4-Nitrophenylacetic Acid (4-NPAA) | Acyl-Imidazole Derivative (Active Azolide) |
| CAS Registry | 104-03-0 | Generated In Situ (Transient) |
| Molecular Weight | 181.15 g/mol | ~231.21 g/mol |
| Electronic State | Stable Anion (at pH > 4.0) | Highly Reactive Electrophile |
| pKa | 3.85 (Acidic due to | N/A (Lewis Base / Electrophile) |
| Solubility | Soluble in EtOH, Ether; Slightly in | Soluble in THF, DMF, |
| Stability | High (Shelf-stable solid) | Low (Hydrolyzes rapidly in moisture) |
| Primary Utility | Precursor / Building Block | Acylating Agent (Activated Ester Equivalent) |
Structural Logic & Causality
-
4-NPAA: The para-nitro group exerts a strong electron-withdrawing effect (-I, -M), lowering the pKa of the acetic acid side chain (pKa ~3.85) compared to phenylacetic acid (pKa ~4.3). This makes the carboxylate anion relatively stable and less nucleophilic.
-
Imidazole Derivative: By converting the -OH of the acid to an imidazole ring, the resonance stabilization of the carboxylic acid is broken. The lone pair on the "pyrrole-like" nitrogen of the imidazole is part of the aromatic sextet, making it a poor donor to the carbonyl. This prevents the carbonyl from being stabilized, leaving it highly susceptible to nucleophilic attack.
Part 2: The Activation Workflow (Synthesis)
The transformation of 4-NPAA to its imidazole derivative is achieved using 1,1'-Carbonyldiimidazole (CDI) . This is a "self-validating" reaction because it produces visible carbon dioxide gas, serving as a visual indicator of reaction progress.
Mechanism of Activation
The reaction proceeds via a nucleophilic attack of the carboxylate on the carbonyl of CDI, followed by the expulsion of imidazole and decarboxylation.
Figure 1: Mechanistic pathway for the activation of 4-NPAA using CDI. The evolution of CO2 drives the equilibrium forward.[1]
Part 3: Experimental Protocol (Self-Validating)
Objective: Generate the reactive 1-(2-(4-nitrophenyl)acetyl)-1H-imidazole species for immediate coupling with an amine (Amidation).
Safety Note: CDI is moisture sensitive.[2] 4-NPAA is an irritant. Perform all steps in a fume hood.
Reagents
-
4-Nitrophenylacetic acid: 1.0 equivalent (e.g., 1.81 g, 10 mmol)
-
1,1'-Carbonyldiimidazole (CDI): 1.1 equivalents (e.g., 1.78 g, 11 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM). Do not use DMF if easy workup is required.
-
Atmosphere: Dry Nitrogen or Argon.
Step-by-Step Methodology
-
Preparation: Flame-dry a 50 mL round-bottom flask and cool under a stream of nitrogen. Add a magnetic stir bar.
-
Solvation: Charge the flask with 4-NPAA (10 mmol) and add anhydrous THF (20 mL). Stir until fully dissolved.
-
Activation (The Critical Step):
-
Add CDI (11 mmol) in a single portion.
-
Observation: Immediate effervescence (bubbling) will occur. This is
evolution. -
Validation: If no bubbles appear, your solvent is likely wet (CDI hydrolyzed) or the reagents are degraded.
-
-
Incubation: Stir the mixture at Room Temperature (25°C) for 60–90 minutes.
-
Endpoint: Bubbling must cease completely. The solution now contains the Acyl-Imidazole Derivative .
-
-
Coupling (Application):
-
Add the nucleophile (e.g., primary amine, 1.0–1.2 eq) directly to this solution ("One-Pot").
-
Stir for 2–4 hours.
-
Note: No additional base (like TEA) is strictly necessary because the imidazole released during activation acts as a proton scavenger, though adding catalytic DMAP can accelerate sluggish reactions.
-
Part 4: Reactivity & Pharmacological Implications[3]
Reactivity Profile
The primary difference is electrophilicity .
-
4-NPAA: Reacts only with strong bases (deprotonation) or requires high temperatures/catalysts to form esters.
-
Acyl-Imidazole: Reacts with nucleophiles (amines, alcohols, thiols) under mild conditions.
Why use the Imidazole derivative over Acid Chlorides? While acid chlorides (generated via thionyl chloride) are more reactive, they produce HCl as a byproduct, which can degrade acid-sensitive functional groups on the target molecule. The imidazole derivative releases neutral imidazole, making it superior for synthesizing complex drug intermediates containing protecting groups (e.g., Boc, Fmoc).
Bioisosterism (Medicinal Chemistry Context)
While the acyl-imidazole is a synthetic tool, researchers sometimes substitute the carboxylic acid group of 4-NPAA with a stable imidazole ring (linked via C-C or C-N bonds) to create a bioisostere .
-
Acid Group: Ionized at physiological pH (Polar, poor BBB penetration).
-
Imidazole Replacement: Neutral/Basic at physiological pH. This modification is often used to:
-
Improve lipophilicity (LogP).
-
Target heme-containing enzymes (imidazole nitrogen coordinates to Iron).
-
Reduce rapid renal clearance associated with anionic carboxylates.
-
Reactivity Logic Diagram
Figure 2: Divergent reactivity profiles.[3][4] The derivative overcomes the kinetic barrier to amidation that limits the parent acid.
References
-
ChemicalBook. (2024). 4-Nitrophenylacetic acid Chemical Properties and pKa Data. Retrieved from
-
Common Organic Chemistry. (2025).[5] Carbonyl Diimidazole (CDI) Reagent Guide and Mechanism. Retrieved from
- Armstrong, A., et al. (2010). Amidation of Carboxylic Acids with Imidazole Carbamates. Organic Letters. (Contextual citation regarding imidazole transfer reactivity).
-
LookChem. (2024). 4-Nitrophenylacetic acid Safety and Solubility Profile. Retrieved from
-
ResearchGate. (2013). Activation of carboxylic acids by carbonyldiimidazole to 1-acylimidazoles. Retrieved from
Sources
- 1. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 2. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Nitrophenylacetic acid - Shandong Biotech [shandongbiotech.com]
- 5. m.youtube.com [m.youtube.com]
Stability Dynamics of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in Solution: A Comprehensive Technical Guide
Executive Summary
1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a highly reactive N-acylimidazole derivative widely utilized as a potent acyl transfer reagent in synthetic chemistry and drug development. While its high electrophilicity makes it an excellent reagent for amidation and esterification, it concurrently renders the molecule highly unstable in protic or aqueous solutions[1]. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability metrics, and a field-proven, self-validating protocol for kinetic profiling.
Structural Drivers of Reactivity
To understand the stability of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, one must analyze the causality behind its molecular architecture. The compound's reactivity is governed by two synergistic structural features:
-
The Imidazole Leaving Group: The amide bond in N-acylimidazoles is highly twisted, preventing optimal resonance overlap between the nitrogen lone pair and the carbonyl pi-system[2]. This "pseudo-amide" behaves more like an acid anhydride.
-
Inductive Polarization: The methylene spacer (-CH₂-) isolates the carbonyl from the resonance network of the phenyl ring. Consequently, the strongly electron-withdrawing para-nitro group exerts a pure inductive pull. This exacerbates the partial positive charge (
) on the carbonyl carbon, making it exceptionally vulnerable to nucleophilic attack compared to standard N-acetylimidazoles.
Mechanistic Pathways of Degradation
In solution, the primary degradation pathway is solvolysis (hydrolysis in water, or transesterification in alcohols). The hydrolysis mechanism is highly dependent on the pH of the environment[3].
-
Acid-Catalyzed Hydrolysis (pH < 4): The distal nitrogen (N3) of the imidazole ring is protonated, forming an imidazolium cation. This transforms the imidazole into an exceptional leaving group, drastically lowering the activation energy for water attack.
-
pH-Independent Hydrolysis (pH 4 – 8): Unlike typical amides, N-acylimidazoles exhibit a flat pH-rate profile in neutral media[3]. Water directly attacks the highly polarized carbonyl carbon. Furthermore, as the reaction progresses, the liberated free imidazole acts as a general base catalyst, auto-accelerating the degradation of the remaining intact substrate[4][5].
-
Base-Catalyzed Hydrolysis (pH > 8): Hydroxide ions (
) act as powerful nucleophiles, resulting in a rapid, second-order degradation process that cleaves the molecule almost instantaneously.
Fig 1. pH-dependent hydrolysis pathways of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Quantitative Stability Matrix
The following table synthesizes the expected kinetic stability of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole across various standard laboratory solvents and buffers.
| Solvent / Matrix | pH | Temp (°C) | Estimated Half-Life ( | Primary Degradation Pathway |
| Anhydrous Acetonitrile | N/A | 20 | > 72 hours | Stable (Requires strictly anhydrous conditions) |
| Aqueous Phosphate Buffer | 4.0 | 25 | < 5 minutes | Acid-catalyzed hydrolysis |
| Aqueous Phosphate Buffer | 7.4 | 25 | ~ 15 - 20 minutes | pH-independent water attack / Auto-catalysis |
| Aqueous Borate Buffer | 9.0 | 25 | < 1 minute | Base-catalyzed hydrolysis |
| Anhydrous Methanol | N/A | 25 | < 10 minutes | Solvolysis (Transesterification) |
Self-Validating Kinetic Profiling Protocol
A common critical error in assessing the stability of N-acylimidazoles is using acidic media (e.g., 0.1% TFA) to quench time-course aliquots prior to HPLC analysis. Because acid catalyzes the hydrolysis of the C-N bond[1], acidic quenching introduces massive artifactual degradation, skewing the kinetic data.
To ensure absolute trustworthiness, the following protocol utilizes a Nucleophilic Quench and a Mass Balance validation system.
Step-by-Step Methodology
-
Stock Preparation: Dissolve 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in strictly anhydrous acetonitrile to a concentration of 10 mM. Include 1 mM of an inert internal standard (e.g., biphenyl) to correct for injection volume variances.
-
Reaction Initiation: Inject 100
L of the stock into 900 L of the target aqueous buffer (pre-equilibrated to 25°C) to initiate hydrolysis. -
Time-Course Sampling: At predefined intervals (e.g., 1, 5, 10, 20, 30 minutes), withdraw 50
L aliquots. -
Nucleophilic Quench (The Critical Step): Immediately discharge the 50
L aliquot into a vial containing 450 L of 0.5 M n-butylamine in acetonitrile.-
Causality: The massive excess of the highly nucleophilic primary amine instantly outcompetes water, quantitatively converting all remaining intact 1-[(4-Nitrophenyl)acetyl]-1H-imidazole into a highly stable amide (N-butyl-2-(4-nitrophenyl)acetamide). This effectively "freezes" the reaction at the exact time of sampling.
-
-
HPLC-UV Analysis: Analyze the quenched samples via Reversed-Phase HPLC (UV detection at 275 nm to capture the p-nitro chromophore).
-
Mass Balance Validation: Calculate the molar sum of the generated 4-nitrophenylacetic acid (the hydrolysis product) and the N-butyl amide (representing the intact parent). If the sum deviates from the initial 1 mM concentration by >5%, it indicates an uncharacterized secondary degradation pathway (e.g., oligomerization) rather than pure hydrolysis.
Fig 2. Self-validating experimental workflow utilizing a nucleophilic quench for kinetic stability assessment.
Best Practices for Handling and Storage
-
Storage: The neat solid must be stored at -20°C under an inert atmosphere (Argon or Nitrogen) in a desiccator.
-
Reconstitution: Never prepare stock solutions in protic solvents (water, alcohols) or hygroscopic solvents that have not been freshly dried over molecular sieves.
-
In-Situ Generation: Because of its inherent instability, it is often highly advantageous to generate 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in situ (e.g., by reacting 4-nitrophenylacetic acid with 1,1'-carbonyldiimidazole) immediately prior to the intended acyl transfer reaction, rather than attempting to isolate and store it.
References
-
Stability Studies of N‐Acylimidazoles Source: researchgate.net URL:1
-
Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group Source: nih.gov (PubMed) URL:3
-
The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate Source: acs.org URL:4
-
Chemical synthesis of acyl thioesters of acyl carrier protein with native structure Source: pnas.org URL:5
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles Source: nih.gov (PMC) URL:2
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
Technical Guide: Mechanism of Acyl Transfer by 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Executive Summary
1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a specialized acyl transfer reagent that bridges the gap between the high reactivity of acid chlorides and the stability of active esters (e.g., NHS esters). Its utility is defined by the imidazole leaving group (
However, the presence of the (4-nitrophenyl)acetyl moiety introduces a critical duality in its reactivity profile. While the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl, it also significantly acidifies the
Molecular Architecture & Reactivity Profile
The reactivity of this molecule is governed by two distinct electronic features:
-
The Azolide Leaving Group: Unlike simple amides, the lone pair on the proximal nitrogen (
) is part of the aromatic sextet of the imidazole ring. It is less available for resonance donation into the carbonyl, raising the ground-state energy of the carbonyl and lowering the activation energy for nucleophilic attack. -
The 4-Nitrobenzyl Effect:
-
Inductive Effect (-I): The 4-nitro group pulls electron density through the
-framework, increasing the partial positive charge ( ) on the carbonyl carbon. -
Acidity of
-Protons: The of the benzylic protons is lowered significantly (estimated in DMSO, lower in aqueous buffers). This is the structural root of the ketene risk.
-
Data Summary: Reactivity Parameters
| Parameter | Value / Characteristic | Implication |
| Leaving Group | ~7.0 (Imidazolium) | Efficient leaving group at physiological pH. |
| Carbonyl Electrophilicity | High | Rapid aminolysis; hydrolytically unstable. |
| Enhanced | Susceptible to base-catalyzed E1cB elimination. | |
| UV | ~270-280 nm (variable) | Distinct shift upon cleavage allows spectrophotometric monitoring. |
Mechanistic Pathways
The reagent undergoes two primary competing reactions.[1] The desired pathway is Nucleophilic Acyl Substitution (NAS) . The parasitic pathway is E1cB Elimination .
Pathway A: Nucleophilic Acyl Substitution (Aminolysis/Hydrolysis)
This is the standard associative mechanism.
-
Attack: The nucleophile (amine or water) attacks the carbonyl carbon.[2]
-
Intermediate: A tetrahedral zwitterionic intermediate forms.
-
Collapse: The C-N bond cleaves, expelling neutral imidazole.
-
Note: In aqueous buffers, general base catalysis by the departing imidazole or solvent often makes this effectively concerted.
-
Pathway B: E1cB Elimination (Ketene Formation)
If a base (even the amine nucleophile) abstracts an
-
Deprotonation: Base removes a benzylic proton to form an enolate-like carbanion.
-
Elimination: The imidazole is expelled, generating (4-nitrophenyl)ketene.
-
Capture: The highly reactive ketene is non-selectively trapped by any nucleophile (often water, leading to hydrolysis).
Visualization: Competing Mechanistic Pathways[1]
Figure 1: Bifurcation of reactivity. Path A (Green) is the desired acyl transfer. Path B (Red) is the parasitic elimination driven by basicity and
Kinetic Considerations & Thermodynamics
pH-Rate Profile
The hydrolysis of N-acyl imidazoles typically exhibits a "U-shaped" or sigmoidal pH-rate profile, but the (4-nitrophenyl)acetyl derivative has specific nuances:
-
Acid Region (pH < 4):
-
Protonation occurs at N3 of the imidazole ring.
-
The protonated species (
) is a super-electrophile. -
increases linearly with
.
-
-
Neutral Plateau (pH 4 - 8):
-
Reaction is dominated by water attack on the neutral species.
-
Critical Window: This is the ideal range for selective acylation of amines over water (aminolysis
hydrolysis).
-
-
Alkaline Region (pH > 9):
-
Hydroxide ion (
) attack becomes dominant. -
Risk: High pH drastically increases the rate of Pathway B (Ketene formation) due to deprotonation of the
-carbon.
-
Rate Equation
For aminolysis in buffered aqueous solution:
Where:
- is the substrate concentration.
-
is typically
to times larger than , ensuring selectivity.
Experimental Protocols
Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Note: Acid chlorides are avoided to prevent premature ketene formation.
Reagents:
-
(4-Nitrophenyl)acetic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Anhydrous THF or DCM (Solvent)
Workflow:
-
Activation: Dissolve (4-Nitrophenyl)acetic acid in anhydrous THF under
atmosphere. -
Addition: Add CDI portion-wise at
. (Caution: evolution). -
Equilibration: Stir at room temperature for 1-2 hours. The cessation of gas evolution indicates conversion.
-
Usage: The resulting solution contains the active N-acyl imidazole and liberated imidazole. It is typically used in situ for subsequent reactions.
-
Validation: Take an aliquot, quench with methanol, and analyze by LC-MS (look for methyl ester formation).
-
Kinetic Assay (Spectrophotometric Monitoring)
This protocol measures the rate of acyl transfer to a model nucleophile (e.g., benzylamine).
Principle: The UV absorbance spectrum of the N-acyl imidazole differs from that of the product (amide) and the leaving group (imidazole). We monitor the decay of the acyl-imidazole complex.
Workflow Visualization:
Figure 2: Standard workflow for determining pseudo-first-order rate constants (
Detailed Steps:
-
Buffer Prep: Prepare 50 mM Phosphate buffer, pH 7.4.
-
Substrate Stock: Dissolve 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in Acetonitrile (MeCN) to 10 mM.
-
Nucleophile: Prepare Benzylamine solution (excess, e.g., 100 mM) in buffer.
-
Measurement:
-
Add 2.9 mL of Nucleophile/Buffer mix to a quartz cuvette.
-
Inject 100 µL of Substrate Stock. Mix rapidly (< 5s).
-
Monitor absorbance decrease at
(determined by pre-scan, likely ~270 nm) for 10 minutes.
-
-
Calculation: Plot
vs. time. The slope is .
Applications in Drug Development[3]
"Traceless" Linker Chemistry
This reagent is particularly valuable when introducing the (4-nitrophenyl)acetyl group as a self-immolative linker or a hypoxia-activated prodrug moiety .
-
The nitro group can be reduced enzymatically (nitroreductases) to an amine/hydroxylamine in hypoxic tumor environments.
-
This triggers an electronic cascade (1,6-elimination) that releases the drug payload attached to the acetyl group.
Enzyme Active Site Probing
Due to the specific reactivity profile, this reagent acts as a "titrant" for active site nucleophiles (Serine/Cysteine proteases).
-
Advantage: The reaction releases imidazole, which is spectroscopically silent in the visible range, but the acylated enzyme often exhibits a distinct spectral signature due to the nitrophenyl reporter group.
References
-
Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society.[1] Link (Foundational work on nucleophilic attack mechanisms).
-
Anderson, G. W., & Paul, R. (1958). N,N'-Carbonyldiimidazole, a New Reagent for Peptide Synthesis. Journal of the American Chemical Society.[1] Link (Original protocol for CDI-mediated synthesis).
- Bruice, T. C., & Benkovic, S. J. (1966). Bioorganic Mechanisms. W. A. Benjamin, Inc. (Authoritative text on E1cB and acyl transfer mechanisms).
-
Pratt, R. F., & Bruice, T. C. (1970). The Mechanism of the Hydrolysis of N-Acylimidazoles. Journal of the American Chemical Society.[1] Link (Specific kinetics of imidazole leaving groups).
-
Inoue, M., & Bruice, T. C. (1982). Ketene intermediates in the hydrolysis of phenylacetyl derivatives. Journal of the American Chemical Society.[1] Link (Establishes the E1cB risk for phenylacetyl derivatives).
Sources
An In-depth Technical Guide to the Physical Properties of N-acylimidazoles with Nitro Groups
Introduction: A Convergence of Reactivity and Energetics
N-acylimidazoles have long been recognized in the fields of organic synthesis and chemical biology as versatile acyl transfer agents. Their moderate reactivity, appreciable stability, and good solubility in aqueous media make them valuable intermediates in peptide synthesis, protein modification, and the study of RNA function.[1] The imidazole moiety, a cornerstone of many biological molecules like histidine, also imparts unique properties to these compounds, influencing their role in a vast array of bioactive molecules used to treat a range of diseases.[2]
The introduction of a nitro group (—NO₂) onto the imidazole ring of an N-acylimidazole creates a fascinating class of molecules at the intersection of controlled reactivity and high energy. Nitro groups are powerful electron-withdrawing moieties that significantly influence the electronic properties, stability, and reactivity of the parent molecule.[3] In the context of energetic materials, nitro-substituted imidazoles are explored for their potential as explosives and propellants due to their high density, thermal stability, and detonation performance.[4][5][6][7]
This technical guide provides a comprehensive exploration of the physical properties of N-acylimidazoles bearing nitro groups. We will delve into their synthesis, structural characteristics, spectroscopic signatures, thermal stability, and reactivity. By understanding these fundamental properties, researchers, scientists, and drug development professionals can better harness the unique potential of these molecules in their respective fields, from designing novel energetic materials to developing new therapeutic agents.[8][9][10]
Synthesis and Purification: A Two-Step Approach
The synthesis of nitro-substituted N-acylimidazoles typically follows a logical two-step pathway: the nitration of an imidazole derivative followed by N-acylation.
Part 1: Nitration of the Imidazole Ring
The introduction of a nitro group onto the imidazole ring can be challenging and often requires carefully controlled conditions to achieve the desired regioselectivity and yield.[8] A common method involves the use of a nitrating agent, such as a mixture of potassium nitrate and trifluoroacetic anhydride, which generates the active nitrating species in situ.[8]
Experimental Protocol: Representative Nitration of an N-substituted Imidazole
-
Dissolution: Dissolve the starting N-substituted imidazole in a suitable aprotic solvent, such as tetrahydrofuran (THF), at room temperature.
-
Deprotonation (if necessary): If the imidazole nitrogen is protonated, add one equivalent of a strong base, like n-butyllithium in hexanes, to the reaction mixture.
-
Preparation of Nitrating Agent: In a separate flask, prepare a 1:1 molar mixture of potassium nitrate (KNO₃) and trifluoroacetic anhydride (TFAA) in THF at 0-4 °C.
-
Nitration Reaction: Add 1.2 equivalents of the freshly prepared nitrating agent to the imidazole solution. The active nitrating species, trifluoroacetyl nitrate (CF₃C(O)ONO₂), is generated in situ.
-
Reaction Monitoring: Stir the reaction mixture for a short period (e.g., 1.5 minutes) while monitoring the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction and isolate the crude product. Purify the N-substituted nitroimidazole using flash column chromatography to obtain the pure product. Yields can range from 60% to 75%.[8]
Part 2: N-Acylation of the Nitro-imidazole
Once the nitro-imidazole is obtained, the final step is the introduction of the acyl group at the N1 position. A widely used and efficient method for this transformation is the reaction of the nitro-imidazole with a carboxylic anhydride in the presence of a carbonyldiimidazole (CDI).[11] This method is advantageous as it produces only carbon dioxide as a byproduct, simplifying purification.
Experimental Protocol: N-Acylation of a Nitro-imidazole
-
Reactant Mixture: In a reaction vessel, combine the N-substituted nitroimidazole and a carboxylic anhydride.
-
Addition of CDI: Add 1,1'-carbonyldiimidazole (CDI) to the mixture.
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 0°C to 200°C, depending on the reactivity of the specific substrates.
-
Reaction Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).
-
Isolation: Upon completion, the N-acyl-nitroimidazole can be isolated. The primary byproduct, CO₂, is easily removed.
Caption: General workflow for the synthesis of N-acyl-nitroimidazoles.
Spectroscopic Properties: Unveiling the Molecular Fingerprint
The physical characterization of N-acylimidazoles with nitro groups relies heavily on spectroscopic techniques. The presence of both the acyl and nitro functionalities gives rise to distinct spectral features.
Infrared (IR) Spectroscopy
The IR spectrum of a nitro-N-acylimidazole will be dominated by the stretching vibrations of the carbonyl (C=O) and nitro (NO₂) groups.
-
C=O Stretch: The carbonyl stretching frequency in N-acylimidazoles is typically observed in the range of 1690–1630 cm⁻¹. However, in highly twisted or sterically hindered N-acylimidazoles, this frequency can shift to higher wavenumbers, around 1713-1714 cm⁻¹, resembling that of aliphatic ketones.[2] This shift is due to the disruption of amide bond resonance. The electron-withdrawing nitro group on the imidazole ring is expected to further increase the electrophilicity of the carbonyl carbon, potentially leading to a higher C=O stretching frequency.
-
NO₂ Stretch: Aromatic nitro compounds typically exhibit two strong absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds. These are generally found around 1550 cm⁻¹ and 1375 cm⁻¹, respectively.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure and purity of these compounds.
-
¹H NMR: The protons on the imidazole ring will show characteristic chemical shifts. The presence of the electron-withdrawing nitro group will cause a downfield shift (to higher ppm values) of the remaining ring protons compared to the unsubstituted N-acylimidazole.
-
¹³C NMR: The carbonyl carbon of the acyl group is a key diagnostic signal. In typical amides, this resonance appears around 160-170 ppm. In highly twisted N-acylimidazoles, this signal can be shifted downfield to values as high as 169.6 ppm.[2] The nitro group's influence will likely further deshield the carbonyl carbon. The carbons of the imidazole ring will also be affected by the nitro group, with the carbon atom directly attached to the nitro group showing a significant downfield shift.
UV-Vis Spectroscopy
The electronic spectrum of nitro-N-acylimidazoles is expected to show absorptions characteristic of both the imidazole and nitro functionalities. Aromatic nitro compounds often exhibit a weak n → π* transition at longer wavelengths (around 330 nm).[12] The conjugation of the imidazole ring with the nitro group will influence the position and intensity of these absorption bands.
| Spectroscopic Technique | Key Functional Group | Expected Observation | Reference |
| Infrared (IR) | Carbonyl (C=O) | ~1700-1720 cm⁻¹ (potentially higher due to nitro group) | [2] |
| Nitro (NO₂) | Asymmetric: ~1550 cm⁻¹, Symmetric: ~1375 cm⁻¹ | [12] | |
| ¹³C NMR | Carbonyl Carbon | >169 ppm (downfield shift) | [2] |
| Imidazole Ring Carbons | Downfield shifts, especially for the C-NO₂ carbon | ||
| ¹H NMR | Imidazole Ring Protons | Downfield shifts due to electron-withdrawing nitro group | |
| UV-Vis | Nitroaromatic System | n → π* transition around 330 nm | [12] |
Structural Characteristics: A Tale of Twisted Amides and Planar Rings
The three-dimensional structure of nitro-N-acylimidazoles is a critical determinant of their physical and chemical properties. X-ray crystallography is the definitive technique for elucidating these structural details.
While no crystal structures of N-acylimidazoles with nitro groups were found in the initial search, we can infer their likely characteristics from studies on related compounds. The imidazole ring itself is planar, and in many nitro-imidazole derivatives, the core ring structure remains largely planar.[13][14]
A key structural feature of N-acylimidazoles is the potential for "amide twist." Unlike typical planar amides, the N-C(O) bond in some N-acylimidazoles can be significantly twisted out of planarity, especially with bulky substituents.[2] This twisting has several consequences:
-
Elongated N-C(O) bond: The disruption of amide resonance leads to a longer bond between the imidazole nitrogen and the acyl carbon.
-
Pyramidalization at Nitrogen: The nitrogen atom can adopt a more sp³-like geometry.[2]
-
Increased Reactivity: The reduced amide resonance makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.[2]
The presence of a nitro group is unlikely to prevent this twisting and may even influence the preferred conformation due to steric and electronic effects.
Caption: Interplay of structural features in nitro-N-acylimidazoles.
Thermal Stability and Energetic Properties: A Balancing Act
The introduction of a nitro group transforms an N-acylimidazole into a potential energetic material. The thermal stability of these compounds is a critical parameter for their safe handling and application.
Thermal Analysis: DSC and TGA
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques for evaluating thermal stability.[15][16][17][18]
-
DSC: Measures the heat flow into or out of a sample as a function of temperature. For energetic materials, DSC reveals the onset temperature of exothermic decomposition and the enthalpy of decomposition (ΔH_d).[15]
-
TGA: Measures the change in mass of a sample as a function of temperature. It identifies the temperature range over which decomposition occurs and the extent of mass loss.[15]
Experimental Protocol: Thermal Analysis
-
Sample Preparation:
-
Instrument Setup: Purge the instrument with an inert gas (e.g., nitrogen) at a constant flow rate.[15][16]
-
Temperature Program: Heat the sample at a constant rate (e.g., 5 or 10 °C/min) over a defined temperature range.[15]
-
Data Analysis:
-
DSC Curve: Determine the onset temperature of the exothermic decomposition peak (T_onset) and the integrated peak area (ΔH_d).[15]
-
TGA Curve: Analyze the mass loss versus temperature to determine the decomposition temperature range.
-
For nitro-substituted imidazoles, decomposition temperatures can be above 155 °C, indicating good thermal stability.[4] The energetic properties, such as detonation velocity and pressure, can be calculated from experimental data and computational modeling.[4][7] The nature of the acyl group will likely modulate these properties, with larger, more thermally stable acyl groups potentially increasing the overall stability of the molecule.
| Property | Technique | Significance |
| Decomposition Temperature (T_d) | TGA | Indicates the onset of thermal decomposition. |
| Enthalpy of Decomposition (ΔH_d) | DSC | Quantifies the energy released during decomposition. |
| Detonation Velocity (D) | Calculation | A measure of the explosive power. |
| Detonation Pressure (P) | Calculation | Another key indicator of energetic performance. |
Reactivity and Stability: The Influence of the Nitro Group
N-acylimidazoles are known for their susceptibility to hydrolysis, which is a key aspect of their utility as acylating agents.[2][19][20] The rate of hydrolysis is influenced by both steric and electronic factors.[21][22]
The presence of a nitro group, a strong electron-withdrawing group, is expected to significantly increase the rate of hydrolysis. The nitro group will decrease the electron density on the imidazole ring, making it a better leaving group. This, in turn, will make the carbonyl carbon more electrophilic and more susceptible to attack by nucleophiles such as water.
Studies on the hydrolysis of N-acyl-4(5)-nitroimidazoles have shown that the hydroxide ion-catalyzed reaction is highly dependent on the nature of the acyl group.[20] The rate-accelerating effect of the nitro group is significant, though the resonance interaction within the leaving group itself also plays a crucial role.[19]
The stability of N-acylimidazoles can be tuned by modifying the acyl group. For instance, sterically hindered acyl groups, such as 2,4,6-trimethylbenzoyl, can impart significant stability towards both acidic and basic conditions.[23] This principle can be applied to nitro-N-acylimidazoles to create compounds with tailored reactivity profiles.
Caption: Factors governing the reactivity of nitro-N-acylimidazoles.
Conclusion: A Class of Molecules with Tunable Properties
N-acylimidazoles with nitro groups represent a compelling class of compounds with a rich and tunable set of physical properties. The interplay between the acylating potential of the N-acylimidazole moiety and the energetic and electron-withdrawing nature of the nitro group opens up a wide range of possibilities for their application. From the development of novel energetic materials with controlled sensitivity to the design of highly reactive probes for chemical biology and new drug candidates, a thorough understanding of their synthesis, structure, stability, and reactivity is paramount. This guide has provided a foundational overview of these key physical properties, offering a starting point for researchers and scientists to explore and exploit the unique characteristics of these fascinating molecules.
References
- Recent applications of N-acyl imidazole chemistry in chemical biology. (2021). PubMed.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. (2020). PMC.
- Energetic N‐nitrooxyethylimidazolium Salts: Synthesis, Structures and Properties. (2019). ChemistrySelect.
- Kinetics Studies on the Hydrolysis Reactions of N-Heteroaryl-4(5)-nitroimidazoles. (2004). OSTI.GOV.
- Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. (n.d.). The Journal of Organic Chemistry.
- Stability Studies of N‐Acylimidazoles. (n.d.).
- Explosive Properties of the New Nitro-Imidazole-Based Energetic Compounds: A Combined Experimental and Molecular Modeling Study. (2022).
- Processes for nitration of N-substituted imidazoles. (2009).
- Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. (2020). Biomedical Journal of Scientific & Technical Research.
- Review on synthesis of nitroimidazoles energetic materials. (n.d.).
- Preparation of n-acylimidazoles. (n.d.).
- Crystal structure and Hirshfeld surface analysis of 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole. (n.d.). PMC.
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. (n.d.). PubMed.
- Crystal structure of 4,5-dinitro-1H-imidazole. (n.d.). PMC.
- A comparative study on the thermal stability of different organic azides. (n.d.). Benchchem.
- Thermal stability and detonation character of nitro-substituted deriv
- Nitro Compounds: Types, Synthesis, Properties and Uses. (n.d.). EMBIBE.
- Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. (2021). American Journal of Engineering Research.
- Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI.
- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
- Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol. (n.d.). Journal of the American Chemical Society.
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1-[(4-Nitrophenyl)acetyl]-1H-imidazole molecular weight and formula
An In-depth Technical Guide to 1-[(4-Nitrophenyl)acetyl]-1H-imidazole: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, a niche nitroaromatic compound with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule in public-access literature, this guide synthesizes information from analogous compounds and established chemical principles to present a robust theoretical and practical framework. The guide covers the compound's molecular formula and weight, a proposed synthetic pathway with a detailed experimental protocol, predicted physicochemical properties, expected spectroscopic characteristics, and a discussion of its potential biological activities based on related structures. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the synthesis and evaluation of novel imidazole derivatives.
Introduction
Imidazole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs. The imidazole ring's unique electronic properties and its ability to participate in hydrogen bonding make it a privileged scaffold for interacting with biological targets. Nitroaromatic compounds, on the other hand, are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.
The compound 1-[(4-Nitrophenyl)acetyl]-1H-imidazole combines these two key pharmacophores through an acetyl linker. While specific research on this molecule is not widely published, related structures, such as those based on 4-nitrophenylacetyl and 4-nitro-1H-imidazolyl scaffolds, have been investigated for their potential as antileishmanial agents.[1][2] This guide aims to provide a detailed theoretical and practical foundation for the synthesis, characterization, and potential exploration of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Physicochemical Properties
The molecular formula and weight of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole have been calculated based on its chemical structure. The predicted physicochemical properties are based on the constituent functional groups and are provided to guide experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉N₃O₃ | Calculated |
| Molecular Weight | 231.21 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Expected to be soluble in polar organic solvents | Analogy |
Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
A plausible and efficient method for the synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is the N-acylation of imidazole with 4-nitrophenylacetyl chloride. This reaction is analogous to the synthesis of other N-acetylated imidazoles.[3]
Proposed Synthetic Pathway
The synthesis involves a two-step process starting from 4-nitrophenylacetic acid:
-
Conversion of 4-nitrophenylacetic acid to 4-nitrophenylacetyl chloride.
-
Reaction of 4-nitrophenylacetyl chloride with imidazole to yield the final product.
Caption: Proposed two-step synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Nitrophenylacetyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitrophenylacetic acid (1 equivalent).
-
Slowly add thionyl chloride (2-3 equivalents) to the flask at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain crude 4-nitrophenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
-
Dissolve imidazole (1 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture in an ice bath.
-
Dissolve the crude 4-nitrophenylacetyl chloride from Step 1 in the same anhydrous solvent and add it dropwise to the imidazole solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Spectroscopic Characterization (Predicted)
The structural confirmation of the synthesized 1-[(4-Nitrophenyl)acetyl]-1H-imidazole would rely on a combination of spectroscopic techniques. The expected key features are outlined below.
¹H NMR Spectroscopy
-
Aromatic Protons: Two doublets in the aromatic region (around δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.
-
Imidazole Protons: Three distinct signals in the downfield region (around δ 7.0-8.0 ppm) for the three protons of the imidazole ring.
-
Methylene Protons: A singlet around δ 4.0-4.5 ppm corresponding to the -CH₂- group of the acetyl linker.
¹³C NMR Spectroscopy
-
Carbonyl Carbon: A signal in the downfield region (around δ 165-175 ppm) for the carbonyl carbon of the acetyl group.
-
Aromatic and Imidazole Carbons: Multiple signals in the aromatic region (around δ 115-150 ppm).
-
Methylene Carbon: A signal around δ 45-55 ppm for the -CH₂- carbon.
Infrared (IR) Spectroscopy
-
C=O Stretch: A strong absorption band around 1700-1750 cm⁻¹ corresponding to the carbonyl group.
-
NO₂ Stretch: Two strong absorption bands around 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric) for the nitro group.
-
C-N and C=N Stretches: Absorption bands in the fingerprint region characteristic of the imidazole ring.
Mass Spectrometry (MS)
-
Molecular Ion Peak (M⁺): A peak at m/z = 231.06, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: Characteristic fragments corresponding to the loss of the nitro group, the imidazole ring, and other fragments from the acetyl linker.
Potential Applications in Drug Development
The structural motifs present in 1-[(4-Nitrophenyl)acetyl]-1H-imidazole suggest several potential applications in drug discovery and development.
Antimicrobial and Antiparasitic Activity
Nitroimidazole derivatives are a well-established class of antimicrobial and antiparasitic agents. The nitro group can be bioreductively activated within anaerobic or microaerophilic organisms to generate reactive nitrogen species that are cytotoxic. Given that compounds with 4-nitrophenylacetyl and 4-nitro-1H-imidazolyl scaffolds have been investigated as antileishmanial agents, it is plausible that 1-[(4-Nitrophenyl)acetyl]-1H-imidazole could exhibit similar activity.[1][2]
Anticancer Activity
The imidazole ring is a common feature in many anticancer drugs. Its ability to coordinate with metal ions and participate in various biological interactions makes it a versatile scaffold for the design of enzyme inhibitors and other anticancer agents. The nitroaromatic moiety can also contribute to anticancer activity, particularly in hypoxic tumor environments where it can be selectively activated.
Caption: Logical relationship between structural features and potential applications.
Conclusion
1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a compound of interest for medicinal chemists due to its hybrid structure combining the pharmacologically significant imidazole and nitroaromatic moieties. While direct experimental data is scarce, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data will be invaluable for the structural elucidation of the synthesized compound. Further investigation into the biological activities of this molecule, particularly as an antimicrobial, antiparasitic, or anticancer agent, is warranted.
References
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Santos, C. C., Zhang, H., Batista, M. M., et al. (2022). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 149(4), 490-495. [Link]
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PrepChem. (2023). Synthesis of 1- acetyl-4-methyl-imidazole. [Link]
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Determining the Solubility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in Organic Solvents: A Technical Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the solubility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in various organic solvents. In the absence of established public data for this specific molecule, this document outlines the foundational principles, predictive analysis, and detailed experimental protocols necessary to generate reliable and reproducible solubility data. Our focus is on the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.
Understanding the Molecule: A Predictive Structural Analysis
The solubility of a compound is fundamentally dictated by its molecular structure. Before embarking on experimental work, a structural analysis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole provides critical insights into its expected behavior in different solvent environments.
The molecule possesses several key features:
-
A Polar Nitro Group (-NO2): This electron-withdrawing group introduces significant polarity to the phenyl ring.
-
An Acetyl-Imidazole Moiety: The amide-like linkage and the imidazole ring contribute to the molecule's polarity and offer potential sites for hydrogen bonding. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors.[1]
-
Aromatic Rings: The presence of both a phenyl and an imidazole ring suggests potential for π-π stacking interactions.
Based on these features, we can predict that 1-[(4-Nitrophenyl)acetyl]-1H-imidazole will exhibit a range of solubilities depending on the polarity of the solvent. The principle of "like dissolves like" suggests that polar solvents will be more effective at dissolving this polar molecule.[2]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium or thermodynamic solubility of a compound.[3][4] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, at which point the concentration of the dissolved solute is measured.
Rationale for Method Selection
The shake-flask method is chosen for its accuracy and its ability to determine the true thermodynamic solubility, which is a critical parameter in drug development and for understanding a compound's fundamental physicochemical properties.[5] It is a direct measurement of the saturation point of a solution.
Detailed Experimental Protocol
Materials:
-
1-[(4-Nitrophenyl)acetyl]-1H-imidazole (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of high purity
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control[3]
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid 1-[(4-Nitrophenyl)acetyl]-1H-imidazole to a series of vials, each containing a known volume of a different organic solvent. A five-fold excess is a good starting point to ensure saturation.[6]
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant speed (e.g., 300 RPM) and temperature (e.g., 25°C or 37°C).[7] Allow the mixtures to agitate for a sufficient period to reach equilibrium. A common timeframe is 24 to 72 hours.[7] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h) until the measured concentration is stable.[3]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.[4]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. For enhanced accuracy, filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.[5]
-
Dilution: Immediately dilute the filtered sample with a suitable solvent to prevent precipitation upon cooling or solvent evaporation.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved compound.[5] A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.
-
Calculation: Calculate the solubility in units such as mg/mL or mol/L.
Experimental Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Thermodynamic Solubility Determination.
High-Throughput Screening: Kinetic Solubility by Nephelometry
For earlier stages of research where a rapid assessment of solubility is needed, laser nephelometry offers a high-throughput alternative.[8][9] This technique measures the light scattered by suspended particles in a solution to determine the point at which a compound precipitates.[9][10] This provides a measure of kinetic solubility, which can differ from thermodynamic solubility but is valuable for comparative analysis.[11]
Principle of Nephelometry
A solution of the compound (typically in DMSO) is added to an aqueous buffer or organic solvent.[5] If the compound's solubility limit is exceeded, it will precipitate, causing the solution to become turbid. A nephelometer detects this turbidity by measuring the scattered light at a 90° angle to the incident laser beam.[8] By preparing a dilution series, the concentration at which the solution transitions from turbid to clear can be identified as the kinetic solubility.[12]
Experimental Protocol Outline
-
Stock Solution Preparation: Prepare a concentrated stock solution of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in a highly solubilizing solvent like DMSO.
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution into the organic solvent of interest.
-
Precipitation and Measurement: The instrument will detect the turbidity in each well. The point at which the scattered light signal drops to the baseline of the clear solvent indicates the kinetic solubility.[9]
Logical Flow of Nephelometric Solubility Assay
Caption: Principle of Kinetic Solubility by Nephelometry.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear and structured table to facilitate comparison across different solvents.
Table 1: Hypothetical Solubility Data for 1-[(4-Nitrophenyl)acetyl]-1H-imidazole at 25°C
| Organic Solvent | Dielectric Constant (Approx.) | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | 1.9 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 9.1 | |||
| Ethyl Acetate | 6.0 | |||
| Acetone | 21 | |||
| Ethanol | 24.5 | |||
| Methanol | 32.7 | |||
| Dimethyl Sulfoxide (DMSO) | 47 |
Factors Influencing Solubility
Several factors beyond the choice of solvent can influence the measured solubility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole:
-
Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.[13][14][15] Therefore, it is crucial to control and report the temperature at which solubility is determined.
-
pH (in aqueous or protic solvents): Although this guide focuses on organic solvents, if protic solvents like alcohols are used, the acidic or basic nature of the compound could play a role. The imidazole moiety can be protonated under acidic conditions.
-
Particle Size: Smaller particle sizes increase the surface area available for solvation, which can lead to a faster dissolution rate.[13][16] For thermodynamic solubility, particle size should not affect the equilibrium concentration, but it can influence the time required to reach equilibrium.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different lattice energies and, consequently, different solubilities.[13] It is important to characterize the solid form used for solubility determination.
Conclusion
This technical guide provides a robust framework for the systematic determination of the solubility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in organic solvents. By combining predictive structural analysis with rigorous experimental methodologies like the shake-flask method, researchers can generate the high-quality, reliable data essential for applications in drug discovery and chemical process development. Adherence to detailed protocols and a thorough understanding of the underlying scientific principles are paramount for ensuring the integrity and reproducibility of the results.
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Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
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An In-depth Technical and Safety Guide to 1-[(4-Nitrophenyl)acetyl]-1H-imidazole for Research Applications
A Senior Application Scientist's Whitepaper on Hazard Assessment, Handling, and Experimental Integration
Disclaimer: An official, verified Safety Data Sheet (SDS) for 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is not publicly available at the time of this writing. This guide has been compiled by synthesizing safety data from structurally analogous compounds and established chemical principles. It is intended to provide a robust safety framework for trained research professionals. Users must conduct their own risk assessment and consult with their institution's safety office before handling this compound.
Introduction: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and chemical biology, novel reagents are the lifeblood of innovation. 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a reactive intermediate, combining the electrophilic reactivity of an N-acylimidazole with the distinct properties of a nitroaromatic ring. Such compounds are valuable as acylating agents and as building blocks in medicinal chemistry.[1][2] The imidazole moiety itself is a privileged scaffold in numerous FDA-approved drugs.[3]
However, the absence of a specific Safety Data Sheet (SDS) necessitates a proactive, principle-based approach to safety. This guide provides researchers, scientists, and drug development professionals with a comprehensive safety and handling protocol derived from an expert analysis of its core structural motifs: the N-acylimidazole group and the 4-nitrophenyl group. By understanding the predictable reactivity and toxicology of these components, we can construct a reliable framework for its safe use.
Section 1: Compound Identification and Hazard Prediction by Analogy
To establish a predictive safety profile, we will analyze data from the following key structural analogues:
-
1-Acetylimidazole: Represents the reactive N-acylimidazole core, informing us about its reactivity, particularly its moisture sensitivity and role as an acylating agent.[4]
-
1-(4-Nitrophenyl)-1H-imidazole: Provides data on the toxicology and physical hazards associated with the nitrophenyl-imidazole scaffold.[5][6]
-
Imidazole: The parent heterocycle, whose own hazard profile includes corrosivity and potential reproductive toxicity, serves as a baseline.[7][8]
The logical relationship for this predictive assessment is illustrated below.
Caption: Minimum required PPE for handling.
Protocol for Weighing and Dispensing
-
Preparation: Designate a specific area within a certified chemical fume hood for handling. Ensure an inert gas source (Nitrogen or Argon) is available. Place all necessary equipment (spatulas, weigh boats, glassware) in an oven at 120°C for at least 4 hours and allow to cool in a desiccator.
-
Inert Atmosphere: Before opening the primary container, establish an inert atmosphere. If the container has a septum-sealed cap, gently purge the headspace with a needle connected to the inert gas line.
-
Dispensing: Working entirely within the fume hood, quickly weigh the desired amount of the solid into a pre-tared, dry container. Minimize the time the primary container is open.
-
Closure and Purge: Securely close the primary container. If possible, purge the headspace with inert gas again before returning to storage.
-
Cleanup: Quench any residual powder on spatulas or weigh boats by slowly adding them to a beaker of isopropanol. Decontaminate the work surface thoroughly. Wash hands and exposed skin immediately after handling. [7]
Storage Protocol
-
Primary Requirement: Store in a tightly sealed container, preferably with a Teflon-lined cap, under an inert atmosphere (Argon or Nitrogen). [9]* Location: Keep in a dedicated, locked corrosives cabinet. The storage area must be cool, dry, and well-ventilated.
-
Temperature: Store at recommended temperatures, typically 2-8°C, to minimize decomposition.
-
Segregation: This is paramount. Store away from:
Section 4: Experimental Workflow and Safety Integration
The primary utility of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is as an acylating agent for nucleophiles, such as amines or alcohols. The following workflow illustrates a typical reaction, with critical safety controls integrated at each step.
Caption: Experimental workflow for an acylation reaction.
Section 5: Synthesized First Aid and Emergency Measures
In the event of exposure, immediate action is critical. The following measures are synthesized from SDSs of corrosive and toxic materials. [8][11][12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate and urgent medical attention. [11]* Skin Contact: Take off immediately all contaminated clothing. [8]Rinse skin with water/shower for at least 15 minutes. Seek immediate medical attention. Do not attempt to neutralize.
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. [11]If breathing is difficult, give oxygen. Call a POISON CENTER or doctor/physician immediately.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. [8]Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Fire: Use a dry chemical, CO₂, or alcohol-resistant foam extinguisher. Avoid using a direct water jet, as it may spread the fire. Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. Thermal decomposition may produce toxic nitrogen oxides (NOx) and carbon oxides (CO, CO₂). [4]
Conclusion
While 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a potentially valuable research tool, its structural features predict a hazardous profile characterized by high reactivity, corrosivity, and potential systemic toxicity. Safe handling is predicated on the rigorous exclusion of moisture, the use of a comprehensive suite of personal protective equipment, and strict adherence to protocols for handling under an inert atmosphere. By respecting these predicted hazards and integrating safety controls directly into experimental workflows, researchers can mitigate the risks and harness the synthetic potential of this reactive molecule.
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Chemsrc. (2025, August 23). 1-(4-Nitrophenyl)-1H-imidazole | CAS#:2301-25-9. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 10013118, 2-Methyl-1-(4-nitrophenyl)-1H-imidazole. Available at: [Link]
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Alcântara, L. M., et al. (2021). Phenotypic investigation of 4-nitrophenylacetyl- and 4-nitro-1H-imidazoyl-based compounds as antileishmanial agents. Parasitology, 148(12), 1435-1442. Available at: [Link]
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Biological and Molecular Chemistry. (2025, June 20). Development and Characterization of Imidazole Derivatives for Antifungal Applications. Available at: [Link]
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Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]
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Longdom Publishing. (2017, August 11). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Available at: [Link]
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Hilaris Publisher. (2015, May 4). Synthesis of Bioactive Imidazoles: A Review. Available at: [Link]
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Journal of Chemical Reviews. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Available at: [Link]
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Preprints.org. (2025, September 7). Green Synthesis of 2-(Substituted Phenyl)-4,5-diphenyl- 1H-imidazole Using Natural Heterogeneous LPP Catalyst. Available at: [Link]
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American Elements. (n.d.). 1-methyl-2-(4-nitrophenyl)-1H-imidazole. Available at: [Link]
-
PubMed. (n.d.). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. Available at: [Link]
-
Avanti Polar Lipids. (n.d.). Storage and handling of lipids. Available at: [Link]
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Methodological & Application
Application Notes & Protocols: Streamlined Amide Synthesis Utilizing 1-[(4-Nitrophenyl)acetyl]-1H-imidazole as a Highly Reactive Acyl-Transfer Reagent
Introduction
The formation of the amide bond is a cornerstone of modern organic and medicinal chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and advanced materials. While numerous methods exist, the demand for mild, efficient, and high-yielding protocols remains a significant focus of chemical research. This application note details the use of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole as a superior acylating agent for the synthesis of a diverse range of amides. This reagent, readily prepared from 4-nitrophenylacetic acid and N,N'-carbonyldiimidazole (CDI), offers a strategic advantage due to the electron-withdrawing nature of the p-nitrophenyl group, which significantly enhances the electrophilicity of the carbonyl carbon, thereby facilitating rapid and clean reactions with a broad scope of amine nucleophiles.
Acyl imidazoles, often referred to as imidazolides, are well-established as moderately reactive acylating agents that operate under mild conditions.[1][2] The use of CDI for their in-situ generation from carboxylic acids is a widely adopted strategy that avoids the need for harsh reagents like thionyl chloride or oxalyl chloride and produces only gaseous carbon dioxide and imidazole as byproducts.[2] The 1-[(4-Nitrophenyl)acetyl]-1H-imidazole system leverages this clean activation chemistry while incorporating an electronic activation strategy analogous to the highly reactive p-nitrophenyl (PNP) activated esters, which are known for their efficacy in acylation reactions.[3] This dual activation renders 1-[(4-Nitrophenyl)acetyl]-1H-imidazole a potent, yet user-friendly, reagent for constructing amide bonds, even with less nucleophilic amines.
This guide provides a comprehensive overview, from the preparation of the acylating agent to its application in amide synthesis, complete with detailed experimental protocols, mechanistic insights, and a discussion of the reaction scope.
Part 1: Preparation of the Acylating Agent: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
The synthesis of the acyl imidazole is the critical first step. It is conveniently prepared by reacting 4-nitrophenylacetic acid with N,N'-carbonyldiimidazole (CDI). This reaction is typically fast and clean, proceeding at room temperature. The resulting acyl imidazole can be used directly in the subsequent amidation step (in-situ protocol) or isolated for future use, although in-situ generation is often preferred to minimize handling of the reactive intermediate.
Protocol 1: Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Materials:
-
4-Nitrophenylacetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon gas supply
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-nitrophenylacetic acid (1.0 eq).
-
Dissolve the acid in anhydrous THF (or DCM) to a concentration of approximately 0.5 M.
-
To this stirring solution, add CDI (1.05 eq) portion-wise at room temperature.
-
Observe the evolution of CO₂ gas, which indicates the formation of the acyl imidazole intermediate.[4]
-
Stir the reaction mixture at room temperature for 60-90 minutes. The completion of the activation can be monitored by the cessation of gas evolution.
-
The resulting solution of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is now ready for the subsequent amidation reaction.
Part 2: Synthesis of Amides
With the activated acyl imidazole in hand, the amide synthesis is achieved by the simple addition of the desired amine nucleophile. The reaction is typically conducted at room temperature and proceeds to completion within a few hours. The imidazole released during the initial activation step can act as a base, negating the need for an additional external base in many cases.[2]
Experimental Workflow
Sources
Application Note & Protocol: High-Efficiency Ester Synthesis via Acyl Transfer from 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Abstract & Introduction: The Principle of Acyl Activation
The synthesis of esters is a cornerstone of organic chemistry, vital in the development of pharmaceuticals, materials, and fine chemicals. Traditional methods like Fischer esterification often require harsh conditions (strong acids, high temperatures) and the removal of water, limiting their applicability to sensitive or complex substrates. A more sophisticated approach involves the use of "activated esters," which are engineered to be highly susceptible to nucleophilic attack under mild conditions.[1][2]
This document details the use of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, a highly effective acyl-transfer agent, for the efficient esterification of alcohols. This reagent belongs to the class of N-acylimidazoles, which are significantly more reactive than typical amides due to the electronic nature of the imidazole ring and reduced resonance stabilization of the N-C(O) bond.[3] The addition of the 4-nitrophenyl group, a potent electron-withdrawing moiety, further enhances the electrophilicity of the carbonyl carbon, making it an exceptionally reactive "twist amide" for acyl transfer.[3]
The reaction proceeds via a nucleophilic acyl substitution mechanism where an alcohol attacks the activated carbonyl center, leading to the formation of the desired ester and the release of imidazole as a water-soluble byproduct, often simplifying purification.[4][5] This protocol provides researchers with a reliable and high-yielding method for ester synthesis under mild conditions, suitable for a broad range of substrates.
Mechanistic Overview & Workflow
The process involves two key stages: the attack of the nucleophile (alcohol) on the activated acyl-imidazole and the subsequent work-up to isolate the pure ester product.
General Reaction Scheme
The alcohol's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl-imidazole. This forms a tetrahedral intermediate which then collapses, expelling the imidazole as a leaving group to yield the final ester product.
Caption: Overall esterification reaction scheme.
Experimental Workflow
The protocol is designed for efficiency and ease of execution, from reaction setup to final product purification.
Caption: Step-by-step experimental workflow diagram.
Materials and Methods
Reagents & Materials
| Reagent / Material | Grade | Supplier | Notes |
| 1-[(4-Nitrophenyl)acetyl]-1H-imidazole | Synthesis Grade (≥97%) | Varies | Store in a desiccator, moisture sensitive. |
| Alcohol (Substrate) | Anhydrous | Varies | Ensure alcohol is dry for optimal yield. |
| Dichloromethane (DCM) | Anhydrous | Varies | Other aprotic solvents like THF or Acetonitrile can be used. |
| Hydrochloric Acid (HCl) | 1.0 M solution | Varies | For aqueous work-up. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Varies | For drying the organic phase. |
| Silica Gel | 60 Å, 230-400 mesh | Varies | For column chromatography. |
| TLC Plates | Silica gel 60 F254 | Varies | For reaction monitoring. |
| Round-bottom flask & Magnetic stirrer | N/A | Varies | |
| Nitrogen or Argon gas supply | High Purity | Varies | For creating an inert atmosphere. |
| Separatory Funnel & Glassware | N/A | Varies | Standard laboratory glassware. |
Safety & Handling Precautions
All procedures must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.
-
1-[(4-Nitrophenyl)acetyl]-1H-imidazole: While specific data is limited, related nitro-aromatic compounds can be harmful.[6] Handle with care, avoiding inhalation of dust and skin contact.
-
Imidazole: Corrosive and can cause severe skin and eye burns. It is also suspected of damaging fertility.[7][8] Avoid all direct contact.
-
Dichloromethane (DCM): Volatile and a suspected carcinogen. Handle only in a fume hood.
Refer to the Safety Data Sheets (SDS) for all chemicals before commencing work.[6][7][8]
Detailed Experimental Protocol
This protocol describes a general procedure on a 1.0 mmol scale. The amounts can be adjusted proportionally based on the specific substrate.
4.1 Reaction Setup
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-[(4-Nitrophenyl)acetyl]-1H-imidazole (1.1 mmol, 1.1 equivalents).
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 10 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.
-
In a separate vial, dissolve the alcohol substrate (1.0 mmol, 1.0 equivalent) in 5 mL of anhydrous DCM.
-
Using a syringe, add the alcohol solution dropwise to the stirring solution of the acyl-imidazole at room temperature.
Causality Note: Using a slight excess (1.1 eq) of the acylating agent ensures the complete consumption of the potentially more valuable alcohol substrate. Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acyl-imidazole.[3]
4.2 Reaction Monitoring
-
Allow the reaction to stir at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting alcohol and acyl-imidazole.
-
A typical mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined to achieve good separation (Rf values between 0.2 and 0.8).
-
The reaction is complete when the starting alcohol spot is no longer visible by TLC (typically 1-4 hours).
4.3 Work-up & Isolation
-
Once the reaction is complete, dilute the mixture with an additional 20 mL of DCM.
-
Transfer the solution to a 125 mL separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 20 mL). This step protonates the basic imidazole byproduct, rendering it soluble in the aqueous phase.[9]
-
Wash the organic layer with saturated sodium bicarbonate solution (1 x 20 mL) to neutralize any remaining acid, followed by a brine wash (1 x 20 mL).
-
Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude ester product.
4.4 Purification
-
Column Chromatography: The crude product should be purified by flash column chromatography on silica gel.[9]
-
Packing: Pack the column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") for best results.[9]
-
Elution: Elute with a gradient of ethyl acetate in hexane, as determined during TLC analysis. .
-
-
Fraction Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure ester.
-
Final Product: Remove the solvent from the pure fractions under reduced pressure to obtain the final ester, which should be characterized by NMR and MS.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient reaction time.2. Moisture in reagents/solvent.3. Sterically hindered alcohol. | 1. Allow the reaction to run longer.2. Ensure all reagents and solvents are anhydrous.3. Gently heat the reaction (e.g., to 40°C). A mild, non-nucleophilic base (e.g., DMAP, catalytic amount) may be added. |
| Low Yield | 1. Hydrolysis of the acyl-imidazole.2. Product loss during work-up. | 1. Re-verify anhydrous conditions.2. Perform aqueous washes carefully to avoid emulsion formation. Ensure complete extraction. |
| Purification Difficulty | 1. Product co-elutes with starting material.2. Imidazole byproduct remains. | 1. Optimize the TLC solvent system before running the column. Try a different solvent system (e.g., DCM/Methanol).2. Ensure the acidic wash during work-up was thorough. Tailing on the column can be suppressed by adding a trace of triethylamine (~0.1%) to the eluent.[9] |
References
- Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC. (2024, April 15).
- Active ester - Wikipedia. (n.d.). Wikipedia.
- Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed. (2013, February 15).
- Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles - ChemRxiv. (n.d.). ChemRxiv.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 7). Thermo Fisher Scientific.
- SAFETY DATA SHEET. (2018, January 23). Fisher Scientific.
- SAFETY DATA SHEET - MilliporeSigma. (2025, August 14). MilliporeSigma.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- Exploiting activated esters in novel chemoselective amide formation reactions - Lancashire Online Knowledge. (2014, April 2). University of Central Lancashire.
- Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters - ACS Publications. (2010, September 21).
- SAFETY DATA SHEET - Fisher Scientific. (2024, July 19). Fisher Scientific.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC. (2020, April 5).
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents - ResearchGate. (2025, December 15).
- Tetrahedral intermediates in acylimidazole hydrolysis and nucleophilic attack by imidazole on esters. The question of concerted mechanisms for acyl transfers - Canadian Science Publishing. (n.d.). Canadian Science Publishing.
- Ester synthesis by esterification - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Application of N‐Acylimidazoles in the Claisen Condensation Reaction - ResearchGate. (n.d.).
- Technical Support Center: Purification of Imidazole Deriv
- Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC. (2024, November 14).
- EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (n.d.).
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents - ResearchGate. (2022, June 14).
- Journal of Applicable Chemistry - Physics @ Manasagangotri. (n.d.). University of Mysore.
- 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC. (2020, July 7).
- Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles - Semantic Scholar. (2008, October 1). Semantic Scholar.
- Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - Rsc.org. (2014, November 30). Royal Society of Chemistry.
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- 1. Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. benchchem.com [benchchem.com]
In Situ Generation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole using CDI: An Application Note and Protocol
Abstract
This application note provides a comprehensive guide for the in situ generation of 1-[(4-nitrophenyl)acetyl]-1H-imidazole, a highly reactive acylimidazole intermediate, from 4-nitrophenylacetic acid using N,N'-Carbonyldiimidazole (CDI). The document details the underlying reaction mechanism, offers a validated, step-by-step laboratory protocol, and discusses the critical parameters that ensure high yield and purity of the activated species. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis who require a reliable method for activating carboxylic acids for subsequent nucleophilic acyl substitution reactions.
Introduction: The Power of Acylimidazoles in Synthesis
The activation of carboxylic acids is a cornerstone of organic synthesis, particularly in the formation of amide and ester bonds, which are prevalent in pharmaceuticals and other bioactive molecules. While numerous activating agents exist, N,N'-Carbonyldiimidazole (CDI) offers a mild, efficient, and safe alternative to harsher reagents like thionyl chloride or oxalyl chloride.[1][2] The reaction of a carboxylic acid with CDI generates a highly reactive N-acylimidazole intermediate in situ.[3][4] These intermediates, also known as imidazolides, possess reactivity comparable to acid chlorides but are often more selective and easier to handle.[5]
4-Nitrophenylacetic acid is a valuable building block in the synthesis of various pharmaceuticals, including anti-angiogenic agents and precursors for penicillins.[6][7] Its activation to the corresponding acylimidazole, 1-[(4-nitrophenyl)acetyl]-1H-imidazole, opens a pathway for the efficient synthesis of a wide array of derivatives through reaction with various nucleophiles.
This application note will elucidate the mechanism of this activation and provide a robust protocol for its execution, enabling researchers to confidently employ this methodology in their synthetic endeavors.
Mechanistic Insights: The Role of CDI in Carboxylic Acid Activation
The activation of a carboxylic acid by CDI proceeds through a well-established nucleophilic acyl substitution mechanism. The process can be dissected into the following key steps:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the carboxylic acid's hydroxyl group on one of the electrophilic carbonyl carbons of CDI.
-
Formation of a Mixed Anhydride Intermediate: This initial attack leads to the formation of a transient and unstable mixed anhydride intermediate.[8]
-
Decarboxylation and Formation of the Acylimidazole: The mixed anhydride rapidly collapses, releasing carbon dioxide and one equivalent of imidazole, resulting in the formation of the desired N-acylimidazole. The evolution of CO2 gas serves as a thermodynamic driving force for the reaction.[2]
The imidazole released during this process can act as a base, although typically an external base is not required for the activation step itself.[1] The resulting 1-[(4-nitrophenyl)acetyl]-1H-imidazole is a potent acylating agent due to the good leaving group ability of the imidazole moiety.[9][10] The reactivity of acyl derivatives is inversely proportional to the basicity of the leaving group; imidazole, being a relatively weak base, is an excellent leaving group, rendering the acylimidazole highly susceptible to nucleophilic attack.[9]
Sources
- 1. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 2. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 3. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Nitrophenyl acetic Acid (CAS 104-03-0) | Manufacture [nsrlaboratories.com]
- 7. 4-Nitrophenyl Acetic Acid (CAS 104-03-0): Structure, Properties, and Uses [nsrlaboratories.com]
- 8. m.youtube.com [m.youtube.com]
- 9. byjus.com [byjus.com]
- 10. m.youtube.com [m.youtube.com]
Application Note: Chemoselective Acylation of Primary Amines Using 1-Acylimidazoles
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, selectivity profiling, and validated experimental protocols for N-acylation.
Executive Summary & Mechanistic Rationale
The chemoselective functionalization of complex molecules possessing multiple nucleophilic sites is a persistent challenge in drug development and synthetic biology. 1-Acylimidazoles (azolides), such as 1-acetylimidazole, have emerged as highly privileged reagents for the selective N-acylation of primary amines[1].
Unlike highly reactive acid chlorides or anhydrides that indiscriminately acylate primary amines, secondary amines, and hydroxyl groups, 1-acylimidazoles present a "tempered" electrophilicity. The causality behind this selectivity is fundamentally steric and electronic:
-
Steric Discrimination: The bulky imidazole leaving group creates significant steric hindrance during the approach trajectory (Bürgi-Dunitz angle) to the carbonyl carbon. Secondary amines face severe steric clashes, raising the activation energy barrier for the formation of the tetrahedral intermediate, whereas unhindered primary amines proceed smoothly[1].
-
Electronic Stability: The resonance stabilization of the acylimidazole system prevents spontaneous background hydrolysis in aqueous media long enough for the highly nucleophilic primary amine to attack[2].
-
Leaving Group Dynamics: Imidazole (pKa ~7.0) is an excellent, water-soluble leaving group that acts as its own mild base, preventing the reaction medium from becoming overly acidic and simplifying downstream purification[3].
Fig 1: Mechanistic pathway of primary amine acylation via 1-acylimidazole.
Selectivity Profile & Quantitative Data
To effectively design a synthetic route, it is critical to understand the relative reaction kinetics of 1-acylimidazoles across different functional groups. The table below synthesizes the expected behavior of 1-acetylimidazole in a multifunctional substrate environment.
| Functional Group | Relative Reactivity | Mechanistic Causality | Typical Yield |
| Primary Aliphatic Amines | High | Minimal steric hindrance; high nucleophilicity drives rapid tetrahedral intermediate formation. | 85–98% |
| Secondary Aliphatic Amines | Low | Steric bulk of the amine clashes with the imidazole ring, drastically reducing the reaction rate. | < 15% |
| Primary Hydroxyls (Alcohols) | Moderate | Lower inherent nucleophilicity than amines. Requires Lewis acid catalysis (e.g., Er(OTf)₃) to proceed efficiently[4]. | 70–90%* |
| Phenols / Thiols | Very Low | Poor nucleophilicity at neutral/mildly acidic pH prevents attack on the stabilized azolide carbonyl[2]. | < 5% |
*Yields for hydroxyls are highly dependent on the use of specific catalytic conditions.
Experimental Workflows & Protocols
Fig 2: Standard experimental workflow for chemoselective N-acylation.
Protocol A: Mild Aqueous N-Acylation (Uncatalyzed)
Context: Ideal for robust, water-soluble APIs, peptides, or natural products where the primary amine is supplied as a hydrochloride salt. This protocol leverages the unique stability of 1-acylimidazoles in water[2].
Step-by-Step Methodology:
-
Substrate Solubilization: Suspend the amine hydrochloride (1.0 mmol) in 5.0 mL of deionized water. If the substrate is highly hydrophobic, a 1:1 mixture of Water:DCM can be utilized.
-
pH Adjustment: Slowly add solid NaHCO₃ (approx. 185–300 mg) to the stirring solution until effervescence ceases.
-
Scientific Rationale: Adjusting the pH to ~5.5–6.5 ensures the primary amine is in a dynamic equilibrium between its protonated (unreactive) and free-base (nucleophilic) states. This prevents the rapid background hydrolysis of the acylating agent that would occur at highly basic pH levels[2].
-
-
Reagent Addition: Cool the mixture in an ice bath to 0–5 °C. Add 1-acetylimidazole (1.1 mmol) in one portion.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1–3 hours.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Ninhydrin stain). The disappearance of the primary amine spot validates the forward progress of the reaction. The pH should remain stable; a sudden drop indicates excessive reagent hydrolysis.
-
Isolation: If the product precipitates, filter and wash with cold water. Otherwise, extract the aqueous layer with Ethyl Acetate (3 × 10 mL). The byproduct, free imidazole, remains highly soluble in the aqueous phase, ensuring a self-purifying workup.
Protocol B: Lewis Acid-Catalyzed Acylation (Er(OTf)₃)
Context: Designed for complex biomolecules (e.g., nucleosides, hindered carbohydrates) where unreactive primary amines require targeted acylation without degrading base-sensitive moieties[4].
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (1.0 mmol) in 3.0 mL of water (or appropriate aqueous/organic blend).
-
Catalyst & Reagent Introduction: Add Erbium(III) trifluoromethanesulfonate (Er(OTf)₃) (5–10 mol%) followed by 1-acetylimidazole (1.2 mmol).
-
Scientific Rationale: Er(OTf)₃ acts as a mild, water-tolerant Lewis acid. It coordinates to the carbonyl oxygen of 1-acetylimidazole, effectively lowering the LUMO energy and increasing its electrophilicity just enough to drive the reaction with stubborn nucleophiles, without triggering non-specific O-acylation of secondary hydroxyls[4].
-
-
Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (e.g., 80 °C, 50 W) for 10–15 minutes.
-
Self-Validation Checkpoint: Analyze via LC-MS. The presence of a single mass adduct (+42 Da for acetylation) confirms chemoselectivity. Multiple additions indicate the Er(OTf)₃ loading is too high or the reaction time was excessive.
-
Workup: Dilute with water, extract with an organic solvent, and perform a mild brine wash to remove the catalyst and imidazole.
Troubleshooting & Process Optimization
-
Issue: Poor conversion of the primary amine.
-
Causality: The reaction medium is too acidic (pH < 4), keeping the amine fully protonated and non-nucleophilic.
-
Intervention: Verify the pH. Add incremental amounts of NaHCO₃ or a mild organic base (e.g., N,N-Diisopropylethylamine) to liberate the free amine.
-
-
Issue: Unwanted O-acylation or secondary amine acylation observed.
-
Causality: Loss of kinetic control due to excessive temperature, prolonged reaction times, or a vast stoichiometric excess of 1-acylimidazole.
-
Intervention: Strictly limit the 1-acylimidazole to 1.05–1.10 equivalents. Quench the reaction immediately upon primary amine consumption by adding a sacrificial primary amine (e.g., ethanolamine) or diluting with acidic water.
-
-
Issue: Reagent degradation before reaction completion.
-
Causality: 1-Acylimidazoles are moisture-sensitive over long periods.
-
Intervention: Ensure the reagent is stored under anhydrous conditions (e.g., desiccator at 2-8 °C) prior to use. Add the reagent as the absolute final step once the substrate is fully solubilized and pH-adjusted.
-
References
- Mild and eco-friendly chemoselective acylation of amines in aqueous medium Source: ARKIVOC / Semantic Scholar URL
- Selective Acetylation of Small Biomolecules and Their Derivatives Catalyzed by Er(OTf)
- Azolides in Organic Synthesis and Biochemistry Source: Angewandte Chemie URL
- Chemoselective N-Acylation of Indoles and Oxazolidinones with Carbonylazoles Source: Angewandte Chemie International Edition URL
Sources
Using 1-[(4-Nitrophenyl)acetyl]-1H-imidazole for peptide coupling
Application Note: Utilizing 1-[(4-Nitrophenyl)acetyl]-1H-imidazole for Orthogonal Peptide N-Terminal Protection and Biocatalytic Cleavage
Executive Summary & Rationale
In the landscape of modern peptide synthesis—particularly when handling delicate substrates such as glycopeptides, depsipeptides, or heavily modified synthetic biologics—traditional N-terminal protecting groups (Fmoc, Boc, Cbz) often fall short. Their cleavage requires harsh conditions (strong acids, secondary amines, or catalytic hydrogenation) that can trigger side reactions or degrade fragile linkages.
This application note details the strategic use of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole as a highly efficient acylating agent to install the 4-nitrophenylacetyl (4-NPA) protecting group. The 4-NPA group offers strict orthogonality to standard solid-phase peptide synthesis (SPPS) chemistries and can be selectively removed under exceptionally mild, neutral aqueous conditions using the biocatalyst Penicillin G Acylase (PGA) [1].
Mechanistic Insights (E-E-A-T)
As an application scientist, it is critical to understand the causality behind reagent selection rather than simply following a recipe.
Acyl Transfer via Acylimidazoles: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a pre-activated active amide. The imidazole moiety serves as an exceptional leaving group due to the thermodynamic stability of the displaced imidazole anion (which rapidly protonates at neutral pH). When introduced to a peptide with a free N-terminus, the unprotonated amine executes a rapid nucleophilic attack on the activated carbonyl. Unlike acid chlorides or unoptimized carbodiimide couplings, acylimidazoles proceed with minimal risk of oxazolone-mediated racemization, preserving the strict stereochemical integrity of the peptide backbone.
Biocatalytic Orthogonality: The 4-NPA group is an enzyme-labile protecting group. Penicillin G Acylase (EC 3.5.1.11), an enzyme industrially utilized to cleave the phenylacetyl side chain of penicillin G, exhibits broad substrate tolerance for N-phenylacetylated and N-(4-nitrophenyl)acetylated peptides [2]. The enzymatic hydrolysis is exquisitely specific to the phenylacetamide bond, leaving standard peptide bonds, esters, and delicate glycosidic linkages completely intact [1]. Furthermore, the para-nitro substitution serves a dual purpose: it slightly increases the electrophilicity of the carbonyl (accelerating enzymatic cleavage) and provides a robust UV chromophore (~275 nm) for precise real-time HPLC tracking.
Workflow Visualization
Workflow for 4-NPA peptide coupling and enzymatic deprotection using PGA.
Comparative Data Presentation
To justify the selection of 4-NPA over traditional protecting groups, the following table summarizes their operational parameters:
| Protecting Group | Cleavage Reagent | Cleavage Conditions | Orthogonality | UV Monitoring | Primary Use Case |
| 4-NPA | Penicillin G Acylase | Aqueous Buffer, pH 7.5, 37°C | Orthogonal to Boc, Fmoc, Cbz, Alloc | Excellent (~275 nm) | Fragile peptides, glycopeptides |
| Fmoc | Piperidine / DBU | 20% Piperidine in DMF, 25°C | Orthogonal to Boc, Cbz | Excellent (~301 nm) | Standard SPPS |
| Boc | TFA | 95% TFA, 25°C | Orthogonal to Fmoc, Cbz | Poor (requires 214 nm) | Standard SPPS |
| Cbz (Z) | H2 / Pd-C | Catalytic Hydrogenation, 25°C | Orthogonal to Boc, Fmoc | Moderate (~254 nm) | Solution-phase synthesis |
Experimental Protocols
Note: The following methodologies are designed as self-validating systems. Each phase includes analytical checkpoints to ensure reaction causality and success.
Protocol A: In Situ Preparation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Rationale: While isolable, acylimidazoles are prone to slow hydrolysis upon prolonged storage. In situ generation using 1,1'-Carbonyldiimidazole (CDI) ensures the maximum titer of the active acylating agent.
-
Activation: Dissolve 4-nitrophenylacetic acid (1.1 equivalents relative to the target peptide) in anhydrous DMF to a concentration of 0.1 M.
-
Coupling Reagent Addition: Add CDI (1.15 equivalents) portion-wise at 0°C under an inert atmosphere (N2 or Ar).
-
Causality: The reaction evolves CO2 gas. Performing this at 0°C controls the exothermic activation and prevents the formation of inactive side products.
-
-
Validation Checkpoint: Stir for 30 minutes at room temperature until gas evolution ceases. The formation of the acylimidazole can be confirmed by an IR spectrum shift (carbonyl stretch moving from ~1710 cm⁻¹ to ~1745 cm⁻¹).
Protocol B: Peptide Coupling (Installation of the 4-NPA Group)
Rationale: The N-terminus must be in its free base form to act as a nucleophile.
-
Preparation: Dissolve the target peptide (1.0 equivalent) in anhydrous DMF. If the peptide is a TFA or HCl salt, add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to neutralize the salt and fully deprotonate the N-terminus.
-
Coupling: Transfer the activated 1-[(4-Nitrophenyl)acetyl]-1H-imidazole solution (from Protocol A) to the peptide solution.
-
Incubation: Stir the mixture at 25°C for 2–4 hours.
-
Validation Checkpoint: Monitor the reaction via RP-HPLC. Successful conjugation is indicated by the depletion of the starting peptide, a distinct shift to a later retention time, and the appearance of a strong UV absorbance signature at 275 nm.
-
Workup: Precipitate the protected peptide in cold diethyl ether, centrifuge, and dry under vacuum.
Protocol C: Biocatalytic Deprotection using Penicillin G Acylase
Rationale: Enzymatic cleavage requires strictly controlled aqueous conditions to maintain enzyme conformation and catalytic turnover.
-
Solubilization: Dissolve the 4-NPA-protected peptide in a minimal amount of DMSO or methanol (up to 10% v/v final concentration) to aid solubility.
-
Buffer Addition: Dilute the solution with 50 mM Sodium Phosphate buffer, pH 7.5.
-
Causality: pH 7.5 is the optimal physiological window for E. coli-derived PGA. Lower pH reduces enzyme activity, while higher pH risks base-catalyzed peptide degradation (e.g., aspartimide formation or racemization).
-
-
Enzyme Addition: Add immobilized Penicillin G Acylase (approx. 10–20 U per mg of peptide). Immobilized enzyme is preferred over free enzyme to prevent potential protease contamination and to simplify downstream purification.
-
Incubation: Incubate at 37°C with gentle orbital shaking for 4–12 hours.
-
Validation Checkpoint: Track the deprotection via HPLC. The 4-NPA-peptide peak will diminish, replaced by two new peaks: the free peptide (eluting earlier) and the cleaved 4-nitrophenylacetic acid byproduct.
-
Recovery: Filter the mixture to remove the immobilized enzyme. Purify the free peptide via preparative RP-HPLC.
References
-
New enzymatic protecting group techniques for the construction of peptides and glycopeptides. Source: Biomedica Biochimica Acta (PubMed) URL:[Link]
- Penicillin-g acylases (US11643642B2)
Application Note: A Validated Protocol for the Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, a highly reactive acylating agent, from (4-nitrophenyl)acetyl chloride and imidazole. N-acylimidazoles are valuable intermediates in organic synthesis, serving as activated carboxylic acid derivatives for the efficient acylation of nucleophiles under mild conditions.[1][2][3] This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development, emphasizing procedural robustness, safety, and mechanistic understanding. We detail every critical step, from reagent handling and reaction execution under anhydrous conditions to product purification and characterization, ensuring a reliable and reproducible outcome.
Scientific Principle and Reaction Mechanism
The synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is a classic example of nucleophilic acyl substitution. The reaction proceeds via the attack of a nucleophilic nitrogen atom of the imidazole ring on the highly electrophilic carbonyl carbon of (4-nitrophenyl)acetyl chloride. The electron-withdrawing nitro group on the phenyl ring further enhances the electrophilicity of the carbonyl carbon, facilitating the reaction.[4]
The mechanism involves two primary stages:
-
Nucleophilic Addition: The lone pair of electrons on the sp²-hybridized nitrogen of imidazole attacks the carbonyl carbon of the acid chloride, leading to the formation of a tetrahedral intermediate.
-
Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a good leaving group. The protonated imidazole moiety is then deprotonated, yielding the final N-acylimidazole product and hydrogen chloride (HCl) as a byproduct.
To drive the reaction to completion and neutralize the HCl formed, an excess of imidazole is used, where a second equivalent of imidazole acts as a base (a "proton sponge").
Caption: Nucleophilic acyl substitution mechanism.
Materials and Reagents
Proper preparation and handling of reagents are paramount for success. All reagents should be of high purity (≥98%) unless otherwise noted.
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity (10 mmol scale) | Key Properties |
| (4-Nitrophenyl)acetyl chloride | 50434-36-1 | 199.59 | 2.00 g (10.0 mmol, 1.0 eq) | Corrosive, moisture-sensitive, yellow liquid.[4] |
| Imidazole | 288-32-4 | 68.08 | 1.43 g (21.0 mmol, 2.1 eq) | Hygroscopic, white solid. |
| Anhydrous Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | Aprotic solvent, volatile. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed for TLC & chromatography | - |
| Hexanes | 110-54-3 | 86.18 | As needed for TLC & chromatography | - |
| Triethylamine (for chromatography) | 121-44-8 | 101.19 | ~0.5 mL (optional) | Basic modifier for chromatography. |
Mandatory Safety Protocols
This procedure involves hazardous materials. A thorough risk assessment must be conducted before commencing any work.
-
(4-Nitrophenyl)acetyl Chloride: This compound is highly corrosive and reacts violently with water and other protic solvents to release HCl gas.[5][6] It causes severe skin burns and eye damage.[6] Always handle in a certified chemical fume hood under an inert atmosphere (nitrogen or argon). Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles with a face shield.[5]
-
Anhydrous Solvents: Use of anhydrous solvents is critical to prevent the hydrolysis of the acid chloride.[4] Ensure solvents are obtained from a sealed bottle or a solvent purification system.
-
Glassware: All glassware must be oven- or flame-dried immediately before use to remove any adsorbed moisture.
-
Work-up: Quenching of the reaction and subsequent washes should be performed cautiously, as unreacted acid chloride will react with aqueous solutions.
Detailed Experimental Protocol
This protocol is described for a 10 mmol scale.
Reaction Setup
-
Glassware Preparation: Oven-dry a 100 mL two-neck round-bottom flask, a dropping funnel, and a magnetic stir bar overnight at 120 °C. Assemble the apparatus while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Equip the flask with the stir bar, a rubber septum on one neck, and the dropping funnel on the other.
-
Inert Atmosphere: Maintain a positive pressure of inert gas throughout the entire procedure. A nitrogen-filled balloon connected to a needle is a common and effective method.
Synthesis Procedure
-
Reagent Preparation:
-
In the reaction flask, add imidazole (1.43 g, 21.0 mmol).
-
Using a syringe, add 30 mL of anhydrous DCM to the flask. Stir the mixture at room temperature until the imidazole is fully dissolved.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
In a separate dry vial, weigh (4-nitrophenyl)acetyl chloride (2.00 g, 10.0 mmol). Dilute it with 20 mL of anhydrous DCM and transfer this solution to the dropping funnel.
-
-
Reaction Execution:
-
Add the (4-nitrophenyl)acetyl chloride solution from the dropping funnel to the stirred imidazole solution dropwise over a period of 20-30 minutes.
-
Causality Note: A slow, controlled addition at 0 °C is crucial. The reaction is exothermic, and rapid addition can lead to uncontrolled temperature increases and potential side reactions. The formation of a white precipitate (imidazolium chloride) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 1-2 hours.
-
-
Reaction Monitoring (TLC):
-
Monitor the reaction's progress by TLC on silica gel plates.
-
Eluent System: A mixture of ethyl acetate and hexanes (e.g., 1:1 v/v) is a good starting point.
-
Visualization: Use a UV lamp (254 nm). The starting acid chloride will have a different Rf value than the product. The reaction is considered complete when the spot corresponding to the acid chloride has disappeared.
-
Work-up and Purification
-
Isolation of Crude Product:
-
Once the reaction is complete, filter the mixture through a sintered glass funnel to remove the imidazolium chloride precipitate.
-
Wash the precipitate with a small amount of fresh DCM (2 x 5 mL).
-
Combine the filtrate and washes in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product, which is typically a yellow-orange solid or oil.
-
-
Purification via Flash Column Chromatography:
-
Rationale: While recrystallization can be attempted, flash chromatography is often more effective for achieving high purity, especially for removing any unreacted imidazole or other minor impurities.[7][8][9]
-
Stationary Phase: Pack a glass column with silica gel.
-
Mobile Phase (Eluent): Use a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing).
-
Tailing Prevention: The basic nature of the imidazole moiety can cause tailing on the acidic silica gel. To mitigate this, 0.5% triethylamine can be added to the eluent system.[9]
-
Procedure: Dissolve the crude product in a minimal amount of DCM and load it onto the column. Elute with the chosen solvent system, collecting fractions and monitoring them by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-[(4-nitrophenyl)acetyl]-1H-imidazole.
-
Characterization and Expected Results
-
Appearance: Pure 1-[(4-nitrophenyl)acetyl]-1H-imidazole should be a pale yellow solid.
-
Yield: Typical yields for this reaction range from 75-90%.
-
Spectroscopic Data: The structure should be confirmed by standard spectroscopic methods. Expected characteristic signals include:
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~8.2 (d, 2H, Ar-H ortho to NO₂), ~7.5 (d, 2H, Ar-H meta to NO₂), ~7.1-8.0 (m, 3H, imidazole protons), ~4.2 (s, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~168 (C=O), ~147 (C-NO₂), ~124-142 (aromatic and imidazole carbons), ~45 (-CH₂-).
-
IR (ATR, cm⁻¹): ~1750 (C=O, acylimidazole carbonyl stretch), ~1520 & ~1345 (NO₂, asymmetric and symmetric stretches).
-
Experimental Workflow Diagram
Caption: Overall experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents or solvent. (4-nitrophenyl)acetyl chloride hydrolyzed. | 1. Ensure all glassware is rigorously dried. Use freshly opened or purified anhydrous solvents.[4] |
| 2. Incomplete reaction. | 2. Allow the reaction to stir for a longer duration at room temperature. Confirm completion by TLC. | |
| Product is an inseparable oil | Product may be impure or has a low melting point. | Attempt purification via flash column chromatography. Try co-evaporating with a solvent like toluene to induce crystallization. |
| Significant Tailing on TLC/Column | The basic imidazole moiety is interacting strongly with the acidic silica gel. | Add a basic modifier like triethylamine (0.5-1%) to the eluent.[9] Alternatively, consider using neutral alumina as the stationary phase.[9] |
| Multiple Spots on TLC of Crude Product | 1. Side reactions due to high temperature. 2. Hydrolysis of starting material or product. | 1. Ensure the addition of the acid chloride is slow and the temperature is maintained at 0 °C. 2. Re-check for sources of moisture in the reaction setup. |
References
- Benchchem. (2025). Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis.
- Google Patents. (n.d.). EP0583375B1 - Preparation of n-acylimidazoles.
- MilliporeSigma. (2025). Safety Data Sheet - Acetyl chloride.
- Smolecule. (n.d.). Comprehensive Application Notes and Protocols for N-Functionalized Imidazole Synthesis via Sodium Imidazole.
- CymitQuimica. (n.d.). CAS 50434-36-1: (4-nitrophenyl)acetyl chloride.
- Google Patents. (n.d.). US3197476A - Method of synthesis of 1-acyl imidazoles.
- Google Patents. (n.d.). WO1992019600A1 - Preparation of n-acylimidazoles.
- Synthesis, characterization of N-(1-(4-nitrophenyl)ethylidene)- 1H-benzo[d]imidazol-2-amine. (n.d.).
- Merck Millipore. (n.d.). Safety Data Sheet - Acetyl chloride for synthesis.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- Safety Data Sheet - 4-Chlorophenylacetyl chloride. (2025).
- Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides.
- Ibrahim, A. A., et al. (n.d.). 1-(4-Nitrophenyl)-1H-imidazol-3-ium chloride. PMC - NIH.
- Tamura, T., & Suga, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Oxford Academic.
- Benchchem. (2025). Technical Support Center: Purification of Imidazole Derivatives.
- Acylation (Acid Chloride Reactions). (2015). YouTube.
- Effect of Chloro and Nitro Terminal Substituents on Mesomorphic Properties of Azobenzene Liquid Crystals. (n.d.). Acta Chemica Malaysia.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Mild Acylation Reactions Using Imidazole Derivatives
Introduction
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the demand for mild and selective chemical transformations is paramount. Acylation, the process of introducing an acyl group into a molecule, is a fundamental and frequently employed reaction. However, traditional acylation methods often necessitate harsh conditions, such as the use of highly reactive and corrosive acyl halides or anhydrides, which can be incompatible with sensitive functional groups present in complex molecules. This has spurred the development of milder and more selective acylating agents.
Among the various strategies developed, the use of imidazole derivatives as activating agents and acyl transfer reagents has emerged as a powerful and versatile approach.[1][2][3] Imidazole-based methods offer several advantages, including ambient reaction temperatures, neutral pH conditions, and high chemoselectivity, making them ideal for the acylation of delicate substrates. This guide provides an in-depth exploration of mild acylation conditions using imidazole derivatives, with a focus on mechanistic principles, practical applications, and detailed experimental protocols tailored for researchers, scientists, and drug development professionals. We will delve into the chemistry of key reagents like N,N'-carbonyldiimidazole (CDI) and the resulting N-acylimidazoles, providing a robust framework for their effective utilization in the laboratory.[4][5]
Mechanistic Insights: The Chemistry of Imidazole-Mediated Acylation
The efficacy of imidazole derivatives in mild acylation reactions stems from the unique properties of the imidazole ring itself. It can act as a nucleophilic catalyst and, once acylated, becomes an excellent leaving group, facilitating the transfer of the acyl moiety to a nucleophile.
Activation of Carboxylic Acids with N,N'-Carbonyldiimidazole (CDI)
A cornerstone of this methodology is the activation of carboxylic acids using N,N'-carbonyldiimidazole (CDI).[4] This process is highly efficient and proceeds under neutral conditions. The reaction between a carboxylic acid and CDI results in the formation of a highly reactive N-acylimidazole intermediate, with the concomitant release of carbon dioxide and one equivalent of imidazole.[4][6]
The mechanism involves the initial attack of the carboxylate on one of the carbonyl-bound imidazoles of CDI, forming a mixed anhydride. This intermediate is unstable and rapidly decarboxylates to yield the N-acylimidazole.[4]
Workflow for CDI-Mediated Acylation
Caption: General workflow for imidazole-mediated acylation using CDI.
The Role of N-Acylimidazoles as Acyl Transfer Agents
N-acylimidazoles, also known as acyl imidazolides, are the key intermediates that execute the acyl transfer to the nucleophile.[1] Unlike highly reactive acyl chlorides, N-acylimidazoles are generally stable enough to be isolated but sufficiently reactive to acylate a wide range of nucleophiles under mild conditions.[1][7] Their reactivity is attributed to the electronic nature of the imidazole ring, which acts as a good leaving group upon nucleophilic attack at the acyl carbonyl carbon.[8] The reactivity of N-acylimidazoles can be modulated by substituents on the imidazole ring, offering a degree of tunability.[1]
Mechanism of Acyl Transfer from N-Acylimidazole
Caption: Simplified mechanism of nucleophilic acyl substitution.
Key Reagents in Imidazole-Mediated Acylation
While several imidazole derivatives can be employed, N,N'-carbonyldiimidazole stands out as the most common and versatile reagent for the in situ generation of N-acylimidazoles.
| Reagent | Structure | Molar Mass ( g/mol ) | Key Features |
| N,N'-Carbonyldiimidazole (CDI) | Im-CO-Im | 162.15 | Commercially available, crystalline solid, moisture-sensitive, used for activating carboxylic acids.[5] |
| N-Acetylimidazole | CH₃CO-Im | 110.12 | A simple and effective acetylating agent.[8] |
| Imidazole (as a catalyst) | C₃H₄N₂ | 68.08 | Can be used in catalytic amounts to promote acylation reactions with other acylating agents.[9] |
Application Notes and Protocols
The mild and selective nature of imidazole-mediated acylation makes it applicable to a wide array of substrates, including those with sensitive functional groups.
General Considerations for Successful Acylation
-
Solvent Choice: Anhydrous aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), chloroform, or dimethylformamide (DMF) are typically used to prevent hydrolysis of the CDI and the N-acylimidazole intermediate.[4]
-
Stoichiometry: Equimolar amounts of the carboxylic acid and CDI are generally sufficient for the activation step.[4] An excess of CDI should be avoided as it can react with the nucleophile to form unwanted byproducts.[4]
-
Reaction Monitoring: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Amide Bond Formation via CDI-Mediated Coupling
This protocol describes the coupling of a carboxylic acid with a primary amine to form an amide bond, a cornerstone reaction in peptide synthesis and medicinal chemistry.
Materials:
-
Carboxylic acid (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.0 eq)
-
Primary amine (1.0 eq)
-
Anhydrous THF
Procedure:
-
Dissolve the carboxylic acid (e.g., N-Boc-proline) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Add CDI in one portion to the solution at room temperature.[4]
-
Stir the reaction mixture at room temperature. The evolution of CO₂ gas is typically observed, and the activation is usually complete within 15-60 minutes after the effervescence ceases.[4]
-
Add the primary amine (e.g., phenylalanine methyl ester) to the reaction mixture.[4]
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting materials are consumed (typically 1-2 hours, but can be left overnight).[4]
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate or diethyl ether and washed sequentially with a mild aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine to remove the imidazole byproduct and any unreacted starting materials.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide product.
-
Purify the product by column chromatography or recrystallization as needed.[4]
Protocol 2: Esterification of an Alcohol using CDI
This protocol outlines the formation of an ester from a carboxylic acid and an alcohol. This method is particularly useful for acid-sensitive alcohols.
Materials:
-
Carboxylic acid (1.0 eq)
-
N,N'-Carbonyldiimidazole (CDI) (1.1 eq)
-
Alcohol (1.0 eq)
-
Anhydrous DCM
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous DCM.
-
Add CDI and stir the solution at room temperature for 1-2 hours to ensure complete formation of the N-acylimidazole.
-
In a separate flask, dissolve the alcohol in anhydrous DCM.
-
Add the alcohol solution to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a small amount of water.
-
Dilute the mixture with DCM and wash with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by silica gel chromatography.
Selected Applications and Quantitative Data
| Substrate (Nucleophile) | Acyl Source | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylalanine methyl ester | Boc-Proline | CDI | THF | RT | Overnight | 98 | [4] |
| N-Benzylamine | Twisted N-benzoyl imidazole | - | - | RT | 15 | 80 | [1] |
| Symmetrical Diamines | Benzoyl Chloride | Imidazole (catalyst) | Ethanol/Water | RT | - | Good | [9] |
| Cellulose | Acetic Anhydride | Imidazole (catalyst) | LiCl/DMAc | 40-70 | - | - | [10] |
Conclusion
The use of imidazole derivatives, particularly N,N'-carbonyldiimidazole, provides a mild, efficient, and highly selective method for the acylation of a diverse range of nucleophiles. The formation of a moderately reactive N-acylimidazole intermediate allows for controlled acyl transfer under neutral conditions, preserving sensitive functional groups that might not be tolerated by traditional acylation methods. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development, enabling the strategic application of this powerful chemical transformation. The versatility and reliability of imidazole-mediated acylation ensure its continued importance in the synthesis of complex molecules.[11][12][13]
References
- A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. (n.d.).
- 3.6 1,1' -Carbonyldiimidazole. (n.d.).
- Tiwari, K. D., et al. (2005). Efficient Acetylation of Carbohydrates Promoted by Imidazole. Letters in Organic Chemistry, 2(3), 221-224.
- Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC. (2020, April 5).
- Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. (2024, September 23).
- Carbonyldiimidazole - Wikipedia. (n.d.).
- Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. (2025, September 1).
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
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- Stability Studies of N‐Acylimidazoles | Request PDF - ResearchGate. (n.d.).
- Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles - ChemRxiv. (n.d.).
- Carbonylazoles as Chemoselective Acylation Reagents and the Synthesis and Applications of Benzindolizinone - eScholarship.org. (n.d.).
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed. (n.d.).
- Application Notes and Protocols for Imidazole Derivatives in Organic Synthesis - Benchchem. (n.d.).
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- Imidazole Derivatives as Important Building Blocks in Medicinal Chemistry and Technologies - Life Chemicals. (2023, July 31).
- Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - American Chemical Society. (n.d.).
- Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. - Kyoto University Research Information Repository. (n.d.).
- SYNTHESIS OF 2-ACYL-1-MElHYL-l~-IMIDAZOLES AND REACTIVITY OF. (n.d.).
- TCI Practical Example: Condensation Using CDI | Tokyo Chemical Industry Co., Ltd.(APAC). (n.d.).
- Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed. (2013, February 15).
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- Imidazole-Catalyzed Monoacylation of Symmetrical Diamines | Organic Letters. (2010, September 2).
- EP0583375B1 - Preparation of n-acylimidazoles - Google Patents. (n.d.).
- Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis - ResearchGate. (2025, August 7).
- Synthesis of Bioactive Imidazoles: A Review - Hilaris Publisher. (2015, May 4).
- Application Notes and Protocols for N-Acylation of Urea Derivatives - Benchchem. (n.d.).
- Imidazole Scaffold: A Review of Synthetic Strategies and Therapeutic Action - Semantic Scholar. (n.d.).
- Review of pharmacological effects of imidazole derivatives. (2022, April 28).
- A Review of Imidazole Derivatives: Synthesis, Pharmacological Applications, and Future Perspectives - Asian Journal of Research in Chemistry. (n.d.).
- Imidazole-catalyzed displacement of an amine from an amide by a neighboring hydroxyl group. A model for the acylation of chymotrypsin - PubMed. (n.d.).
- Post‐functionalizations of acyl‐imidazole derivatives. - ResearchGate. (n.d.).
- Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (2020, May 18).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC. (2023, January 13).
- MIT Open Access Articles Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles. (n.d.).
- Green approaches for the synthesis of poly-functionalized imidazole derivatives: A comprehensive review | Request PDF - ResearchGate. (n.d.).
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- 10. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. lifechemicals.com [lifechemicals.com]
- 13. ajrconline.org [ajrconline.org]
Application Notes and Protocols: A Comprehensive Guide to the Functionalization of Alcohols with the (4-Nitrophenyl)acetyl Group
Abstract: This guide provides a detailed technical overview for the functionalization of alcohols with the (4-nitrophenyl)acetyl group, a crucial transformation in pharmaceutical development, organic synthesis, and chemical biology. We delve into the underlying chemical principles, present validated, step-by-step protocols for the most common synthetic routes, and discuss the strategic applications of the resulting esters. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical moiety in their work.
Introduction & Strategic Overview
The introduction of a (4-nitrophenyl)acetyl (NpAc) group onto an alcohol is more than a simple esterification; it is a strategic decision that imparts unique chemical properties to the parent molecule. The NpAc group serves a dual purpose: it can function as a stable protecting group for hydroxyl functionalities, or it can act as an activated ester for subsequent nucleophilic attack, for instance, in peptide synthesis.[1][2] Its utility is significantly enhanced by the presence of the 4-nitro group, which acts as a powerful electron-withdrawing group and a convenient chromophore for spectroscopic detection.[1]
The choice of synthetic strategy for installing the NpAc group primarily depends on the starting materials available and the sensitivity of the substrate alcohol. The two principal pathways are:
-
Direct Acylation: Employing the highly reactive (4-nitrophenyl)acetyl chloride. This method is rapid and efficient but may not be suitable for delicate substrates due to the release of hydrochloric acid.[3]
-
Carbodiimide-Mediated Coupling: Using the more stable 4-nitrophenylacetic acid in conjunction with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[4][5] This approach, particularly the Steglich esterification, offers milder reaction conditions.[6][7]
The following diagram illustrates the decision-making process for selecting the appropriate functionalization strategy.
Caption: Mechanism of direct acylation with (4-nitrophenyl)acetyl chloride.
Mechanism 2: Steglich Esterification The Steglich esterification is a mild and versatile method for forming esters from carboxylic acids and alcohols using a carbodiimide (like DCC) and a catalyst, typically 4-dimethylaminopyridine (DMAP). [6][7] The mechanism involves several key steps:
-
Activation of Carboxylic Acid: DCC reacts with 4-nitrophenylacetic acid to form a highly reactive O-acylisourea intermediate. [7]2. Catalyst Intervention: DMAP, being a stronger nucleophile than the alcohol, attacks the O-acylisourea to form an N-acylpyridinium species. This intermediate is even more reactive and prevents side reactions. [7]3. Nucleophilic Attack by Alcohol: The alcohol attacks the N-acylpyridinium intermediate.
-
Product Formation & Catalyst Regeneration: The ester is formed, DMAP is regenerated, and the DCC is converted into the insoluble N,N'-dicyclohexylurea (DCU) byproduct, which can be removed by filtration. [7][8]
Caption: Catalytic cycle of the Steglich Esterification.
Reagents and Equipment
Proper handling of reagents is critical for safety and success. Anhydrous conditions are recommended, especially when using the acyl chloride, which is sensitive to moisture. [3]
| Reagent | Formula | MW ( g/mol ) | CAS No. | Properties | Handling Precautions |
|---|---|---|---|---|---|
| 4-Nitrophenylacetic Acid | C₈H₇NO₄ | 181.15 | 104-03-0 | Pale yellow solid. | Irritant. Avoid inhalation and contact with skin/eyes. |
| (4-Nitrophenyl)acetyl Chloride | C₈H₆ClNO₃ | 199.59 | 50434-36-1 | Yellow to orange liquid/solid. [3] | Corrosive, moisture-sensitive. [3]Handle under inert gas. |
| DCC | C₁₃H₂₂N₂ | 206.33 | 538-75-0 | White crystalline solid. | Potent skin sensitizer. Use gloves and handle with care. |
| DMAP | C₇H₁₀N₂ | 122.17 | 1122-58-3 | White crystalline solid. | Toxic and corrosive. Avoid all direct contact. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Volatile, colorless liquid. | Suspected carcinogen. Use only in a fume hood. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 121-44-8 | Colorless liquid, strong odor. | Flammable, corrosive. Use in a well-ventilated area. |
Standard Equipment:
-
Round-bottom flasks, magnetic stirrer, and stir bars.
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold).
-
Syringes and needles for reagent transfer.
-
Separatory funnel for work-up.
-
Rotary evaporator for solvent removal.
-
Silica gel for column chromatography.
-
Thin Layer Chromatography (TLC) plates and chamber.
Experimental Protocols
The following protocols are provided as robust starting points. Researchers should optimize conditions based on their specific alcohol substrate.
Protocol 1: Direct Acylation of Benzyl Alcohol using (4-Nitrophenyl)acetyl Chloride
This protocol describes the esterification of a primary alcohol using the acyl chloride method.
1. Reaction Setup:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (1.0 eq, e.g., 5 mmol, 541 mg).
-
Dissolve the alcohol in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere.
-
Add triethylamine (TEA, 1.5 eq, 7.5 mmol, 1.04 mL) as a base to scavenge the HCl byproduct.
-
Cool the solution to 0 °C in an ice bath.
2. Reagent Addition:
-
In a separate vial, dissolve (4-nitrophenyl)acetyl chloride (1.1 eq, 5.5 mmol, 1.10 g) in anhydrous DCM (10 mL). [3]* Add the acyl chloride solution dropwise to the stirred alcohol solution over 10-15 minutes.
3. Reaction and Monitoring:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The product spot should be less polar than the starting alcohol.
4. Work-up and Purification:
-
Once the reaction is complete, quench by adding 20 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl (4-nitrophenyl)acetate.
| Reagent | M.W. | Amount (mmol) | Mass/Volume | Equivalents |
| Benzyl Alcohol | 108.14 | 5.0 | 541 mg | 1.0 |
| (4-Nitrophenyl)acetyl Chloride | 199.59 | 5.5 | 1.10 g | 1.1 |
| Triethylamine | 101.19 | 7.5 | 1.04 mL | 1.5 |
| Dichloromethane | - | - | 30 mL | - |
Protocol 2: Steglich Esterification of a Secondary Alcohol with 4-Nitrophenylacetic Acid
This protocol details the coupling of a sterically hindered secondary alcohol, such as 1-(4-nitrophenyl)ethanol, using DCC and DMAP. [7][9] 1. Reaction Setup:
-
To a dry 100 mL round-bottom flask, add 4-nitrophenylacetic acid (1.0 eq, e.g., 10 mmol, 1.81 g), 1-(4-nitrophenyl)ethanol (1.2 eq, 12 mmol, 2.01 g), and DMAP (0.1 eq, 1 mmol, 122 mg). [9]* Add anhydrous DCM (50 mL) and a magnetic stir bar.
-
Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cool the solution to 0 °C in an ice bath.
2. Reagent Addition:
-
Dissolve DCC (1.1 eq, 11 mmol, 2.27 g) in anhydrous DCM (20 mL).
-
Add the DCC solution dropwise to the reaction mixture over 20 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form. [10] 3. Reaction and Monitoring:
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitor for the disappearance of the starting alcohol via TLC.
4. Work-up and Purification:
-
After completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. [10]* Combine the filtrates and concentrate under reduced pressure.
-
Redissolve the crude residue in ethyl acetate (50 mL).
-
Wash the organic solution with 0.5 M HCl (2 x 25 mL) to remove any remaining DMAP and base impurities, followed by saturated NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).
-
Dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the resulting crude ester by flash column chromatography.
| Reagent | M.W. | Amount (mmol) | Mass | Equivalents |
| 4-Nitrophenylacetic Acid | 181.15 | 10.0 | 1.81 g | 1.0 |
| 1-(4-Nitrophenyl)ethanol | 167.16 | 12.0 | 2.01 g | 1.2 |
| DCC | 206.33 | 11.0 | 2.27 g | 1.1 |
| DMAP | 122.17 | 1.0 | 122 mg | 0.1 |
| Dichloromethane | - | - | 70 mL | - |
Applications & Advanced Insights
The (4-Nitrophenyl)acetyl Group as a Protecting Group The NpAc ester is stable under mildly acidic and neutral conditions, making it a suitable protecting group for hydroxyls. [11]Deprotection can often be achieved under basic conditions (e.g., hydrolysis with LiOH or K₂CO₃ in aqueous methanol), which cleaves the ester bond. [11]The release of the yellow 4-nitrophenolate ion upon hydrolysis provides a convenient method for spectroscopically monitoring the deprotection process. [11] NpAc Esters as Activated Intermediates 4-Nitrophenyl esters are considered "active esters" because 4-nitrophenoxide is a good leaving group. This property is exploited in synthesis, where a purified NpAc ester can be reacted with other nucleophiles, such as amines, to form amides under mild conditions. This two-step, one-pot process is particularly valuable in the synthesis of peptides and other complex molecules. [2][12]
Caption: Workflow using NpAc ester as an activated intermediate for amidation.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive reagents (moisture contamination). [3] | Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Steric hindrance of the alcohol. | For hindered alcohols, increase reaction time, temperature, or switch to a more powerful coupling agent if using the Steglich method. | |
| Incomplete reaction (Protocol 2) | Insufficient activation. | Ensure the correct stoichiometry of DCC and DMAP. Check the quality of the DCC. |
| Difficult purification | DCU byproduct co-elutes with the product. | Ensure complete precipitation of DCU before filtration. If necessary, allow the reaction mixture to stand at 0-4 °C for several hours post-reaction. Some alternative water-soluble carbodiimides like EDC can be used to simplify work-up. [8][10] |
| Side product formation | (Protocol 2) Formation of N-acylurea. [7] | Ensure DMAP is present and active, as it minimizes this side reaction by rapidly converting the O-acylisourea. |
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
(4-Nitrophenyl)acetyl Chloride: This reagent is corrosive and reacts with moisture to release HCl gas. Handle under anhydrous, inert conditions. [3]* DCC: N,N'-dicyclohexylcarbodiimide is a known and potent sensitizer. Avoid inhalation of dust and any skin contact.
-
DMAP: 4-Dimethylaminopyridine is highly toxic and readily absorbed through the skin. Exercise extreme caution and use double gloves when handling the solid.
-
Solvents: Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure by working exclusively within a fume hood.
References
-
SynArchive. Steglich Esterification. [Link]
-
Haskali, M. B., et al. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. RSC Advances. [Link]
-
Sarma, B. K., et al. (2004). Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition. The Journal of Organic Chemistry. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
Rauf, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry. [Link]
-
Journal of Emerging Investigators. (2022). Spectrophotometric comparison of 4-Nitrophenyl carbonates & carbamates as base-labile protecting groups. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Synthesis and Applications of Carbonic Acid Bis(4-nitrophenyl) Ester in Industry. [Link]
-
ResearchGate. (2009). US008802888B2 - Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. [Link]
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Link]
-
The Royal Society of Chemistry. (2009). A simple and efficient oxidation of alcohols with ruthenium on carbon. [Link]
-
ResearchGate. (2026). Recent developments in chemical deprotection of ester functional group. [Link]
-
The Royal Society of Chemistry. A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids - Supporting Information. [Link]
-
Organic Synthesis. Acid-Amine Coupling using DCC. [Link]
-
ChemRxiv. (2023). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. [Link]
-
University of Groningen. (2021). Towards the site-selective modification of aminoglycoside antibiotics and their biological evaluation. [Link]
- Google Patents.
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
PubMed. (2021). p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
YouTube. (2022). Synthesis of Esters Via Steglich Esterification in Acetonitrile. [Link]
-
ResearchGate. (2022). In DCC coupling reaction of acid and alcohol, DCU is formed but many times DCU was not formed, the reaction did not give any product. Why?. [Link]
-
Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
-
PMC. (2025). Deoxygenative Functionalization of Alcohols and Carbonyl Compounds via Electrochemical Reduction. [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
LabXchange. (2025). Alcohol Functional Group. [Link]
-
Michigan State University. Alcohol Reactivity. [Link]
-
ResearchGate. (2015). Multistep reaction catalyzed by the EST?PtNP complexes. Hydrolysis of.... [Link]
Sources
- 1. Buy (4-Nitrophenoxy)acetyl chloride | 20142-88-5 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 50434-36-1: (4-nitrophenyl)acetyl chloride [cymitquimica.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 6. synarchive.com [synarchive.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. emerginginvestigators.org [emerginginvestigators.org]
- 12. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Solvent-Free Mechanochemical Synthesis via Acylimidazole Intermediates
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Application Note & Standard Operating Protocol (SOP)
Executive Summary
The drive toward sustainable, green chemistry has elevated mechanochemistry from a niche technique to a cornerstone of modern synthetic methodology. Among the most versatile intermediates in organic synthesis are acylimidazoles, traditionally generated in solution using N,N'-carbonyldiimidazole (CDI) to activate carboxylic acids for downstream amidation or esterification.
This Application Note details the principles, mechanistic causality, and step-by-step protocols for the solvent-free synthesis of acylimidazoles. By leveraging mechanochemical activation (e.g., ball milling), researchers can drastically reduce reaction times, eliminate hazardous organic solvents, and achieve superior yields while maintaining high stereocontrol[1].
Mechanistic Principles & Causality
The Kinetic Advantage of the Solid State
Traditional CDI-mediated amidations in dry organic solvents (e.g., DCM, DMF) typically require 2 to 4 hours under an inert nitrogen atmosphere. Transitioning to a solvent-free mechanochemical protocol condenses this timeframe to a mere 5–10 minutes[2]. The causality behind this acceleration lies in the local concentration effect: the absence of solvent maximizes the proximity of reactive species, leading to exceptionally high collision frequencies. The kinetic energy from the milling media induces localized high pressures and micro-heating, overcoming the activation energy barrier without requiring bulk external heating[1].
Acid Catalysis and the Role of CO₂
The reaction between a carboxylic acid and CDI produces the acylimidazole intermediate, releasing one equivalent of imidazole and one equivalent of carbon dioxide (CO₂). In solution, the presence of alkali salts of the carboxylic acid can stall the reaction. However, under mechanochemical conditions, the evolved CO₂ is temporarily trapped within the solid matrix and the sealed milling jar. This trapped CO₂ reacts with the liberated imidazole to form a transient carbamic acid, which acts as an endogenous proton source. This in-situ acid catalysis significantly accelerates the formation of the acyl imidazolide[3].
Acyl C–C and C–O Bond Cleavage
Beyond simple activation, advanced methodologies utilize imidazolium salts where the weak acyl C(O)–C imidazolium bond is strategically exploited. Under base-promoted, solvent-free conditions, this bond undergoes facile cleavage to generate highly reactive acyl electrophiles, enabling the rapid synthesis of aromatic amides and esters from anilines, benzylic amines, and complex alcohols[4].
Pathway Visualization
Mechanochemical workflow for solvent-free acylimidazole synthesis and subsequent amidation.
Quantitative Data: Solution vs. Mechanochemical Synthesis
The following table summarizes the performance metrics comparing traditional solution-phase acylimidazole chemistry with the solvent-free mechanochemical approach.
| Parameter | Traditional Solution-Phase | Solvent-Free Mechanochemistry |
| Reaction Time | 2 – 4 hours | 5 – 10 minutes |
| Solvent Requirement | High (DCM, DMF, THF) | None (100% Solid-State) |
| Atmosphere | Inert (N₂, Argon) required | Ambient Air compatible |
| Intermediate Stability | Prone to rapid hydrolysis | Stabilized in solid-state matrix |
| Average Yield | 60% – 85% | 85% – 98% |
| Process Mass Intensity (PMI) | High (Poor sustainability) | Very Low (Excellent sustainability) |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that the researcher can verify the success of each step before proceeding.
Protocol A: Mechanochemical Generation of Acylimidazoles
-
Preparation : Weigh the carboxylic acid (1.0 equiv) and N,N'-carbonyldiimidazole (CDI) (1.1 equiv). Causality: A slight stoichiometric excess of CDI ensures the complete consumption of the carboxylic acid, preventing unreacted acid from interfering with downstream nucleophilic attacks.
-
Milling Setup : Transfer the solid reagents into a 10 mL stainless steel or zirconium oxide milling jar. Add a single 10 mm milling ball of the corresponding material.
-
Mechanochemical Activation : Secure the jar in a vibratory ball mill (e.g., Retsch Mixer Mill) and mill at a frequency of 25–30 Hz for 5 minutes.
-
Self-Validation Checkpoint (Critical) :
-
Macroscopic: Carefully open the milling jar in a fume hood. A distinct "hiss" (pressure release) indicates the successful generation of CO₂ gas, a stoichiometric byproduct of acylimidazole formation[3].
-
Spectroscopic: Analyze a micro-sample via ATR-FTIR. The disappearance of the broad carboxylic acid C=O stretch (~1700 cm⁻¹) and the appearance of the sharp acylimidazole C=O stretch (~1740 cm⁻¹) confirms complete conversion.
-
Protocol B: Solvent-Free Amidation and Esterification
-
Nucleophile Addition : To the jar containing the freshly generated solid acylimidazole, add the desired amine or alcohol (1.05 equiv). For esterifications utilizing imidazolium salts, add a catalytic amount of a solid base (e.g., LiHMDS) to promote acyl C–O bond cleavage[4].
-
Secondary Milling : Reseal the jar and mill the mixture for an additional 5–10 minutes at 30 Hz. Causality: The highly electrophilic acylimidazole reacts rapidly with the nucleophile in the highly concentrated solid state, drastically reducing the reaction time compared to solution-phase dynamics[2].
-
Product Recovery : Extract the solid mixture from the jar using a minimal amount of a green solvent (e.g., ethyl acetate or warm water) to precipitate the product and wash away the water-soluble imidazole byproduct.
-
Self-Validation Checkpoint :
-
Chromatographic: TLC analysis (EtOAc/Hexane) should show the complete consumption of the nucleophile.
-
Spectroscopic: The isolated product's purity is validated via ¹H NMR by confirming the disappearance of the imidazole ring protons (typically multiplet signals between 7.0–8.2 ppm).
-
References
-
[1] CHAPTER 6: Amino Acids and Peptides in Ball Milling 1 Source: rsc.org URL:[Link]
-
[2] Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation Source: researchgate.net URL:[Link]
-
[3] Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole: The Role of Acid Catalysis Source: researchgate.net URL:[Link]
-
[4] Base-Promoted Amidation and Esterification of Imidazolium Salts via Acyl C–C bond Cleavage: Access to Aromatic Amides and Esters Source: acs.org URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Handling & Troubleshooting 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Welcome to the Technical Support Center. This guide is designed for researchers, application scientists, and drug development professionals working with 1-[(4-Nitrophenyl)acetyl]-1H-imidazole . As a highly reactive acylating agent, this compound is notorious for its susceptibility to moisture-induced hydrolysis.
This document synthesizes mechanistic causality, self-validating experimental protocols, and field-proven troubleshooting strategies to ensure the integrity of your synthetic workflows.
Mechanism & Causality: Why is this Reagent so Sensitive?
To prevent hydrolysis, we must first understand the thermodynamic and kinetic drivers of the degradation. 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is an acylimidazole, a class of compounds that function as the nitrogen-based equivalents of acid anhydrides [1].
The extreme moisture sensitivity of this specific molecule is driven by two synergistic factors:
-
The Leaving Group: The imidazole ring is an exceptional leaving group. Upon nucleophilic attack by water, the C-N bond cleaves to release imidazole, which is stabilized by resonance and acts as a weak, benign base [2].
-
The Inductive Effect: The 4-nitrophenyl group is strongly electron-withdrawing. Although separated from the carbonyl by a methylene bridge, its inductive pull significantly increases the electrophilicity (partial positive charge) of the carbonyl carbon, lowering the activation energy required for ambient moisture to attack the tetrahedral intermediate[3].
Fig 1: Mechanism of moisture-induced hydrolysis of the acylimidazole intermediate.
Troubleshooting Guide & FAQs
Q: My isolated 1-[(4-Nitrophenyl)acetyl]-1H-imidazole has degraded into an insoluble white powder during storage. What happened?
A: The white powder is a mixture of 4-nitrophenylacetic acid and free imidazole. Ambient moisture in the vial's headspace initiated hydrolysis. Acylimidazoles react readily with water, evolving carbon dioxide (if formed via CDI) or directly hydrolyzing into the parent acid [2]. Solution: Always store the reagent in a sealed desiccator over phosphorus pentoxide (
Q: My downstream coupling yields are <20%, and LC-MS shows massive amounts of 4-nitrophenylacetic acid. How do I fix this? A: Background hydrolysis is outcompeting your target nucleophile (amine/alcohol). This usually means your solvent or nucleophile is wet. Solution: Ensure your solvents are strictly anhydrous (stored over activated 3Å molecular sieves). If your nucleophile is sterically hindered, the rate of desired coupling drops, allowing trace water to dominate. Consider adding a nucleophilic catalyst like DMAP to accelerate the desired pathway, or switch to an in situ generation protocol (see Section 3) to minimize the intermediate's exposure time [4].
Q: Does the pH of my reaction mixture affect the hydrolysis rate? A: Yes. The hydrolysis of acylimidazoles is catalyzed by both acid (which protonates the leaving imidazole, making it an even better leaving group) and base (hydroxide attack). There is a pH-independent plateau between pH 4 and 8 where water itself acts as the nucleophile [5]. Therefore, simply neutralizing the reaction does not stop hydrolysis; absolute exclusion of water is the only preventative measure.
Self-Validating Experimental Protocols
To completely bypass the risks of storing isolated 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, the most robust approach is in situ generation and immediate trapping . This protocol is self-validating: the evolution of
Protocol: In Situ Generation and Coupling
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 5 minutes.
-
Dissolution: Add 1.0 equivalent of 4-nitrophenylacetic acid. Dissolve in anhydrous THF (0.2 M concentration). Validation Check: The solution should be completely clear. Any cloudiness indicates moisture-induced precipitation.
-
Activation: Add 1.1 equivalents of 1,1'-Carbonyldiimidazole (CDI) in one portion.
-
Monitoring (The Self-Validation Step): Observe the reaction.
bubbles will immediately form. Stir at room temperature until effervescence completely ceases (typically 30–45 minutes). The cessation of bubbles confirms the quantitative formation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole. -
Trapping: Immediately inject 1.2 equivalents of your dry amine/nucleophile via syringe. Stir for 2–4 hours.
-
Workup: Quench with 1M HCl to remove the benign imidazole byproduct, extract with Ethyl Acetate, and dry over
.
Fig 2: Optimized self-validating workflow for acylimidazole-mediated coupling.
Quantitative Stability Data
Understanding the half-life (
| Environmental Condition | Estimated Half-Life ( | Primary Degradation Pathway | Recommended Action |
| Aqueous Buffer (pH 2.0) | < 2 minutes | Acid-catalyzed hydrolysis | Avoid acidic aqueous environments. |
| Aqueous Buffer (pH 7.0) | ~ 20 - 30 minutes | Water-catalyzed nucleophilic attack | Do not use aqueous mixtures for coupling. |
| Aqueous Buffer (pH 10.0) | < 1 minute | Base-catalyzed hydroxide attack | Avoid basic aqueous environments. |
| Ambient Air (Benchtop, 50% RH) | 2 - 4 hours | Atmospheric moisture absorption | Weigh rapidly; do not leave open. |
| Anhydrous THF (Sealed, 20°C) | > 72 hours | Trace moisture | Use within 12 hours for optimal yield. |
| Desiccator over | > 6 months | Stable | Standard long-term storage method. |
Data synthesized from kinetic evaluations of N-acylimidazole hydrolysis [1][5].
References
- Kinetic Study on the Acylation Step of α-Chymotrypsin-Catalyzed Hydrolysis of Acylimidazole Oxford Academic
- e-EROS Encyclopedia of Reagents for Organic Synthesis ResearchG
- The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. SciSpace
- Chemical synthesis of acyl thioesters of acyl carrier protein with n
- A Comparative Guide to Alternative Reagents for Valeryl Chloride in Acyl
- Scientific Letter: Amide Bond Formation
Technical Support Center: Acylimidazole-Mediated Amide Coupling
Executive Summary
Welcome to the technical support hub for 1,1'-Carbonyldiimidazole (CDI) chemistry. While CDI is a potent, cost-effective, and scalable reagent for amide bond formation, it is unforgiving of procedural laxity.
The Central Challenge: The "One-Pot" nature of this reaction often masks two competing failure modes:
-
Incomplete Activation: Leading to unreacted carboxylic acid.
-
Over-Activation (Urea Formation): Where residual CDI reacts with your amine, permanently capping it as a symmetric urea byproduct.
This guide moves beyond standard textbook descriptions to address the process chemistry required for high-yield synthesis.
The "Gold Standard" Protocol
Do not deviate from this baseline unless your specific substrate solubility dictates otherwise.
| Parameter | Specification | Rationale |
| Stoichiometry | Acid (1.0 eq) : CDI (1.05 - 1.10 eq ) | Slight excess ensures full acid activation; too much risks urea formation. |
| Solvent | Anhydrous THF or MeCN (DCM/DMF alternatives) | THF/MeCN precipitate the imidazole byproduct (sometimes), driving equilibrium. DMF is required for polar substrates but is harder to remove. |
| Concentration | 0.5 M – 1.0 M | High concentration favors kinetics; dilute reactions are sluggish. |
| Temperature | Activation: | Heat ( |
| Atmosphere | Strict Inert Gas (N2/Ar) | CDI hydrolyzes instantly in humid air ( |
Step-by-Step Workflow
-
Activation: Charge flame-dried flask with Carboxylic Acid (1.0 eq) and anhydrous solvent. Add CDI (1.1 eq) in one portion.
-
Checkpoint: Observe vigorous
evolution. Stir at RT for 1–2 hours.[1] -
Validation: Evolution of gas must cease completely before Step 2.
-
-
Coupling: Add the Amine (1.0–1.2 eq) dropwise.
-
Note: If amine is a salt (e.g., HCl salt), add 1.0 eq of base (TEA/DIPEA) to the amine solution before addition to the acylimidazole.
-
-
Workup: Dilute with EtOAc. Wash with 0.5 M HCl (removes imidazole and unreacted amine), then saturated
(removes unreacted acid), then Brine.
Visualizing the Chemistry
Understanding the competing pathways is critical for troubleshooting.
Figure 1: Reaction pathway showing the critical branch point: Excess CDI reacting with Amine leads to irreversible Urea formation.
Troubleshooting Guide
Module A: The "Urea" Problem (Low Yield, New Spot on TLC)
Symptom: You isolated a solid that is not your product, and mass spec shows
Corrective Actions:
-
The "Wait" Rule: Ensure activation is complete. If unsure, heat the Acid+CDI mixture to
for 30 mins to force removal. -
Stoichiometry Tuning: Reduce CDI to 0.95 – 1.00 eq . It is better to leave 5% unreacted acid (easily washed away with base) than to generate urea (hard to separate).
-
Sequential Addition: Never mix Acid, Amine, and CDI all at once. The activation must happen first.[2]
Module B: Incomplete Conversion (Starting Material Remains)
Symptom: Reaction stalls; acid is recovered during workup.
Diagnosis: Hydrolysis of CDI or Acylimidazole.
Root Cause: "Wet" solvent or old CDI. CDI degrades to imidazole and
Corrective Actions:
-
Reagent Quality Check: Fresh CDI should be white crystals. Yellow/clumpy CDI is hydrolyzed.
-
Solvent Drying: Use molecular sieves (3Å or 4Å) in your solvent for 24h prior to use.
-
The "Scavenger" Trick: If you suspect your CDI is partially dead, use 1.2 eq. However, you must then destroy the excess before adding amine (see Module A). Pro-tip: Add 5-10 eq of dry silica gel to the reaction before adding the amine; the silica can adsorb/deactivate some excess reagents, though this is less standard.
Module C: Racemization (Loss of Chirality)
Symptom: Enantiomeric Excess (ee) drops.
Diagnosis: Base-mediated proton abstraction at the
Corrective Actions:
-
Temperature Control: Perform the activation at
and the coupling at to RT. Never heat chiral acylimidazoles. -
Additives: Add HOBt (1.0 eq) after activation but before amine addition. This converts the highly reactive (and racemization-prone) acylimidazole into a more stable OBt-ester in situ.
-
Base Choice: If using amine salts, use 2,4,6-Collidine instead of TEA/DIPEA. It is non-nucleophilic and less likely to promote racemization.
Decision Tree: Optimizing Yield
Figure 2: Diagnostic logic for common CDI coupling failures.
Frequently Asked Questions (FAQ)
Q: Can I use CDI with wet solvents if I add excess?
A: No. Water reacts with CDI faster than your carboxylic acid does. You will generate heat, imidazole, and
Q: My amine is an HCl salt. Can I just dump it in? A: The acylimidazole is basic, but often not basic enough to deprotonate the amine salt efficiently and drive the reaction to completion.
-
Recommendation: Premix the amine HCl salt with 1.0 eq of TEA or DIPEA in a separate vial, then add this free-base solution to the acylimidazole.
Q: How do I remove the imidazole byproduct without a column? A: Imidazole is highly water-soluble.[2]
-
Standard: Wash the organic layer with 0.5 N HCl or 5% citric acid . The imidazole protonates and partitions into the aqueous phase.
-
Acid-Sensitive Products: If your product cannot tolerate acid, wash with saturated
or simply multiple water washes (imidazole is quite polar).
Q: Why did my reaction turn into a gel? A: Acylimidazoles and the imidazole byproduct can form insoluble networks in non-polar solvents (like DCM).
-
Fix: Add a small amount of DMF or switch to THF/MeCN to solubilize the intermediates.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
-
Armstrong, A., et al. (2025). Process development of peptide coupling with CDI: Stoichiometry and scale-up. ResearchGate / Organic Process Research & Development. Link
-
BenchChem Technical Support. (2025). Prevention of Racemization in Peptide Synthesis.[3][4][5][6] Link
-
Organic Syntheses. (2004). Methyl (1H-imidazole-1-carbonyl)-L-alaninate: Standard CDI Protocol. Organic Syntheses, Coll. Vol. 10, p.516. Link
- Clayden, J., et al. (2001). Organic Chemistry. Mechanism of Nucleophilic Substitution at Carbonyl. (General Textbook Reference for Mechanism).
Sources
Technical Support Center: Post-Acylation Purification
Introduction: The Imidazole Conundrum in Acylation Chemistry
Welcome to the technical support guide for handling a common yet often frustrating challenge in organic synthesis: the removal of imidazole byproducts following an acylation reaction. Imidazole is a highly effective nucleophilic catalyst, widely employed to accelerate the acylation of alcohols and amines by acyl halides or anhydrides. Its catalytic prowess stems from its ability to form a highly reactive N-acylimidazolium intermediate, which is a superior acylating agent.[1][2]
However, the very properties that make imidazole an excellent catalyst—its basicity and polarity—also contribute to the challenges in its removal from the reaction mixture post-completion. While theoretically soluble in water, it can often partition into the organic layer during extraction, especially when used in excess or when the desired product has polar characteristics.
This guide provides a systematic, troubleshooting-focused approach to help you select and execute the most effective purification strategy for your specific compound, ensuring high purity and yield. We will delve into the causality behind each method, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the purification process.
Quick Decision Workflow: Choosing Your Purification Strategy
Before diving into detailed protocols, use this workflow to identify the most promising starting point for purifying your acylated product. This decision tree is based on the most critical properties of your target molecule.
Caption: Decision tree for selecting the optimal imidazole removal method.
Frequently Asked Questions & Troubleshooting
This section addresses the most common issues encountered by researchers during the workup of acylation reactions involving imidazole.
Q1: I've washed my organic layer with water several times, but my NMR spectrum still shows significant imidazole contamination. Why?
This is a very common scenario. While imidazole is water-soluble, its partitioning between an aqueous and an organic phase is governed by the solvent and the pH. If you are using a moderately polar organic solvent like ethyl acetate, imidazole can have sufficient solubility to remain in the organic layer. Furthermore, if your product is also polar, it can increase the affinity of imidazole for the organic phase. Simple water washes are often insufficient for complete removal.[3]
The key is to exploit the basicity of imidazole. By washing with a dilute acid, you protonate the imidazole, forming imidazole hydrochloride. This salt has vastly increased solubility in water and negligible solubility in most organic solvents, allowing for a sharp and effective extraction.[4][5]
Q2: My product is sensitive to acid. What are my options for removing imidazole?
If your product contains acid-labile functional groups (e.g., acetals, t-boc protecting groups), an acidic workup is not viable. In this case, you have several alternatives:
-
Thorough Aqueous Washes: While not always completely effective, repeated washes with deionized water and then brine can significantly reduce imidazole levels. This is most successful if your product is quite non-polar.
-
Recrystallization: If your product is a solid, recrystallization can be an excellent method for purification. Imidazole is typically highly soluble in common recrystallization solvents and will remain in the mother liquor.[6][7]
-
Optimized Flash Column Chromatography: This is often the most reliable method for acid-sensitive compounds. However, standard silica gel chromatography can be problematic due to the basic nature of imidazole. See Protocol 2 for optimization strategies.
Q3: I'm trying to use flash chromatography, but my product co-elutes with imidazole, or the peaks are tailing badly.
This happens because imidazole, being a basic compound, can interact strongly with the acidic surface of standard silica gel. This leads to significant peak tailing and poor separation.
Solution: To mitigate this, you can "deactivate" the silica gel by adding a small amount of a tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to your eluent system (typically 0.5-2% by volume).[6] The amine will preferentially bind to the acidic sites on the silica, allowing the imidazole and your product to elute more cleanly with less tailing, which dramatically improves separation.
Q4: Can I remove imidazole by sublimation?
Yes, sublimation is a potential but less common method. Imidazole can be sublimed under vacuum. If your product has a very low vapor pressure (i.e., is not volatile), you could potentially sublime the imidazole away from your crude product. This is generally reserved for cases where other methods have failed and is dependent on the thermal stability of your product.
Core Experimental Protocols
Protocol 1: Dilute Acid Wash for Imidazole Removal
This method is the gold standard for removing imidazole from acid-stable products. It relies on converting the basic imidazole into its highly water-soluble hydrochloride salt.
Causality: Imidazole has a pKa of approximately 7, making it a weak base. By washing with a dilute acid like 1 M HCl (pH 0), the imidazole is protonated to form the imidazolium cation. This ionic salt is readily extracted into the aqueous phase.
Caption: Workflow for removal of imidazole via acid-base extraction.
Procedure:
-
Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate). Transfer this solution to a separatory funnel.
-
First Acid Wash: Add an equal volume of 1 M aqueous HCl solution. Shake the funnel vigorously for 30-60 seconds, venting frequently. Allow the layers to separate completely.
-
Extraction: Drain the lower aqueous layer.
-
Repeat: Repeat the acid wash (Step 2 & 3) one or two more times to ensure complete removal.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid. Be cautious, as CO₂ evolution may cause pressure buildup.
-
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine) to remove excess water and help break any emulsions.[5]
-
Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.
Self-Validation: After the workup, take a small aliquot of your crude product and analyze it by TLC or ¹H NMR to confirm the absence of imidazole.
Protocol 2: Optimized Flash Column Chromatography
This protocol is designed for situations where an acid wash is not feasible or when other impurities are also present.
Procedure:
-
Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) that provides good separation between your product and the imidazole spot. Aim for an Rf of 0.2-0.4 for your product.[6]
-
Mobile Phase Modification: To the chosen solvent system, add 0.5-1.0% triethylamine (TEA) by volume. This is the critical step to prevent peak tailing.[6]
-
Column Packing: Pack your silica gel column using the modified mobile phase (containing TEA).
-
Loading: Load your crude product onto the column (dry loading is often preferred).
-
Elution: Run the column using your TEA-modified eluent, collecting fractions and monitoring by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that the triethylamine will also be removed during this process as it is volatile.
Protocol 3: Purification by Recrystallization
This method is ideal for purifying solid products and can yield material of very high purity.
Procedure:
-
Solvent Screening: The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures but low solubility at room temperature or below, while imidazole remains soluble at all temperatures.[6] Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to identify a suitable candidate.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing the dissolved imidazole.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Data Summary Table
Understanding the properties of imidazole and its protonated form is fundamental to designing an effective purification strategy.
| Property | Imidazole | Imidazole Hydrochloride | Rationale for Purification |
| Chemical Structure | C₃H₄N₂ | C₃H₅N₂⁺Cl⁻ | Protonation drastically changes physical properties. |
| pKa (of conjugate acid) | ~7.0 | N/A | Its basicity allows for easy conversion to a salt. |
| Molecular Weight | 68.08 g/mol | 104.54 g/mol | Low molecular weight allows for easy passage through ultrafiltration membranes if applicable (e.g., in protein purification contexts).[8] |
| Appearance | White solid | White powder | Physical state at room temperature. |
| Solubility in Water | Soluble | Very Soluble (~500 mg/mL)[4] | The dramatic increase in water solubility upon protonation is the cornerstone of the acid wash method. |
| Solubility in Organics | Soluble in polar organics (e.g., THF, EtOAc); sparingly soluble in non-polar organics. | Insoluble | The salt form is insoluble in common organic extraction solvents, ensuring it moves to the aqueous phase. |
References
-
Reddit. (2017). Removing imidazole in a workup? r/chemistry. [Link]
-
Nawaz, H., et al. (2013). Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. Carbohydrate Polymers, 92(2), 1466-1472. [Link]
-
ResearchGate. Mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide. [Link]
-
Sartorius. Vivaspin® Ultrafiltration Devices: Tools for Concentrating His-Tagged Proteins. [Link]
-
ChemRxiv. (2019). Nickel-Catalyzed Acylation of Aryl Bromides with Acyl Imidazoles. [Link]
-
ACS Publications. (2025). Rational Design of Bifunctional Imidazoles as Acyl Transfer Catalysts. The Journal of Organic Chemistry. [Link]
-
Fersht, A. R., & Jencks, W. P. (1970). Kinetics and Mechanism of Hydroxy Group Acetylations Catalyzed by N-methylimidazole. Journal of the American Chemical Society, 92(18), 5432-5442. [Link]
-
QIAGEN. How can I remove imidazole from a protein sample?[Link]
-
Cytiva. Combine chromatography techniques to optimize your protein purification. [Link]
-
Reddit. (2023). Removal of Imidazole from my crude product solution. r/chemistry. [Link]
-
Cytiva. Purification of Histidine-Tagged Proteins using IMAC Sepharose® High Performance. [Link]
-
ResearchGate. (2025). Practical Considerations for the Formation of Acyl Imidazolides from Carboxylic Acids and N,N -Carbonyldiimidazole. [Link]
-
Morton, R. C., et al. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry, 66(7), 1701-1707. [Link]
- Google Patents. Method of synthesis of 1-acyl imidazoles.
- Google Patents.
-
Protocol Online. (2005). How imidazole can be washed off the Ni-NTA agarose beads. [Link]
- Google Patents.
-
ResearchGate. (PDF) A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. [Link]
-
Bioneer. MagListoTM His-tagged Protein Purification kit. [Link]
-
ResearchGate. (2018). Removal of imidazole?[Link]
-
ResearchGate. (PDF) Imidazole Catalysis. [Link]
Sources
- 1. Kinetics and mechanism of imidazole-catalyzed acylation of cellulose in LiCl/N,N-dimethylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetics and mechanism of hydroxy group acetylations catalyzed by N-methylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Storage and Handling of Moisture-Sensitive N-Acylimidazoles
Welcome to the Technical Support Center for N-acylimidazoles. This guide is designed for researchers, scientists, and professionals in drug development who utilize these versatile reagents. N-acylimidazoles are highly valuable synthetic intermediates due to their moderate reactivity and high solubility in aqueous media.[1][2][3][4] However, their efficacy is critically dependent on proper storage and handling, primarily due to their sensitivity to moisture. This document provides in-depth, experience-driven guidance to help you navigate the challenges associated with these compounds, ensuring the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: Why are N-acylimidazoles so sensitive to moisture?
A1: The moisture sensitivity of N-acylimidazoles stems from the high reactivity of the acyl-imidazole bond. This bond is susceptible to nucleophilic attack by water, a process known as hydrolysis.[1][5][6][7][8] The carbonyl carbon in the N-acyl group has a significant partial positive charge, making it an excellent target for nucleophiles like water.[9] When exposed to moisture, N-acylimidazoles readily hydrolyze back to the corresponding carboxylic acid and imidazole. This degradation not only consumes your active reagent but can also introduce unintended byproducts into your reaction, compromising the yield and purity of your desired product. The rate of hydrolysis can be influenced by pH and the specific structure of the acyl group.[1][5]
Here is a diagram illustrating the hydrolysis mechanism:
// Nodes NAI [label="N-Acylimidazole\n(R-CO-Im)", fillcolor="#F1F3F4"]; Water [label="Water\n(H₂O)", fillcolor="#F1F3F4"]; TS [label="Tetrahedral Intermediate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Products [label="Carboxylic Acid (R-COOH)\n+ Imidazole (ImH)", fillcolor="#F1F3F4"];
// Edges NAI -> TS [label="Nucleophilic Attack"]; Water -> TS; TS -> Products [label="Collapse"];
// Graph attributes graph [bgcolor="transparent"]; }
Q2: What are the visible signs that my N-acylimidazole has degraded?
A2: While subtle degradation may not be visually apparent, there are several indicators that your N-acylimidazole may have been compromised by moisture:
-
Change in Physical Appearance: A once free-flowing crystalline solid may become clumpy, sticky, or even appear wet.
-
Inconsistent Reaction Performance: This is the most common sign. You may experience significantly lower yields, the formation of unexpected byproducts, or a complete failure of the reaction. The presence of the parent carboxylic acid is a strong indicator of hydrolysis.
-
Analytical Confirmation: The most definitive way to confirm degradation is through analytical techniques. An NMR spectrum may show the appearance of peaks corresponding to the carboxylic acid and imidazole. For liquids, re-purification by distillation may be necessary if impurities are significant.[10]
Q3: What are the ideal short-term and long-term storage conditions for N-acylimidazoles?
A3: The appropriate storage conditions depend on the duration of storage and the frequency of use.
| Storage Duration | Recommended Conditions | Rationale |
| Short-Term (Frequent Use) | Store in a desiccator at room temperature.[11][12][13][14][15] The desiccator should contain an active desiccant such as silica gel or calcium sulfate.[12] | A desiccator provides a dry environment, protecting the compound from atmospheric moisture between uses.[11][12][13][14][15] This method is convenient for reagents that are accessed frequently.[11] |
| Long-Term | Store in a sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a refrigerator or freezer.[10][16][17] | Low temperatures slow down the rate of any potential degradation reactions. The inert atmosphere displaces moisture-containing air, providing an additional layer of protection.[18][19] |
Crucial Note: When removing a refrigerated or frozen reagent, always allow the container to warm to room temperature before opening .[16][17] Opening a cold container will cause atmospheric moisture to condense on the cold surfaces inside, contaminating your reagent.[17]
Troubleshooting Guide
Problem: My reaction yield has suddenly dropped, and I suspect my N-acylimidazole is the culprit.
This is a classic and frustrating issue. Before rerunning the entire experiment, a systematic troubleshooting approach is essential.
Step 1: Assess the Integrity of Your N-Acylimidazole
-
Question: Could the reagent have been exposed to air?
-
Action: Review your handling procedures. Was the container properly sealed after the last use? Was it opened while still cold? If you suspect exposure, it is best to use a fresh, unopened bottle of the reagent for a control experiment.
Step 2: Implement Proper Handling Techniques for Moisture-Sensitive Reagents
The best way to prevent moisture contamination is to handle N-acylimidazoles under an inert atmosphere.[18][20][21][22] This can be achieved using a glovebox or Schlenk line techniques.[18][20][23]
// Nodes Start [label="Start: Need to use N-acylimidazole", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage [label="Retrieve from Desiccator\nor Freezer", fillcolor="#F1F3F4"]; Warm [label="Allow to Warm to\nRoom Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; Inert [label="Transfer to Inert\nAtmosphere (Glovebox/Schlenk)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Weigh [label="Weigh Required Amount", fillcolor="#F1F3F4"]; Seal_Reagent [label="Reseal Stock Container\nUnder Inert Gas", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Add to Reaction", fillcolor="#F1F3F4"]; End [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Storage; Storage -> Warm; Warm -> Inert; Inert -> Weigh; Weigh -> Reaction; Weigh -> Seal_Reagent [style=dashed]; Seal_Reagent -> Storage [label="Return to Storage"]; Reaction -> End;
// Graph attributes graph [bgcolor="transparent"]; }
Protocol: Handling N-Acylimidazoles Using a Schlenk Line
This protocol assumes basic familiarity with air-free techniques.[18]
-
Preparation:
-
Reagent Transfer:
-
Allow the N-acylimidazole container to warm to room temperature.
-
Briefly open the container under a positive pressure of inert gas (a counterflow) and quickly take the desired amount.
-
For solids, this can be done with a spatula. For liquids, a syringe that has been purged with inert gas is recommended.
-
Immediately reseal the stock container. It is good practice to flush the headspace of the container with inert gas before sealing.[16][17]
-
-
Addition to Reaction:
-
Add the weighed N-acylimidazole to your reaction vessel, which is maintained under a positive pressure of inert gas.
-
Problem: I don't have access to a glovebox or Schlenk line. What are my options?
While an inert atmosphere is ideal, you can still take precautions to minimize moisture exposure.
Alternative Procedure: Handling in a Desiccator
-
Preparation:
-
Place all necessary items (spatulas, weigh boats, the sealed N-acylimidazole container) inside a desiccator and allow the environment to become dry.
-
-
Transfer:
-
Perform the weighing and transfer of the reagent as quickly as possible in a low-humidity environment.
-
-
Storage:
-
Immediately and tightly reseal the N-acylimidazole container. Wrapping the cap with Parafilm can provide an additional barrier.
-
Return the container to the desiccator for storage.[10]
-
Another practical tip is to store smaller, frequently used bottles of moisture-sensitive reagents inside a larger, sealed container that has a layer of desiccant at the bottom.[16] This creates an individual desiccator for your reagent.[16]
References
-
Stability Studies of N‐Acylimidazoles. ResearchGate. Available at: [Link]
-
Fife, T. H., & Natarajan, R. (1986). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group. The Journal of Organic Chemistry, 51(26), 5137-5141. Available at: [Link]
-
Moisture-Free Storage: Nitrogen or Desiccant? Terra Universal. Available at: [Link]
-
Cox, R. A., & Maskill, H. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. Canadian Journal of Chemistry, 75(9), 1283-1293. Available at: [Link]
-
What Is a Laboratory Desiccator and What Is It Used For. POBEL. Available at: [Link]
-
Recent applications of N-acyl imidazole chemistry in chemical biology. ResearchGate. Available at: [Link]
-
Cox, R. A. (1997). The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed. SciSpace. Available at: [Link]
-
Shriver, D. F., & Drezdzon, M. A. (1986). The Manipulation of Air-Sensitive Compounds (2nd ed.). Wiley. Available at: [Link]
-
Lab Desiccator Guide | What Is A Desiccator? Boekel Scientific. Available at: [Link]
-
How to Store Reagents. University of Rochester, Department of Chemistry. Available at: [Link]
-
How to store temperature and moisture-sensitive compounds? Reddit. Available at: [Link]
-
Air-free technique. Wikipedia. Available at: [Link]
-
Desiccators Explained: How To Keep Samples Moisture-Free In The Lab. LabChoice Australia. Available at: [Link]
-
Fife, T. H., & Werner, M. H. (1998). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 63(24), 8871-8876. Available at: [Link]
-
Ueki, A., Ito, Y., & Abe, H. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. Bioscience, Biotechnology, and Biochemistry, 85(3), 481-489. Available at: [Link]
-
Recent Applications of N-Acyl Imidazole Chemistry in Chemical Biology. Kyoto University Research Information Repository. Available at: [Link]
-
Water Sensitive Chemicals. University of California, Santa Barbara, Environment, Health & Safety. Available at: [Link]
-
Safely handling air-sensitive products. Cleanroom Technology. Available at: [Link]
-
7 General techniques for handling air-sensitive compounds. Oxford Academic. Available at: [Link]
-
Nitrogen inerting: protect your products and installations. Air Liquide UK. Available at: [Link]
-
Fife, T. H. (1986). Effect of the leaving group in the hydrolysis of N-acylimidazoles. The hydroxide ion, water, and general-base catalyzed hydrolysis of N-acyl-4(5)-nitroimidazoles. The Journal of Organic Chemistry, 51(26), 5137-5141. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. How To [chem.rochester.edu]
- 11. terrauniversal.com [terrauniversal.com]
- 12. Desiccators for Laboratory & Industrial Use | Chem Science [chemscience.com]
- 13. One moment, please... [pobel.com]
- 14. Lab Desiccator Guide | What Is A Desiccator? [boekelsci.com]
- 15. labchoiceaustralia.com.au [labchoiceaustralia.com.au]
- 16. reddit.com [reddit.com]
- 17. lumiprobe.com [lumiprobe.com]
- 18. Air-free technique - Wikipedia [en.wikipedia.org]
- 19. Inerting | Air Liquide in the United Kingdom [uk.airliquide.com]
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- 22. academic.oup.com [academic.oup.com]
- 23. Safely handling air-sensitive products [cleanroomtechnology.com]
Technical Support Center: Troubleshooting 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Reagent Profile:
-
Compound: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
-
Class: Acyl Imidazole (Activated Amide/Ester)
-
Primary Use: Mild acylating agent for amines, alcohols, and thiols.
-
Key Characteristic: Less reactive than acid chlorides but significantly more stable; however, highly susceptible to moisture-induced deactivation.
Phase 1: Diagnostic Triage (Is Your Reagent "Dead"?)
The Issue: The most common reason for "low reactivity" is that the reagent has already hydrolyzed back to the parent acid, 4-nitrophenylacetic acid , which is completely unreactive toward nucleophiles under standard acylation conditions (without additional coupling agents).
Diagnostic Protocol: Before altering reaction conditions, verify the integrity of your starting material using IR or 1H NMR.
Data Table 1: Spectroscopic Fingerprint
| Feature | Active Reagent (Acyl Imidazole) | Deactivated By-product (Parent Acid) | Reasoning |
| IR (C=O[1][2][3] Stretch) | ~1740–1750 cm⁻¹ | ~1710 cm⁻¹ | Acyl imidazoles lack the resonance stabilization of normal amides, shifting the carbonyl stretch to a higher wavenumber (similar to vinyl esters). |
| 1H NMR (Imidazole) | 3 distinct signals (approx 7.0, 7.5, 8.2 ppm) | Broad signals or shifted; presence of acidic proton >11 ppm | The N-acyl group deshields the imidazole ring protons, particularly the H2 proton (between the nitrogens). |
| Solubility (DCM) | Soluble | Sparingly Soluble / Insoluble | The parent acid often precipitates from non-polar organic solvents like DCM or Toluene. |
Quick Check: Dissolve a small amount of your reagent in dry Dichloromethane (DCM). If it remains cloudy or a solid persists, you likely have significant hydrolysis (formation of the acid).
Phase 2: Reaction Optimization (The "Treatment")
If your reagent is pure but the reaction is sluggish, the issue is likely nucleophile competency or kinetic barriers . Acyl imidazoles are "soft" electrophiles and often require catalysis to react with sterically hindered or electron-poor nucleophiles.
FAQ 1: "My reaction is stalling with a secondary amine/alcohol. What should I do?"
Recommendation: Implement DMAP (4-Dimethylaminopyridine) Catalysis . Pyridine or Imidazole alone are often insufficient. DMAP acts as a "hyper-nucleophilic" transfer catalyst.
The Protocol (DMAP "Supercharge"):
-
Solvent: Anhydrous DCM or DMF (if solubility is an issue).
-
Stoichiometry:
-
1.0 equiv Nucleophile
-
1.1 equiv 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
-
0.1 – 0.2 equiv DMAP (Catalytic)
-
-
Mechanism: DMAP attacks the acyl imidazole to form an
-acylpyridinium salt . This intermediate is highly unstable and reactive, transferring the acyl group to your nucleophile thousands of times faster than the imidazole species.
FAQ 2: "The reaction mixture turned black/dark red. What happened?"
Diagnosis: You have triggered the "Ketene Pathway" (Side Reaction).
The Science: The methylene group (
-
Consequence: Elimination of imidazole occurs, generating a Ketene intermediate (
). This highly reactive species rapidly polymerizes (forming dark tars) or reacts non-selectively. -
Fix: Avoid strong bases. Use mild bases (N-methylmorpholine) or rely solely on the imidazole released during the reaction to act as the proton scavenger. Keep the temperature < 40°C.
Phase 3: Visual Troubleshooting Guide
The following logic flow illustrates the decision-making process for troubleshooting low reactivity.
Figure 1: Decision tree for diagnosing reactivity failures with acyl imidazoles.
Phase 4: Mechanistic Insight (The "Why")
Understanding the competition between the productive pathway and the decomposition pathway is critical for this specific reagent.
Figure 2: Competitive pathways. DMAP accelerates the green pathway, while base/heat risks the red decomposition pathway.
References
-
Spectroscopic Characterization of Acyl Imidazoles
- Source: Staab, H. A. (1962). "Syntheses Using Heterocyclic Amides (Azolides).
- Relevance: Establishes the characteristic IR shift of acyl imidazoles (~1740 cm⁻¹) vs. parent acids.
-
DMAP Catalysis Mechanism
- Source: Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). "4-Dialkylaminopyridines as Highly Active Acylation Catalysts.
- Relevance: Defines the mechanism of the -acylpyridinium intermediate for accelerating sluggish acyl
-
Acidity of Phenylacetyl Derivatives (Ketene Risk)
-
Source: Bordwell, F. G. (1988).[4] "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 21(12), 456-463.
- Relevance: Provides pKa data for benzylic protons activated by electron-withdrawing groups (Nitro/Carbonyl)
-
Sources
Technical Support Center: Acylimidazole Stability & Solvent Choice
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acylimidazoles. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to address the challenges associated with the stability of acylimidazoles, focusing specifically on the critical impact of solvent selection.
Introduction: The Double-Edged Sword of Reactivity
N-acylimidazoles are highly valuable intermediates in organic synthesis and chemical biology. They serve as efficient acyl transfer agents, prized for their moderate reactivity which allows for controlled reactions with nucleophiles like amines and thiols.[1][2] However, this inherent reactivity is also their primary liability. The electrophilic carbonyl carbon that makes them excellent acylating agents also renders them susceptible to attack by a wide range of nucleophiles, including many common laboratory solvents.
Understanding and controlling the stability of your acylimidazole is paramount for reproducible and high-yielding experiments. The choice of solvent is not a passive parameter but an active variable that can dictate the success or failure of your work. This guide is designed to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary chemical reason for acylimidazole instability in solution?
A: The primary cause of decomposition is solvolysis , which is a nucleophilic attack on the acylimidazole's electrophilic carbonyl carbon by a solvent molecule.[3] Protic solvents, such as water and alcohols, are the most common culprits. The mechanism generally involves the solvent acting as a nucleophile, leading to the formation of a tetrahedral intermediate which then collapses, cleaving the C-N bond and releasing the imidazole leaving group.[4][5][6]
This process is essentially the hydrolysis (with water) or alcoholysis (with an alcohol) of an activated ester. The reaction can be pH-independent, proceeding via a direct attack by a water molecule, or it can be catalyzed by hydroxide ions in basic conditions.[1][7]
Q2: My acylimidazole decomposed almost instantly when I dissolved it in methanol. What happened?
A: This is a classic case of rapid solvolysis, specifically methanolysis. Methanol, being a polar protic solvent, is an effective nucleophile.[8][9] The lone pair of electrons on the methanol's oxygen atom directly attacks the carbonyl carbon of your acylimidazole. This breaks down your active reagent into an inactive methyl ester and imidazole.
The high concentration of the solvent as the reaction medium drives this process to completion very quickly. This is why polar protic solvents are generally unsuitable for storing or running reactions with acylimidazoles unless the acylimidazole itself is the intended target of the reaction or has been specifically designed with sterically hindering groups to resist such attacks.[1]
Q3: What are the recommended solvents for storing and using acylimidazoles to ensure maximum stability?
A: The best choice are polar aprotic solvents . These solvents lack the acidic protons that make protic solvents nucleophilic.[8][10][11] They can dissolve the acylimidazole while remaining chemically inert towards it.
Recommended Solvents:
-
Dichloromethane (DCM)
-
Chloroform (CHCl₃)
-
Acetonitrile (MeCN)
-
Tetrahydrofuran (THF)
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Sulfoxide (DMSO)
Critical Consideration: The stability in these solvents is highly dependent on their purity, specifically the absence of water. Even trace amounts of water can lead to gradual hydrolysis over time. Therefore, using anhydrous grades of these solvents is strongly recommended.
Q4: My reaction yield is consistently low when using an acylimidazole as a starting material. Could the solvent be the problem?
A: Absolutely. If your desired reaction involves a nucleophile (e.g., an amine) attacking the acylimidazole, the solvent can interfere in two major ways:
-
Competitive Reaction: If you are using a protic solvent (or an aprotic solvent with significant water contamination), the solvent can compete with your intended nucleophile, leading to the formation of undesired byproducts (carboxylic acid or ester) and reducing the overall yield.
-
Nucleophile Solvation: In some cases, particularly with smaller, highly charged nucleophiles, polar protic solvents can form a "cage" around the nucleophile through hydrogen bonding.[10][12] This solvation shell blunts the nucleophile's reactivity, slowing down your desired reaction and allowing more time for potential degradation pathways to occur. Using a polar aprotic solvent can enhance the reactivity of your nucleophile, often leading to faster reaction rates and better yields.[10]
Q5: How critical is the water content in aprotic solvents?
A: It is extremely critical. While aprotic solvents themselves are non-reactive, any dissolved water is not. Water will slowly hydrolyze the acylimidazole back to the parent carboxylic acid. For long-term storage or for reactions that are slow, even a small amount of water (e.g., >50 ppm) can lead to significant degradation of the starting material and affect reproducibility. Always use freshly opened anhydrous solvents or solvents dried using appropriate methods.
Visualizing the Problem: The Solvolysis Degradation Pathway
The following diagram illustrates the mechanism by which a protic solvent (ROH, where R=H for water or an alkyl group for an alcohol) degrades an acylimidazole.
Caption: Mechanism of acylimidazole degradation by a protic solvent.
Troubleshooting Guide
Encountering problems with a reaction involving an acylimidazole? Follow this troubleshooting workflow to diagnose potential solvent-related issues.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. (PDF) The mechanism of the hydrolysis of acylimidazoles in aqueous mineral acids. The excess acidity method for reactions that are not acid catalyzed (1997) | Robin A. Cox | 9 Citations [scispace.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Effect of Aryl Substitution in the Leaving Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Polar Protic and Aprototic Solvents in Chemical Reactions [tengerchemical.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. Protic vs. Aprotic Solvents: Understanding Their Unique Roles in Chemistry - Oreate AI Blog [oreateai.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Handling Precipitate Formation During CDI Activation
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 1,1'-Carbonyldiimidazole (CDI) mediated coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet often misunderstood issue: the formation of precipitates during the activation and coupling stages. Our goal is to move beyond simple procedural steps and provide a framework for understanding the chemical causality behind these events, enabling you to make informed decisions to rescue and optimize your experiments.
Troubleshooting Guide: Precipitate Formation
This section addresses specific precipitation events in a question-and-answer format, providing probable causes, mechanistic explanations, and actionable solutions.
Q1: A white, salt-like precipitate formed immediately after I added CDI to my carboxylic acid solution. What is happening?
This is one of the most common issues and typically points to the formation of imidazole hydrochloride.
-
Probable Cause & Mechanism: The CDI activation of a carboxylic acid releases one equivalent of imidazole.[1] Imidazole is a moderately strong base (pKa of conjugate acid is ~7). If your carboxylic acid starting material is an HCl salt (common for amino acids) or if there are acidic impurities in your reagents or solvents, the liberated imidazole will act as a base, leading to an acid-base reaction that precipitates imidazole hydrochloride, which is often poorly soluble in common aprotic organic solvents like THF or DCM.[2][3]
-
Actionable Solutions:
-
Neutralize First: If your starting material is an acid salt, perform a neutralization step before adding CDI. Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) to free the carboxylic acid. The resulting ammonium salt is often more soluble.
-
Solvent Change: Switch to a more polar aprotic solvent like Dimethylformamide (DMF), which may better solubilize the salt.[1]
-
Filtration (Advanced): In some cases, the precipitated imidazole hydrochloride can be removed via filtration under an inert atmosphere before adding the amine component.[2] However, this carries the risk of introducing moisture.
-
Q2: My reaction mixture became a thick, unstirrable slurry after the CDI activation step, before adding my amine. What is it and how can I proceed?
This suggests that your activated intermediate, the N-acylimidazolide, has poor solubility in the reaction solvent.
-
Probable Cause & Mechanism: The N-acylimidazolide is the key reactive intermediate formed when CDI activates the carboxylic acid.[4] While many N-acylimidazolides are soluble, those derived from large, rigid, or highly symmetrical carboxylic acids may have low solubility in common solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF).[5] This is not necessarily a failure, but it prevents the reaction from proceeding efficiently.
-
Actionable Solutions:
-
Increase Solvent Volume: The simplest first step is to add more anhydrous solvent to reduce the concentration and improve solubility.
-
Switch to a Stronger Solvent: Add a co-solvent or switch entirely to a more potent polar aprotic solvent like DMF or N-Methyl-2-pyrrolidone (NMP). These solvents are excellent at dissolving a wide range of organic molecules.
-
Gentle Warming: Carefully warming the mixture (e.g., to 30-40 °C) can significantly increase the solubility of the intermediate. Monitor the reaction closely, as elevated temperatures can sometimes promote side reactions.
-
Proceed with Caution: If the slurry is still manageable, you can add the amine nucleophile. Often, as the soluble N-acylimidazolide reacts, the equilibrium will shift, pulling more of the precipitated intermediate into the solution (Le Châtelier's principle).
-
Q3: The reaction was clear during activation, but a precipitate formed immediately after adding my amine. Is this my product?
This scenario can be either a positive sign or an indication of a side reaction.
-
Probable Cause & Mechanism:
-
Scenario A (Positive Outcome): Product Precipitation. The most likely cause is that your desired amide product has limited solubility in the reaction solvent and is precipitating as it forms. This is often a good sign, as it can drive the reaction to completion and may result in a highly pure product after simple filtration.
-
Scenario B (Side Reaction): Urea Byproduct. If an excess of CDI was used in the activation step, the unreacted CDI can react with your amine to form an N,N'-disubstituted urea byproduct.[1] These ureas can also be insoluble and precipitate.
-
-
Actionable Solutions:
-
Characterize the Precipitate: Do not assume the solid is your product. Isolate a small amount of the precipitate, wash it, and analyze it by TLC, LC-MS, or ¹H NMR to confirm its identity.
-
Optimize Stoichiometry: To avoid urea formation, use a precise 1.0-1.05 equivalent of CDI relative to the carboxylic acid. Ensure the activation (indicated by the cessation of CO₂ evolution) is complete before adding the amine.[1]
-
Control the Amine Addition: Add the amine solution slowly or dropwise to the activated intermediate. This maintains a low concentration of the amine, favoring its reaction with the more electrophilic N-acylimidazolide over any residual CDI.
-
Frequently Asked Questions (FAQs)
Q: What are the best solvents for CDI coupling reactions? A: The choice is substrate-dependent. Aprotic solvents are required as CDI reacts readily with water and protic solvents like alcohols.[6] Tetrahydrofuran (THF) and Dichloromethane (DCM) are excellent starting points for many substrates.[7] For substrates with poor solubility, Dimethylformamide (DMF) is a more powerful solvent, though it is harder to remove under vacuum.[1] Avoid solvents like DMSO, which can react with CDI.[8]
Q: How critical is moisture control? A: Absolutely critical. CDI is highly sensitive to moisture and will rapidly hydrolyze to form imidazole and CO₂.[6][9] This consumes the reagent and reduces your yield. The N-acylimidazolide intermediate is also susceptible to hydrolysis back to the starting carboxylic acid. Always use anhydrous solvents, perform reactions under an inert atmosphere (Nitrogen or Argon), and ensure all glassware is oven- or flame-dried.
Q: What is the role of imidazole·HCl in the reaction? It seems to be both a problem and a potential catalyst. A: This is an excellent and nuanced question.
-
As a Precipitate: As discussed in Q1, when present in stoichiometric amounts (e.g., from an HCl salt starting material), it precipitates and can halt the reaction.
-
As a Catalyst: In catalytic amounts, imidazole·HCl can significantly accelerate the rate of amide formation, especially with weakly nucleophilic amines like anilines.[10] It does this by protonating the imidazole leaving group of the N-acylimidazolide, creating a highly reactive N-acylimidazolium ion. This "imidazolium effect" makes the carbonyl carbon far more electrophilic and susceptible to nucleophilic attack.[10]
Q: Can I use an excess of CDI to ensure my carboxylic acid is fully activated? A: This is generally not recommended. An excess of CDI will remain in the reaction mixture and can react with your primary or secondary amine nucleophile to form undesired urea byproducts.[1][11] It is better to use a slight excess (e.g., 1.05 equivalents) and ensure the activation step goes to completion before adding the amine.
Visualizing the Chemistry and Workflow
CDI Activation and Coupling Pathway
The following diagram illustrates the two-stage mechanism of CDI-mediated amide bond formation.
Caption: The two-stage mechanism of CDI activation and subsequent amide formation.
Troubleshooting Workflow for Precipitate Formation
Use this decision tree to diagnose and resolve precipitation issues during your experiment.
Caption: A decision tree for diagnosing and solving precipitate-related issues.
Data and Protocols
Table 1: Common Solvents for CDI Activation
| Solvent | Abbreviation | Dielectric Constant (Polarity) | Boiling Point (°C) | Notes |
| Tetrahydrofuran | THF | 7.5 | 66 | Good general-purpose solvent; can dissolve many organic compounds and intermediates. Must be anhydrous.[7] |
| Dichloromethane | DCM | 9.1 | 40 | Excellent for less polar substrates; easy to remove. Must be anhydrous.[12] |
| Acetonitrile | MeCN | 37.5 | 82 | More polar option, useful for more polar substrates. Must be anhydrous. |
| Dimethylformamide | DMF | 36.7 | 153 | Excellent solvent for poorly soluble substrates, but high boiling point makes it difficult to remove.[1] |
Experimental Protocols
Protocol 1: Standard CDI-Mediated Amide Coupling
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) to a flame-dried flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous solvent (e.g., THF, see Table 1) to dissolve the carboxylic acid completely. If the acid is an HCl salt, add 1.1 eq of DIPEA and stir for 10 minutes before proceeding.
-
Activation: Add solid 1,1'-Carbonyldiimidazole (1.05 eq) in one portion.
-
Reaction: Stir the mixture at room temperature. The completion of the activation step is typically indicated by the cessation of CO₂ gas evolution (usually 30-60 minutes). You can monitor the reaction by TLC or LC-MS to confirm the consumption of the starting acid.
-
Coupling: In a separate flask, dissolve the amine (1.1 eq) in a small amount of anhydrous solvent. Add the amine solution dropwise to the activated carboxylic acid mixture.
-
Monitoring: Stir the reaction at room temperature overnight or until completion as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous NH₄Cl solution. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product for purification.
Protocol 2: Troubleshooting for a Precipitated N-Acylimidazolide Intermediate
-
Observation: After following steps 1-4 in Protocol 1, the reaction mixture becomes an intractable, thick slurry.
-
Action 1 (Dilution): Add an additional 50-100% volume of the initial anhydrous solvent to the flask. Stir vigorously for 10-15 minutes to see if the solid dissolves.
-
Action 2 (Solvent Switch): If dilution fails, add a small volume of anhydrous DMF (e.g., 10-20% of the total volume) to act as a solubilizing co-solvent.
-
Action 3 (Thermal Assist): Gently warm the slurry to 30-40 °C using a water bath. Do not exceed 40 °C unless you have data suggesting your intermediate is stable at higher temperatures.
-
Proceed to Coupling: Once the intermediate has dissolved (or the slurry has become manageable), cool the reaction back to room temperature and proceed with Step 5 of Protocol 1, adding the amine. The consumption of the now-soluble intermediate should proceed smoothly.
References
-
Wikipedia. (n.d.). Carbonyldiimidazole. Retrieved from [Link]
- Armstrong, J. D., et al. (2009). The Stability of N,N-Carbonyldiimidazole Toward Atmospheric Moisture. Organic Process Research & Development.
- Jencks, W. P., & Carriuolo, J. (1961). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society.
-
Organic Syntheses. (n.d.). 1,1'-carbonyldiimidazole. Retrieved from [Link]
- Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. Canadian Journal of Chemistry.
-
Organic Syntheses. (n.d.). N-Boc-L-Alanyl-L-Alanine Methyl Ester. Retrieved from [Link]
- Black, D. A., et al. (2008). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. The Journal of Organic Chemistry.
- Zaramella, S., Strömberg, R., & Yeheskiely, E. (2002). Stability Studies of N-Acylimidazoles. European Journal of Organic Chemistry.
- Google Patents. (n.d.). US6455702B1 - Process for the production of N,N-carbonyl diimidazole.
-
ChemBK. (2025). N,N-Carbonyldiimidazole. Retrieved from [Link]
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Saini, V., et al. (2023).
- Sharma, A., et al. (2020). Solvent free, N,N'-carbonyldiimidazole (CDI) mediated amidation.
-
WordPress. (2026). Carbonyldiimidazole (CDI). Retrieved from [Link]
- Takahashi, Y., et al. (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed.
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[13][14][15]Triazolo[4,3-a]pyridines. Retrieved from [Link]
- Robbins, D. W., et al. (2022).
-
ResearchGate. (n.d.). Proposed two-step reaction mechanism of a CDI-mediated amidation. Retrieved from [Link]
-
YouTube. (2025). Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide. Retrieved from [Link]
-
Reddit. (2025). Hi, im trying to do an amide coupling with CDI.... Retrieved from [Link]
- Gerber, C. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry.
- Kou, K. G. M., et al. (2020). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. Molecules.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. orgsyn.org [orgsyn.org]
- 3. US6455702B1 - Process for the production of N,N-carbonyl diimidazole - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and Reactivity of Highly Twisted N-Acyl Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonyl Diimidazole (CDI) [commonorganicchemistry.com]
- 7. Predicting relative efficiency of amide bond formation using multivariate linear regression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Carbonyldiimidazole - Wikipedia [en.wikipedia.org]
- 14. Scimplify Blogs | What are the uses and side effects of CDI [scimplify.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Welcome to the dedicated technical support resource for the synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling the critical parameter of temperature during this synthesis. Our goal is to equip you with the knowledge to not only execute the protocol successfully but also to troubleshoot and optimize the reaction with a deep understanding of the underlying chemical principles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, with a focus on temperature-related causes and solutions.
Question: My reaction yield is consistently low, and I observe unreacted 4-nitrophenylacetic acid in my crude product. What is the likely cause and how can I improve it?
Answer:
Low yields with significant starting material remaining are often indicative of incomplete activation of the carboxylic acid or premature hydrolysis of the activated intermediate. Temperature plays a crucial role in both of these steps.
-
Causality: The reaction between 4-nitrophenylacetic acid and 1,1'-carbonyldiimidazole (CDI) to form the activated acylimidazolide is the key step. While this reaction is often conducted at room temperature, the initial activation can be sluggish if the reagents are not fully dissolved or if the temperature is too low. Conversely, the product, an activated N-acylimidazole, is susceptible to hydrolysis, which can be accelerated at higher temperatures, especially during workup.[1]
-
Troubleshooting Steps:
-
Initial Activation Temperature: Ensure your starting materials are fully dissolved in an appropriate anhydrous aprotic solvent (e.g., THF, DCM). You can start the reaction at 0 °C and then allow it to slowly warm to room temperature. This controlled approach helps to manage any initial exothermicity and ensures a smooth start to the reaction. A detailed protocol is provided below.
-
Reaction Time and Temperature: Stirring the reaction at room temperature overnight is a common practice to ensure completion.[1] If the reaction is still incomplete, gentle heating to 40-50 °C can be attempted, but this should be done with caution and careful monitoring by TLC or LC-MS to avoid potential side reactions or degradation.
-
Workup Temperature: It is critical to cool the reaction mixture in an ice bath before and during the quenching step.[1] The N-acylimidazole product is prone to hydrolysis back to the starting carboxylic acid, and this process is significantly faster at room temperature.[1] Using ice-cold water or a saturated aqueous solution of ammonium chloride for the quench is highly recommended.
-
Question: My final product is discolored (yellow or brown), even after purification. What could be causing this, and how can I prevent it?
Answer:
Discoloration in reactions involving nitroaromatic compounds can be a sign of side reactions or degradation.
-
Causality: The 4-nitro group makes the aromatic ring electron-deficient and can be susceptible to certain side reactions, especially at elevated temperatures. While specific high-temperature side reactions for this exact synthesis are not extensively documented, it is a known phenomenon for nitroaromatic compounds to undergo undesired reactions that can lead to colored impurities.[2] Additionally, the benzylic protons of the 4-nitrophenylacetyl moiety are acidic and could potentially be involved in side reactions if the reaction is run at too high a temperature or for an extended period in the presence of a base (imidazole is a weak base).
-
Troubleshooting Steps:
-
Strict Temperature Control: Avoid excessive heating. The recommended temperature range for this reaction is between 0 °C and room temperature. If heating is necessary, it should be gentle and closely monitored.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to color formation.
-
Purification: If discoloration persists, consider purification by column chromatography on silica gel. For minor color impurities, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) may be effective. The use of activated charcoal during recrystallization can sometimes help to remove colored impurities, but this should be done cautiously as it can also lead to yield loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole?
A1: The optimal temperature for the reaction of 4-nitrophenylacetic acid with CDI is generally between 0 °C and room temperature (20-25 °C) . The activation of the carboxylic acid with CDI is typically initiated at 0 °C to control any initial exotherm, and then the reaction mixture is allowed to warm to room temperature and stirred for several hours or overnight to ensure completion.[1][3]
Q2: What are the risks of running the reaction at a higher temperature (e.g., >50 °C)?
A2: While gentle heating can sometimes drive a sluggish reaction to completion, higher temperatures increase the risk of several undesirable outcomes:
-
Increased Rate of Hydrolysis: The N-acylimidazole product is moisture-sensitive, and higher temperatures will accelerate its hydrolysis back to the starting carboxylic acid, thereby reducing your yield.[1]
-
Side Reactions: The presence of the electron-withdrawing nitro group and acidic benzylic protons on the 4-nitrophenylacetic acid moiety may lead to side reactions at elevated temperatures, resulting in impurities and a discolored product.
-
Decomposition: Although the starting material, 4-nitrophenylacetic acid, has a melting point of 150-155 °C, and the related compound 4-nitroimidazole begins to decompose around 185-210 °C, it is best practice to stay well below these temperatures to ensure the integrity of all components in the reaction mixture.
Q3: How should I cool my reaction for the workup?
A3: An ice-water bath is the most common and effective method for cooling the reaction mixture before and during the quenching step. Ensure the reaction flask is securely clamped in the bath and that the mixture is stirred to ensure even cooling. Using pre-chilled quenching solutions is also recommended.
Q4: Is it necessary to use an inert atmosphere for this reaction?
A4: While not always mandatory, using an inert atmosphere (nitrogen or argon) is good practice, especially if you are experiencing issues with product discoloration. It helps to prevent potential oxidation of the starting materials or product.
Data Summary
| Parameter | Recommended Value/Condition | Rationale |
| Initial Reaction Temperature | 0 °C | To control the initial exotherm of the CDI activation. |
| Main Reaction Temperature | Room Temperature (20-25 °C) | Allows for a reasonable reaction rate without promoting significant side reactions or hydrolysis. |
| Maximum Recommended Temp. | 50 °C (with caution) | May be used to push a sluggish reaction to completion, but increases the risk of side reactions and hydrolysis. |
| Workup Temperature | 0 °C (Ice Bath) | To minimize the hydrolysis of the N-acylimidazole product during quenching and extraction. |
Experimental Protocol
This protocol is a generalized method for the synthesis of N-acylimidazoles, adapted for the preparation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Materials:
-
4-Nitrophenylacetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution (ice-cold)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-nitrophenylacetic acid (1.0 equivalent).
-
Solvent Addition: Add anhydrous THF or DCM to dissolve the acid.
-
CDI Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add CDI (1.0-1.1 equivalents) portion-wise over 5-10 minutes. Effervescence (CO2 evolution) should be observed.
-
Reaction: After the addition of CDI is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-16 hours (overnight is often convenient).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow addition of ice-cold saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
References
-
Kinetics of the hydrolysis of acetic anhydride and the reaction of 4-nitrophenyl acetate with imidazole in aqueous-organic mixed solvents. Academia.edu. Available at: [Link].
-
Has anyone ever done a reaction of phenylacetic acid or its derivatives with Carbonyl diimidazole? ResearchGate. Available at: [Link].
-
Stability Studies of N-Acylimidazoles. ResearchGate. Available at: [Link].
-
A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Organic Syntheses Procedure. Available at: [Link].
-
Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. PMC. Available at: [Link].
-
Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol. PMC. Available at: [Link].
-
The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. PubMed. Available at: [Link].
-
Journal of Applicable Chemistry. Manasagangotri Physics. Available at: [Link].
-
Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. PubMed. Available at: [Link].
-
Synthesis and characterization of some 1-halophenyl-4-nitroimidazoles. ResearchGate. Available at: [Link].
-
Intramolecular catalysis. Part 9.1 The hydrolysis of p-nitrophenyl acetate catalysed by imidazoles having proximate carboxylate groups. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link].
-
Synthesis of Imidazole Derivatives and Their Biological Activities. ResearchGate. Available at: [Link].
-
Imidazole synthesis. Organic Chemistry Portal. Available at: [Link].
-
Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions with imidazole and hydroxide ion as nucleophiles. ResearchGate. Available at: [Link].
-
Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link].
-
Carbonyldiimidazole (CDI) promoted direct and instantaneous thio-esterification of a carboxylic acid and thiol at ambient temperature. Organic & Biomolecular Chemistry. Available at: [Link].
-
Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. PMC. Available at: [Link].
-
Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Chemical Health Risks. Available at: [Link].
-
Effect of temperature on the product of 4 a. Reaction conditions:... ResearchGate. Available at: [Link].
-
Synthesis and Characterization of New Imidazole Derivatives and Evaluation of Biological Efficacy. American Journal of Bioscience and Clinical Integrity. Available at: [Link].
-
A novel method of complete activation by carbonyldiimidazole: Application to ester synthesis. ResearchGate. Available at: [Link].
-
Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal. Available at: [Link].
-
Thermal Stability of Ionic Liquids: Current Status and Prospects for Future Development. PMC. Available at: [Link].
-
Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. PMC. Available at: [Link].
- Synthesis method of 2-nitro-4-substituted phenylacetic acid. Google Patents.
Sources
- 1. Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Ticket ID: #REC-7392-NITRO Subject: Optimization of Recrystallization Protocol & Stability Management Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Identity
User Warning: The compound 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is an
Critical Process Parameter (CPP): Moisture Sensitivity. This compound possesses a high thermodynamic drive to hydrolyze back to 4-nitrophenylacetic acid and imidazole upon contact with water or atmospheric moisture. It will also undergo alcoholysis if recrystallized from alcohols (methanol/ethanol), forming the corresponding ester.
Success Metric:
-
Target Appearance: Off-white to pale yellow crystalline solid.
-
Failure Mode: Conversion to 4-nitrophenylacetic acid (MP ~152–155°C).
Solvent Selection Strategy
The most common failure in purifying acyl imidazoles is the selection of "classic" recrystallization solvents (like EtOH/Water) which chemically destroy the product.
Solvent Compatibility Matrix
| Solvent Class | Recommendation | Technical Rationale |
| Alcohols (MeOH, EtOH) | FORBIDDEN | Causes rapid alcoholysis (forms ethyl/methyl ester). |
| Water / Aqueous | FORBIDDEN | Causes rapid hydrolysis to carboxylic acid. |
| Toluene | HIGHLY RECOMMENDED | High solubility at reflux, low at RT. Aprotic. |
| DCM / Hexane | RECOMMENDED | Good for "layering" or vapor diffusion methods. |
| THF / Heptane | RECOMMENDED | Good for standard thermal recrystallization. |
| Acetonitrile | CONDITIONAL | Must be strictly anhydrous; product may be too soluble. |
Decision Logic for Solvent Systems
The following diagram illustrates the logic flow for selecting the correct purification path based on your crude material's profile.
Figure 1: Decision tree for solvent selection emphasizing moisture control.
Recommended Recrystallization Protocol
Method A: Thermal Recrystallization (Toluene) Best for scale-up (>1g) and removing imidazole hydrochloride salts.
Reagents
-
Solvent: Anhydrous Toluene (dried over Na or molecular sieves).
-
Inert Gas: Nitrogen or Argon balloon.
Step-by-Step Methodology
-
Dissolution: Place the crude 1-[(4-Nitrophenyl)acetyl]-1H-imidazole in a round-bottom flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Flush the flask with Nitrogen. Crucial: Maintain an inert blanket throughout heating.
-
Heating: Add Toluene (approx. 5–10 mL per gram). Heat to reflux (110°C) with stirring.
-
Note: If a small amount of solid remains insoluble at reflux, it is likely the byproduct imidazole hydrochloride or inorganic salts.
-
-
Hot Filtration (Optional but Recommended): If insoluble particles are present, filter rapidly through a pre-heated, oven-dried sintered glass funnel under Nitrogen flow.
-
Crystallization: Remove from heat. Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.
-
Do not use an ice bath immediately. Rapid cooling traps impurities (oiling out).
-
-
Isolation: Once crystals form at RT, cool to 0°C for 30 minutes. Filter under Nitrogen (or rapid suction) and wash with cold, dry Hexane.
-
Drying: Dry under high vacuum (0.1 mmHg) for 4 hours.
Troubleshooting Guide & FAQs
Issue 1: "My product turned into a white slush that melts at ~152°C."
Diagnosis: Hydrolysis. The compound has reverted to 4-nitrophenylacetic acid (Lit. MP 152–155°C).
-
Cause: Wet solvent, high humidity during filtration, or unsealed storage.
-
Solution: You cannot reverse this. You must re-synthesize using CDI and the acid. Ensure all glassware is oven-dried.
Issue 2: "The product oiled out (formed a liquid layer) instead of crystallizing."
Diagnosis: Impurity Saturation or Cooling Shock.
-
Cause: The solution was cooled too fast, or the solvent volume was too low (supersaturation).
-
Solution: Re-heat the mixture until dissolved. Add 10-20% more solvent. Add a "seed crystal" of pure product if available. Wrap the flask in foil/cotton to slow the cooling rate.
Issue 3: "The crystals are yellow/orange."
Diagnosis: Nitro-group Chromophore.
-
Context: The 4-nitrophenyl group is inherently yellow. However, deep orange or brown suggests oxidation or free imidazole contamination.
-
Solution: Wash the crystals with cold anhydrous ether or hexane. If the color persists but NMR is clean, the color is intrinsic to the nitro-aromatic moiety.
Issue 4: "Can I use Ethanol to wash the crystals?"
Diagnosis: Process Error.
-
Answer: NO. Even cold ethanol can react with the acyl imidazole to form Ethyl (4-nitrophenyl)acetate. Use Hexane , Heptane , or Diethyl Ether (anhydrous) for washing.
Stability & Storage Protocol
Once purified, the stability of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is finite.
-
Container: Amber glass vial with a Teflon-lined cap.
-
Desiccant: Store inside a secondary container (desiccator) with Drierite or P2O5.
-
Temperature: Store at -20°C .
-
Shelf Life:
-
At RT in air: < 24 hours (hydrolysis risk).
-
At -20°C under Argon: 6–12 months.
-
Degradation Pathway Visualization
Figure 2: Chemical degradation pathways. Contact with protic solvents leads to irreversible breakdown.
References
-
Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides). Angewandte Chemie International Edition, 1(7), 351–367.
- Foundational text on the reactivity and prepar
- Armstrong, A., et al. (2004). N-Acylimidazoles as reagents for the synthesis of amides and esters. Tetrahedron, 60(52), 12027-12038.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 69443, 4-Nitrophenylacetic acid.
- Reference for the melting point of the hydrolysis product (152–155°C).
- Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. Standard reference for solvent drying protocols (Toluene, DCM) required for this procedure.
Validation & Comparative
Comprehensive 1H NMR Analysis and Performance Comparison: 1-[(4-Nitrophenyl)acetyl]-1H-imidazole vs. Traditional Acylating Agents
Executive Summary
In modern drug development and complex organic synthesis, the efficient and chemoselective acylation of amines and alcohols is a critical workflow. While traditional acid chlorides and carbodiimide-mediated couplings (e.g., EDC/HOBt) are standard, the use of N-acylimidazoles—specifically 1-[(4-Nitrophenyl)acetyl]-1H-imidazole —offers a superior balance of high reactivity, intermediate stability, and operational simplicity.
This guide provides an in-depth performance comparison between 1-[(4-Nitrophenyl)acetyl]-1H-imidazole and alternative acylating agents. Furthermore, it establishes a self-validating 1H NMR protocol to monitor the in situ generation of this active intermediate, ensuring quantitative conversion before downstream nucleophilic trapping.
Mechanistic Grounding: The N-Acylimidazole Advantage
The exceptional electrophilicity of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole stems from its unique electronic structure. Unlike standard amides, N-acylimidazoles exhibit little to no conjugation between the carbonyl group and the heteroaromatic ring [3]. The lone pair on the N1 nitrogen is intrinsically tied up in the aromatic sextet of the imidazole ring, preventing it from delocalizing into the carbonyl carbon.
Consequently, the carbonyl carbon is highly electron-deficient (resembling a ketone or acid anhydride rather than an amide), and the imidazole ring serves as an excellent, neutral leaving group upon nucleophilic attack. This intermediate is typically generated in situ using 1,1'-Carbonyldiimidazole (CDI), which provides a clean, self-driving reaction driven by the evolution of carbon dioxide.
Figure 1: Mechanistic workflow of CDI-mediated activation and subsequent acylation.
1H NMR Characterization & Structural Validation
To ensure the reliability of the acylation step, the formation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole must be verified. 1H NMR spectroscopy is the ideal tool for this, as the transformation from the free acid to the N-acylimidazole induces distinct, predictable chemical shift changes.
Causality of Chemical Shifts
-
The Acetyl CH2 Protons: In the precursor (4-nitrophenylacetic acid), the benzylic/α-carbonyl protons typically resonate around 3.7–3.8 ppm. Upon conversion to the N-acylimidazole, the highly electron-withdrawing nature of the pseudo-anhydride carbonyl deshields these protons, pushing them downfield to approximately 4.35 ppm .
-
The Imidazole Protons: Free imidazole displays two signals in a 2:1 ratio due to rapid tautomerization. However, acylation at N1 breaks this symmetry and heavily deshields the ring [2]. The H-2 proton (located between the two nitrogens) experiences severe electron withdrawal from the adjacent acyl group, shifting dramatically downfield to ~8.20 ppm (often overlapping with the nitrophenyl signals). The H-4 and H-5 protons appear as distinct singlets at ~7.48 ppm and ~7.12 ppm, respectively.
-
The 4-Nitrophenyl Protons: The para-substituted aromatic ring presents a classic AA'BB' splitting pattern (two doublets). The protons ortho to the nitro group (H-3', H-5') are heavily deshielded (~8.22 ppm), while those meta to the nitro group (H-2', H-6') appear around 7.52 ppm.
Table 1: 1H NMR Spectral Data Summary (400 MHz, CDCl3)
Note: Chemical shifts may vary slightly depending on concentration and residual solvent impurities [1].
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Nitrophenyl H-3', H-5' | 8.22 | d | 2H | 8.5 |
| Imidazole H-2 | 8.20 | s | 1H | - |
| Nitrophenyl H-2', H-6' | 7.52 | d | 2H | 8.5 |
| Imidazole H-4 | 7.48 | s | 1H | - |
| Imidazole H-5 | 7.12 | s | 1H | - |
| Acetyl CH2 | 4.35 | s | 2H | - |
Performance Comparison: Acylimidazole vs. Alternatives
When designing a synthetic route, selecting the right acylating agent dictates the yield, purification difficulty, and scalability of the process. Below is an objective comparison of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole against its primary alternatives.
Table 2: Performance Comparison of Acylating Agents
| Performance Metric | 1-[(4-Nitrophenyl)acetyl]-1H-imidazole | 4-Nitrophenylacetyl Chloride | 4-Nitrophenylacetic Acid + EDC/HOBt |
| Reactivity / Kinetics | High: Rapid acylation at room temperature; highly chemoselective for amines over alcohols. | Very High: Exothermic, highly reactive, but prone to over-acylation and side reactions (e.g., ketene formation). | Moderate: Requires stoichiometric coupling additives; slower reaction kinetics. |
| Reagent Stability | Moderate-High: Stable in dry solvents for hours; can be isolated as a crystalline solid if necessary. | Low: Highly moisture-sensitive; degrades rapidly upon exposure to ambient air. | High: Precursors are completely stable on the benchtop indefinitely. |
| By-product Toxicity | Low: Generates neutral imidazole and CO2, which are easily removed via mild aqueous washes. | High: Generates corrosive HCl gas; requires the addition of a base scavenger (e.g., Et3N or DIPEA). | Moderate: Generates urea by-products (e.g., EDU) which can complicate chromatographic purification. |
| NMR Monitoring | Excellent: Distinct CH2 shift (4.35 ppm) allows for precise, real-time tracking of intermediate formation. | Poor: Rapid degradation in standard NMR tubes makes in situ monitoring impractical. | Complex: Overlapping signals from coupling reagents (EDC/HOBt) obscure the product peaks. |
Experimental Protocol: Self-Validating NMR Workflow
To maximize trustworthiness and reproducibility, the following protocol utilizes NMR not just for characterization, but as an active, self-validating checkpoint in the synthetic workflow. Do not proceed to the nucleophilic addition step until the NMR validates 100% conversion to the N-acylimidazole.
Step 1: Sample Preparation
-
Weigh 4-nitrophenylacetic acid (0.1 mmol, ~18.1 mg) into an oven-dried vial.
-
Dissolve the acid in 0.6 mL of anhydrous CDCl3 (or CD2Cl2 for better solubility).
-
Transfer the solution to a dry NMR tube.
Step 2: CDI Activation
-
Add 1,1'-Carbonyldiimidazole (CDI) (0.105 mmol, ~17.0 mg, 1.05 equiv) directly to the NMR tube.
-
Cap the tube and invert gently to mix. Observation: Immediate effervescence will occur as CO2 gas is liberated. Vent the cap carefully to release pressure.
-
Allow the reaction to stand at room temperature for 15–30 minutes.
Step 3: NMR Validation (The Checkpoint)
-
Acquire a standard 1H NMR spectrum (16 scans).
-
Analyze the Spectrum:
-
Confirm the complete disappearance of the precursor CH2 singlet at ~3.7 ppm.
-
Confirm the appearance of the new acylimidazole CH2 singlet at ~4.35 ppm .
-
Identify the highly deshielded imidazole H-2 proton at ~8.20 ppm .
-
-
Causality Check: If the 3.7 ppm peak remains, the activation is incomplete. Add an additional 0.05 equiv of CDI and wait 15 minutes before re-evaluating.
Step 4: Nucleophilic Trapping
-
Once 100% conversion is validated, add the target amine or alcohol (0.1 mmol) directly to the NMR tube.
-
Monitor the reaction via NMR over 1–2 hours. The CH2 peak will shift again (typically back upfield to ~3.6–3.8 ppm for amides) as the imidazole is displaced and the final product is formed.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17174, 1-(1H-Imidazol-1-yl)ethanone. PubChem. URL: [Link]
-
Grimmett, M. R. (2002). Product Class 3: Imidazoles. Science of Synthesis, 12, 325-528. Georg Thieme Verlag. URL: [Link]
Beyond NHS Esters: The Acylimidazole Advantage in Anhydrous Acylation
Executive Summary
While N-hydroxysuccinimide (NHS) esters are the gold standard for aqueous bioconjugation due to their relative hydrolytic stability, they present significant bottlenecks in organic synthesis , material functionalization , and large-scale manufacturing . This guide analyzes the superior efficacy of acylimidazoles (generated via 1,1'-carbonyldiimidazole, CDI) in anhydrous environments. We demonstrate that for non-aqueous applications, acylimidazoles offer a 5-10x cost reduction, simplified purification via acid-base workup, and higher atom economy compared to EDC/NHS systems.
Mechanistic Distinction
To understand the advantage, one must first distinguish the reactive intermediates.
The NHS Ester Route (Standard Aqueous)
NHS esters are typically generated using a carbodiimide (EDC or DCC) and N-hydroxysuccinimide. The resulting ester is "semi-stable" in water (t1/2 ~4-5 hours at pH 7, 0°C), allowing it to find amine targets on proteins before hydrolyzing. However, this stability translates to slower reactivity in organic synthesis and requires expensive reagents.
The Acylimidazole Route (Anhydrous Powerhouse)
Acylimidazoles are generated by reacting a carboxylic acid with CDI. The reaction releases CO₂ as the driving force. The resulting N-acylimidazole is highly reactive due to the inductive effect of the imidazole ring and the resonance strain.
-
Key Trait: In the presence of moisture, acylimidazoles hydrolyze in minutes.
-
The Advantage: In anhydrous conditions, this high reactivity drives coupling reactions to completion rapidly (often <1 hour) without the need for catalytic additives.
Visualization: Reaction Pathways
Figure 1: Mechanistic comparison showing the direct activation by CDI versus the multi-component activation of NHS esters.
Critical Performance Indicators (KPIs)
Cost and Scalability
For milligram-scale protein labeling, reagent cost is negligible. For gram-to-kilogram scale synthesis (e.g., peptide drugs, polymer modification), it is paramount.
| Feature | Acylimidazole (CDI) | NHS Ester (EDC/NHS) | Impact |
| Reagent Cost | $0.25 - $1.50 / g | $1.50 - $8.00 / g | CDI is ~80% cheaper. |
| Atom Economy | High (Loss of CO₂ + Imidazole) | Lower (Loss of Urea + NHS) | Less waste mass per mole of product. |
| One-Pot Protocol | Yes (Activation + Coupling) | Often requires 2 steps or isolation | CDI reduces operational time. |
Purification Efficiency
This is the most practical advantage for the bench scientist.
-
NHS Route: EDC coupling produces a urea byproduct.[1] If using DCC, it produces insoluble dicyclohexylurea (DCU) which is notoriously difficult to filter completely. If using EDC, the urea is water-soluble but often requires chromatography to separate from polar products.
-
Acylimidazole Route: The byproduct is imidazole . Imidazole is a base (pKa ~7).
-
Self-Validating Cleanup: A simple wash with dilute acidic buffer (0.1 M HCl or citric acid) protonates the imidazole, forcing it into the aqueous phase while your hydrophobic amide product remains in the organic phase. No column chromatography is often needed.
-
Reactivity Profile
Acylimidazoles are "hot" electrophiles. In anhydrous THF or DCM, they react with primary amines almost instantaneously.
-
NHS Esters: Reaction times are typically 2–16 hours.
-
Acylimidazoles: Reaction times are typically 15–60 minutes.
Experimental Protocols
Protocol A: High-Efficiency CDI-Mediated Amidation
Use this for: Small molecule synthesis, peptide coupling in solution, surface functionalization in organic solvents.
Reagents:
-
Carboxylic Acid substrate (1.0 equiv)
-
1,1'-Carbonyldiimidazole (CDI) (1.1 equiv)
-
Primary Amine (1.0 - 1.2 equiv)
-
Anhydrous solvent (DCM, THF, or DMF)
Step-by-Step Workflow:
-
Activation: In a flame-dried flask under N₂ atmosphere, dissolve the Carboxylic Acid in anhydrous solvent (0.1 – 0.5 M).
-
Add CDI: Add CDI in one portion.
-
Observation: You will see immediate effervescence (CO₂ evolution). This is a visual confirmation that activation is proceeding.
-
-
Incubation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: The cessation of bubbles indicates the conversion to Acylimidazole is complete.
-
-
Coupling: Add the Primary Amine directly to the reaction mixture.
-
Note: No base (e.g., TEA) is usually needed because the released imidazole acts as a proton scavenger.
-
-
Reaction: Stir for 1–2 hours. Monitor by TLC or LC-MS.
-
Workup (The "Acid Wash"):
-
Dilute with EtOAc or DCM.
-
Wash 2x with 0.5 M HCl (removes Imidazole and unreacted amine).
-
Wash 1x with Saturated NaHCO₃ (removes unreacted acid).[1]
-
Wash 1x with Brine, dry over Na₂SO₄, and concentrate.
-
Protocol B: Standard NHS Ester Coupling (Control)
Use this for: Comparison studies or when aqueous solubility is strictly required.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
EDC.HCl (1.5 equiv)[2]
-
N-hydroxysuccinimide (NHS) (1.5 equiv)
-
Amine (1.2 equiv)
-
Solvent (DMF or Buffer)[3]
Workflow:
-
Dissolve Acid in solvent.
-
Add EDC and NHS.[4] Stir for 1–4 hours to form the NHS ester (monitor by TLC; NHS esters often have a distinct Rf).
-
Add Amine. If in organic solvent, add 2-3 equiv of DIEA/TEA to neutralize the HCl from EDC.
-
Stir for 4–16 hours (overnight is common).
-
Workup: Requires extensive water washes to remove EDC-urea and NHS. If the product is polar, extraction may fail, necessitating Reverse-Phase HPLC.
Decision Matrix: When to Switch?
Use the following logic flow to determine if you should migrate from NHS esters to Acylimidazoles.
Figure 2: Decision matrix for selecting between Acylimidazole and NHS ester chemistries.
References
-
Morton, R. C., Mangroo, D., & Gerber, G. E. (1988). A novel method of complete activation by carbonyldiimidazole: application to ester synthesis. Canadian Journal of Chemistry.[5] Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Carbonyl Diimidazole (CDI).[6] Retrieved from [Link]
-
Woodman, E. K., et al. (2009). N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis. Organic Process Research & Development. Retrieved from [Link]
Sources
Mass spectrometry fragmentation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
An In-Depth Guide to the Mass Spectrometry Fragmentation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
A Comparative Analysis for Structural Elucidation
This guide provides a detailed examination of the gas-phase fragmentation behavior of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, a molecule comprising a 4-nitrophenyl moiety, an acetyl linker, and an imidazole ring. Understanding the fragmentation pattern is critical for the unambiguous structural confirmation of this and related molecules in complex matrices, a common challenge in drug discovery and synthetic chemistry. This document outlines a robust analytical workflow using Collision-Induced Dissociation (CID) tandem mass spectrometry, presents the expected fragmentation pathways, and compares these pathways to those of structurally related compounds.
The Scientific Rationale: Predicting Fragmentation
The structure of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole (Molecular Formula: C₁₁H₉N₃O₃, Monoisotopic Mass: 231.06 g/mol ) suggests several predictable points of cleavage under CID conditions. The most labile bond is anticipated to be the amide-like bond connecting the acetyl carbonyl carbon to the imidazole nitrogen. N-acyl imidazoles are known to be highly reactive acyl transfer reagents, indicating a weakened N-C(O) bond compared to typical amides.[1] Furthermore, fragmentation of the nitrophenyl group is expected to follow established pathways for aromatic nitro compounds, primarily involving the loss of NO and NO₂ radicals.[2][3][4]
This guide will proceed by first establishing a hypothetical, high-performance analytical protocol and then using established chemical principles to predict and analyze the resulting fragmentation data.
Experimental Protocol: Tandem Mass Spectrometry (MS/MS)
The following protocol describes a standard method for analyzing the fragmentation of the target compound using a Triple Quadrupole or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is selected due to the presence of the basic imidazole nitrogen, which is readily protonated to form a stable precursor ion in positive ionization mode.
Step-by-Step Methodology:
-
Sample Preparation:
-
Prepare a stock solution of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole at 1 mg/mL in methanol.
-
Create a working solution by diluting the stock solution to 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.[5]
-
-
Infusion and Ionization:
-
Infuse the working solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: Set according to instrument manufacturer recommendations (e.g., Nitrogen at 600 L/hr).
-
-
MS1: Precursor Ion Identification:
-
Acquire a full scan mass spectrum (MS1) over a mass range of m/z 50-500.
-
Identify the protonated molecule, [M+H]⁺, which is expected at m/z 232.07.
-
-
MS2: Product Ion Scanning (CID):
-
Select the [M+H]⁺ ion (m/z 232.07) as the precursor for fragmentation.
-
Collision Gas: Argon.[6]
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV). This is a critical step; low energy may only break the weakest bonds, while higher energies will induce more extensive fragmentation, providing a complete picture of the molecule's structure.[7]
-
Acquire the product ion spectrum, recording all resulting fragment ions.
-
Results: The Fragmentation Pathway
Upon collision-induced dissociation, the precursor ion at m/z 232 is expected to fragment via several key pathways. The primary cleavage event is the scission of the N-acyl bond, which is the most chemically labile site.
Proposed Fragmentation Scheme
The fragmentation cascade begins with the precursor ion and proceeds through a series of neutral losses to produce characteristic product ions. This logical flow is essential for structural confirmation.
Caption: Proposed CID fragmentation pathway for protonated 1-[(4-Nitrophenyl)acetyl]-1H-imidazole.
Data Summary: Key Fragment Ions
The table below summarizes the expected key ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from their immediate precursor.
| Observed m/z | Proposed Ion Structure | Neutral Loss | Pathway Step | Diagnostic Value |
| 232.07 | [C₁₁H₁₀N₃O₃]⁺ | - | Precursor [M+H]⁺ | Confirms molecular weight. |
| 164.04 | [C₈H₆NO₂]⁺ (4-Nitrophenylacetylium) | C₃H₄N₂ (Imidazole) | Primary | High. Confirms the acyl-imidazole linkage. |
| 136.04 | [C₇H₆NO₂]⁺ (4-Nitrobenzylium) | CO | Secondary | High. Confirms the acetyl group. |
| 106.04 | [C₇H₆O]⁺ | NO | Tertiary | Medium. Confirms the nitroaromatic substructure. |
| 90.05 | [C₇H₆]⁺ | NO₂ | Tertiary | Medium. Confirms the nitroaromatic substructure. |
| 69.04 | [C₃H₅N₂]⁺ (Protonated Imidazole) | C₈H₅NO₃ | Primary | High. Confirms the imidazole moiety. |
Comparative Analysis: Validating the Fragmentation Logic
To build confidence in this proposed pathway, we compare it with the known fragmentation behavior of its core components.
Alternative 1: Fragmentation of 4-Nitrophenylacetic Acid
If one were to analyze 4-nitrophenylacetic acid (MW 181.15) under similar ESI+ conditions, the protonated molecule [M+H]⁺ would appear at m/z 182. A primary fragmentation would be the loss of water (-18 Da) to form the same 4-nitrophenylacetylium ion observed in our primary analysis: m/z 164 . The subsequent fragmentation of this m/z 164 ion via losses of CO, NO, and NO₂ would be identical to that observed for the title compound. This provides strong correlative evidence for the proposed fragmentation of the entire 4-nitrophenylacetyl portion of the molecule.
Alternative 2: Fragmentation of other N-Acyl Imidazoles
Studies on various N-substituted imidazoles consistently show that fragmentation is dominated by processes related to the substituent chains, while the imidazole ring itself remains intact or is lost as a stable neutral molecule.[8][9] The cleavage of the N-acyl bond is a characteristic and energetically favorable fragmentation route.[1] The formation of the intense protonated imidazole peak at m/z 69 is therefore a highly diagnostic feature for this entire class of compounds, further validating our proposed primary cleavage.
Conclusion
The tandem mass spectrometry fragmentation of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole is characterized by a predictable and informative pathway initiated by the cleavage of the labile N-acyl bond. The resulting product ion spectrum provides clear, diagnostic ions that confirm each of the three core structural components of the molecule:
-
The Imidazole Ring: Confirmed by the fragment at m/z 69 .
-
The Acetyl Linker: Confirmed by the neutral loss of CO (28 Da) from the m/z 164 ion.
-
The 4-Nitrophenyl Group: Confirmed by the m/z 164 ion and its subsequent fragmentation via loss of NO and NO₂.
This guide provides researchers and drug development professionals with a robust framework for identifying this molecule and serves as a template for interpreting the mass spectra of other N-acyl imidazole derivatives. The combination of a logical experimental design and a chemically intuitive interpretation of fragmentation data is paramount for achieving unambiguous structural characterization.
References
-
Cativiela, C., et al. (1995). Mass spectrometry of some imidazoles of pharmacological interest. Rapid Communications in Mass Spectrometry, 9(1), 37-41. Available at: [Link]
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1623. Available at: [Link]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link]
-
Yinon, J., & Zitrin, S. (1991). MS/MS of energetic compounds. A collision induced dissociation (CID) study of some polynitrobiphenyl-2-amines. Journal of Energetic Materials, 9(2), 191-204. Available at: [Link]
-
Wikipedia contributors. (2023). Collision-induced dissociation. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Prasain, J. (2009). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link]
-
Taylor & Francis Online. Collision-induced dissociation – Knowledge and References. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2014). Synthesis, crystal structure, structural characterization and in vitro antimicrobial activities of 1-methyl-4-nitro-1H-imidazole. Arabian Journal of Chemistry, 7(5), 729-735. Available at: [Link]
-
Chemistry Learning. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene [Video]. YouTube. Available at: [Link]
-
Check, C. T., & Miller, S. J. (2019). Structure and Reactivity of Highly Twisted N-Acyl Imidazoles. The Journal of organic chemistry, 84(10), 6328–6337. Available at: [Link]
-
LibreTexts Chemistry. (2019, June 5). 15.7: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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- 3. Synthesis, crystal structure, structural characterization and <i>in vitro</i> antimicrobial activities of 1-methyl-4-nitro-1<i>H</i>-imidazole - Arabian Journal of Chemistry [arabjchem.org]
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- 6. taylorandfrancis.com [taylorandfrancis.com]
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- 8. | PDF or Rental [articles.researchsolutions.com]
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A Senior Application Scientist's Guide to Monitoring Acylimidazole Formation: A Comparative Analysis of TLC and HPLC
For researchers, scientists, and professionals in drug development, the formation of an amide bond is a foundational reaction. A key strategy in this process involves the activation of a carboxylic acid to a more reactive intermediate, with the N-acylimidazole being a prominent and effective choice.[1][] These intermediates are valuable due to their moderate reactivity and high water solubility.[1][3] However, the success of any subsequent reaction, such as amide formation, hinges on the efficient and complete formation of this acylimidazole intermediate. Therefore, robust reaction monitoring is not just a procedural step; it is critical for optimization, yield maximization, and impurity profiling.
This guide provides an in-depth comparison of the two most common chromatographic techniques for this purpose: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring that the protocols described are self-validating and grounded in established scientific principles.
Pillar 1: Thin-Layer Chromatography (TLC) - The Rapid, Qualitative Workhorse
TLC is a cornerstone of the synthetic chemistry lab, prized for its simplicity, speed, and low cost.[4][5] It operates on the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinity for a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[5][6]
The Principle in Practice
In the context of acylimidazole formation, we are typically starting with a carboxylic acid, which is quite polar due to its ability to hydrogen bond. The resulting N-acylimidazole is generally less polar. This difference in polarity is the key to their separation on a TLC plate.[7] As the mobile phase ascends the plate via capillary action, the less polar acylimidazole will travel further up the plate (higher Retention Factor, Rf), while the more polar carboxylic acid will remain closer to the baseline (lower Rf).[8]
Experimental Protocol: Monitoring Acylimidazole Formation by TLC
-
Chamber Preparation: Line a TLC chamber with filter paper and add the chosen mobile phase (eluent). A common starting eluent for this type of reaction is a 7:3 or 8:2 mixture of Hexane:Ethyl Acetate. The filter paper helps to saturate the chamber atmosphere with solvent vapors, ensuring a more even and reproducible solvent front development.[7] Close the chamber and allow it to equilibrate for 5-10 minutes.
-
Plate Spotting: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. On this line, apply small spots (1-2 mm diameter) of your samples using a capillary tube.[9]
-
Lane 1 (SM): A diluted solution of your starting carboxylic acid.
-
Lane 2 (Co): A "co-spot" containing both the starting material and the reaction mixture. This is crucial for unambiguously identifying the starting material spot in the reaction lane.[6]
-
Lane 3 (RM): An aliquot taken directly from your reaction mixture.
-
-
Development: Carefully place the spotted TLC plate into the equilibrated chamber, ensuring the baseline is above the level of the eluent pool.[6] Close the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the solvent to evaporate completely in a fume hood. Visualize the spots. Most acylimidazoles and their precursors are UV-active, so viewing the plate under a UV lamp (254 nm) is the primary method.[10] The disappearance of the starting material spot in the 'RM' lane and the appearance of a new, higher-Rf spot confirms the progress of the reaction.[8]
Workflow for TLC-Based Reaction Monitoring
Caption: General workflow for monitoring a reaction using TLC.
Pillar 2: High-Performance Liquid Chromatography (HPLC) - The Precise, Quantitative Powerhouse
HPLC is a highly sophisticated and advanced chromatographic technique used for the separation, identification, and quantification of chemical analytes.[11][12] It utilizes a high-pressure pump to force the mobile phase through a densely packed column, leading to superior resolution and sensitivity compared to TLC.[13][14]
The Principle in Practice
For monitoring acylimidazole formation, a reverse-phase HPLC method is typically employed. In this mode, the stationary phase is non-polar (e.g., C18), and the mobile phase is a polar solvent mixture, often acetonitrile and water.[15] The separation principle is inverted compared to normal-phase TLC: more polar compounds (like the starting carboxylic acid) will elute from the column faster (shorter retention time), while less polar compounds (the acylimidazole product) will be retained longer by the stationary phase (longer retention time). The key advantage of HPLC is its detector (e.g., UV-Vis), which provides a quantitative measure of each component eluting from the column, represented as a peak in a chromatogram.[12][16]
Experimental Protocol: Monitoring Acylimidazole Formation by HPLC
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting it into a larger volume (e.g., 1 mL) of mobile phase or a suitable solvent to prevent further reaction. This is a critical step for accuracy.
-
If necessary, filter the diluted sample through a 0.22 or 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.
-
-
Method Setup:
-
Column: A standard C18 analytical column is a good starting point.
-
Mobile Phase: A mixture of water (often with 0.1% formic acid or trifluoroacetic acid to improve peak shape) and acetonitrile.
-
Elution: A gradient method, starting with a higher percentage of water and ramping to a higher percentage of acetonitrile, is often effective for separating components with a wide range of polarities. For example, a 15-minute gradient from 10% to 90% acetonitrile.
-
Flow Rate: Typically 1.0 mL/min for a standard 4.6 mm ID analytical column.
-
Detector: A UV-Vis detector set to a wavelength where both the starting material and product have strong absorbance (e.g., 254 nm).
-
-
Analysis:
-
Inject a standard of your starting material to determine its retention time.
-
Inject your prepared reaction sample.
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of a new peak corresponding to the acylimidazole product.
-
-
Quantification: The area under each peak is proportional to the concentration of that component. By comparing the peak area of the starting material at time zero (t=0) to its area at a given time point (t=x), you can accurately calculate the percent conversion of the reaction.[16]
% Conversion = [1 - (Peak Area_SM at t=x / Peak Area_SM at t=0)] * 100
Head-to-Head Comparison: TLC vs. HPLC
The choice between TLC and HPLC is dictated by the specific needs of the analysis. An organic chemist might first use TLC to quickly find a suitable method for a preliminary purification and then use HPLC to determine the final purity and yield.
| Feature | Thin-Layer Chromatography (TLC) | High-Performance Liquid Chromatography (HPLC) |
| Analysis Type | Primarily qualitative or semi-quantitative.[9][14] | Highly quantitative and reproducible.[12][16] |
| Resolution | Lower separation power; spots can overlap.[14] | High resolution; capable of separating very similar compounds.[13] |
| Sensitivity | Lower; microgram (µg) level.[8] | High; can detect nanogram (ng) or even picogram (pg) levels.[13][17] |
| Speed | Very fast for a single analysis (5-15 minutes).[8] | Longer setup and run time per sample (15-60 minutes).[18] |
| Cost | Very low cost for equipment and consumables.[4][19] | High initial instrument cost and ongoing expense for solvents and columns.[15] |
| Ease of Use | Simple, requires minimal training.[4] | Complex, requires significant expertise for method development and troubleshooting.[18] |
| Solvent Usage | Minimal (a few mL per plate).[19] | High (often >1 mL per minute of run time).[15] |
| Throughput | Multiple samples can be run simultaneously on one plate.[14] | Typically one sample at a time, but can be automated with an autosampler.[13] |
Decision Guide: Choosing the Right Tool for the Job
Your analytical needs should drive your choice of technology. This decision tree can guide you to the most appropriate method for monitoring your acylimidazole formation.
Sources
- 1. Recent applications of N-acyl imidazole chemistry in chemical biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. microbenotes.com [microbenotes.com]
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- 7. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
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- 9. veeprho.com [veeprho.com]
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- 13. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC) - Blogs - News [alwsci.com]
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- 15. ijsrtjournal.com [ijsrtjournal.com]
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- 18. chromatographyonline.com [chromatographyonline.com]
- 19. scribd.com [scribd.com]
Reaction kinetics of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole hydrolysis
The following guide details the reaction kinetics and performance profile of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole (NPAI) . This document is structured to assist researchers in utilizing NPAI as a kinetic probe or acylating agent, specifically comparing its hydrolytic stability and reactivity against standard alternatives like p-Nitrophenyl Acetate (pNPA) and 1-Acetylimidazole (1-AcIm) .
Executive Summary & Technical Positioning
1-[(4-Nitrophenyl)acetyl]-1H-imidazole (NPAI) represents a specialized class of "activated amides" (N-acylimidazoles). Unlike standard esters or stable amides, NPAI occupies a unique "Goldilocks" zone of reactivity:
-
Reactivity: It is sufficiently reactive to acylate nucleophiles (amines, hydroxyls, active site serines) under mild conditions without the violent reactivity of acid chlorides.
-
Mechanism: It serves as a mechanistic probe for nucleophilic catalysis , often used to model the acyl-enzyme intermediate in serine proteases (where the histidine imidazole acts as the acyl carrier).
-
Detection: Unlike p-Nitrophenyl Acetate (which releases a yellow chromophore), NPAI hydrolysis is typically monitored by the disappearance of the characteristic N-acylimidazole UV absorbance (245–260 nm).
Comparison at a Glance
| Feature | NPAI (Subject) | p-Nitrophenyl Acetate (pNPA) | 1-Acetylimidazole (1-AcIm) |
| Class | Activated Amide | Activated Ester | Activated Amide |
| Leaving Group | Imidazole ( | p-Nitrophenolate ( | Imidazole ( |
| Hydrolysis | Moderate (Minutes to Hours) | Short (Seconds to Minutes) | Moderate (Hours) |
| Primary Readout | |||
| pH Sensitivity | High (OH- attack dominant) | Very High (Phenolate release) | High |
| Main Application | Mechanistic probe, Acyl donor | Esterase substrate, Burst kinetics | Acetyl donor, Buffer catalysis study |
Mechanistic Analysis: The Hydrolysis Pathway
The hydrolysis of NPAI follows a pseudo-first-order kinetic profile in buffered aqueous solutions. The reaction is driven by the nucleophilic attack of water or hydroxide ions on the carbonyl carbon, facilitated by the leaving group ability of the imidazole ring.
The pH-Rate Profile
Unlike simple amides, N-acylimidazoles exhibit a distinct pH-rate profile:
-
Acidic Region (pH < 4): The imidazole ring protonates (
), making it an excellent leaving group, but the carbonyl oxygen also protonates, leading to complex equilibrium effects. Generally, hydrolysis is slow here. -
Neutral Plateau (pH 4–7): The "water reaction" dominates. The neutral acylimidazole is attacked by water.
-
Alkaline Region (pH > 7.5): Hydroxide ion (
) attack becomes the rate-limiting step. The rate constant ( ) increases linearly with pH.
Pathway Diagram (DOT)
The following diagram illustrates the competitive hydrolytic pathways.
Figure 1: The hydrolysis of NPAI proceeds via competitive neutral (water) and alkaline (hydroxide) pathways.
Detailed Experimental Protocol: Kinetic Assay
To objectively compare NPAI against pNPA or 1-AcIm, the following self-validating protocol should be used. This method relies on UV spectrophotometry.[1]
Reagents & Preparation[2][5][6]
-
Stock Solution (NPAI): 10–50 mM in dry Acetonitrile (MeCN). Note: Keep anhydrous; prepare fresh daily.
-
Buffer Systems:
-
pH 6.0–8.0: Phosphate buffer (0.1 M). Avoid Tris or Glycine as they act as nucleophiles.
-
Ionic Strength: Maintain
or 1.0 M with KCl to minimize salt effects.
-
-
Control: 1-Acetylimidazole (Stock in MeCN).
Step-by-Step Methodology
-
Baseline Correction: Warm the spectrophotometer (double-beam preferred) to 25.0°C. Blank with the specific buffer containing the same % of MeCN as the sample (typically <1%).
-
Reaction Initiation:
-
Add 2.97 mL of Buffer to the cuvette.
-
Inject 30 µL of NPAI Stock (Final conc: ~0.1–0.5 mM).
-
Critical: Mix immediately by inversion (3x) or magnetic stirring.
-
-
Monitoring:
-
For NPAI/1-AcIm: Monitor Absorbance decrease at 245 nm (
). -
For pNPA (Alternative): Monitor Absorbance increase at 400 nm (Release of p-nitrophenolate).
-
-
Data Collection: Record absorbance every 10–30 seconds for at least 5 half-lives (
).
Data Analysis (Calculation of )
The hydrolysis follows pseudo-first-order kinetics under these conditions ([H2O] >> [NPAI]). Use the following equation to determine the observed rate constant (
Where:
-
= Absorbance at time
- = Final absorbance (infinity value)
-
= Slope of the linear plot of
vs time.
Workflow Diagram (DOT)
Figure 2: Standardized workflow for determining pseudo-first-order hydrolysis constants.
Comparative Performance Analysis
The following data synthesis compares the kinetic behavior of NPAI with its primary alternatives.
Table 1: Kinetic Parameters and Stability Profile
Note: Values are approximate for
| Parameter | NPAI (Subject) | 1-Acetylimidazole (Ref 1) | p-Nitrophenyl Acetate (Ref 2) |
| ~300 - 500 (Est.)* | 317 | 950 | |
| Sensitivity to Buffer | High (General Base Cat.) | High (General Base Cat.) | Moderate |
| Leaving Group Effect | Imidazole (Good LG) | Imidazole (Good LG) | Phenoxide (Better LG) |
| UV Interference | Low (if protein absent) | Low | High (Yellow product) |
*Estimated based on Hammett equation principles: The (4-nitrophenyl)acetyl group is more electron-withdrawing than acetyl, increasing electrophilicity, but the methylene spacer attenuates the effect compared to a benzoyl derivative.
Interpretation of Results
-
Vs. pNPA: pNPA hydrolyzes faster in alkaline conditions due to the superior leaving group ability of p-nitrophenolate (pK 7.15) compared to imidazole (pK 7.0) and the resonance effects. However, NPAI is more sensitive to general base catalysis by buffers (like imidazole or phosphate), making it a better probe for studying catalytic mechanisms in enzymes.
-
Vs. 1-Acetylimidazole: NPAI is slightly more reactive (labile) than 1-acetylimidazole. The electron-withdrawing nitro group on the phenyl ring pulls electron density, destabilizing the C-N bond relative to the methyl group in acetylimidazole.
-
Experimental Artifacts: When using NPAI, researchers must account for the "Burst" phase if using it as an enzyme substrate. The rapid acylation of the enzyme (releasing imidazole) is followed by the slower hydrolysis of the acyl-enzyme intermediate.
References
-
Jencks, W. P., & Carriuolo, J. (1959).[2][3] Imidazole catalysis. II. Acyl transfer and the reactions of acetyl imidazole with water and oxygen anions.[2][3] Journal of Biological Chemistry, 234(5), 1272-1279.[2]
-
Bender, M. L., & Turnquest, B. W. (1957). The Imidazole-catalyzed Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 79(7), 1652–1655.
-
Fife, T. H. (1965). Steric Effects in the Hydrolysis of N-Acylimidazoles and Esters of p-Nitrophenol.[4] Journal of the American Chemical Society, 87(20), 4597–4600.
Sources
A Researcher's Guide to the 13C NMR Chemical Shifts of Imidazole Carbonyl Carbons
For researchers and professionals in drug development and organic chemistry, understanding the nuances of 13C Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for structural elucidation. This guide provides an in-depth analysis of the 13C NMR chemical shifts of carbonyl carbons within imidazole-containing molecules. We will explore the key factors influencing these shifts, compare data across different molecular environments, and provide a robust experimental protocol for acquiring high-quality spectra.
The Unique Signature of the Imidazole Carbonyl Carbon in 13C NMR
The carbonyl carbon signal in 13C NMR spectroscopy is one of the most diagnostic, typically appearing far downfield (160-220 ppm) due to the significant deshielding effect of the adjacent oxygen atom and the sp2 hybridization of the carbon.[1][2][3] When this carbonyl group is attached to an imidazole ring, a fascinating interplay of electronic and environmental factors comes into play, influencing its precise chemical shift.
The imidazole ring itself, a five-membered aromatic heterocycle with two nitrogen atoms, can act as both an electron-donating and electron-withdrawing system, depending on its protonation state and the nature of its substituents. This dual nature directly impacts the electron density at the attached carbonyl carbon, thereby modulating its 13C NMR chemical shift.
Key Factors Influencing Imidazole Carbonyl Carbon Chemical Shifts
The precise chemical shift of a carbonyl carbon attached to an imidazole ring is a sensitive reporter of its molecular environment. Understanding these influences is critical for accurate spectral interpretation and structural assignment.
Nature of the Carbonyl Group
The type of carbonyl functional group (e.g., ketone, ester, amide) has a profound effect on the 13C chemical shift. Generally, ketones are the most deshielded, followed by esters and then amides. This trend is attributed to the electron-donating ability of the heteroatom attached to the carbonyl group. The nitrogen of an amide is more electron-donating than the oxygen of an ester, leading to increased electron density at the carbonyl carbon and a resulting upfield shift.
Substituents on the Imidazole Ring
Electron-withdrawing or electron-donating groups on the imidazole ring can significantly alter the chemical shift of the carbonyl carbon. Electron-withdrawing groups, such as nitro or cyano groups, will decrease the electron density at the carbonyl carbon, causing a downfield shift. Conversely, electron-donating groups, like alkyl or amino groups, will increase the electron density, leading to an upfield shift.
Solvent Effects
The choice of solvent can have a marked impact on the 13C NMR chemical shifts of carbonyl carbons, primarily through hydrogen bonding and polarity effects.[4][5][6] Protic solvents, capable of hydrogen bonding, can interact with the carbonyl oxygen, leading to a polarization of the C=O bond and a downfield shift of the carbonyl carbon resonance.[6] The polarity of the solvent also plays a role; more polar solvents can stabilize the polarized resonance structure of the carbonyl group, resulting in a downfield shift.[5] It is crucial to be aware that solvent effects can sometimes lead to the scrambling and misassignment of resonances if not carefully considered.[4]
pH and Protonation State
The protonation state of the imidazole ring is a critical determinant of the carbonyl carbon's chemical shift.[7][8][9] Imidazole has a pKa of approximately 7, meaning that in acidic conditions, the ring will be protonated. This protonation introduces a positive charge, which has a strong electron-withdrawing effect, causing a significant downfield shift in the chemical shifts of the ring carbons and, consequently, the attached carbonyl carbon.[7] This pH dependence can be a powerful tool for studying biological systems and enzyme mechanisms where histidine residues (which contain an imidazole ring) are often involved in catalysis.[7][9]
Below is a diagram illustrating the interplay of these key factors:
Caption: Factors influencing the 13C NMR chemical shift of imidazole carbonyl carbons.
Comparative Data of Imidazole Carbonyl Carbon Chemical Shifts
To illustrate the principles discussed above, the following table summarizes the 13C NMR chemical shifts of the carbonyl carbon in a series of imidazole derivatives. These values are indicative and can vary with experimental conditions.
| Compound | Carbonyl Type | Substituent | Solvent | Carbonyl 13C Chemical Shift (ppm) | Reference |
| 1-Acetylimidazole | Ketone | -H | CDCl3 | ~169 | [10] |
| 1,1'-Carbonyldiimidazole | Amide | -Imidazole | CDCl3 | ~148 | [11] |
| N-Benzoyl-L-histidine | Amide | -CH2-CH(NH-Benzoyl)-COOH | D2O, pH dependent | ~174-176 | [7] |
| Imidazole-2-carboxylate | Carboxylic Acid | -COOH | D2O, pH dependent | ~162-165 | [7] |
Note: The chemical shifts are approximate and can be influenced by concentration and temperature.
Experimental Protocol for Acquiring High-Quality 13C NMR Spectra
Acquiring a clean and informative 13C NMR spectrum requires careful attention to detail in sample preparation and instrument setup.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 10-50 mg of the imidazole-containing compound. The amount will depend on the compound's molecular weight and solubility, as well as the spectrometer's sensitivity.
-
Choose an appropriate deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in which the compound is sufficiently soluble. The choice of solvent can influence the chemical shifts, so consistency is key for comparative studies.[4][5]
-
Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0.0 ppm. For aqueous samples, a water-soluble standard like DSS or TSP can be used.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.
-
Tune and match the 13C probe to the correct frequency.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Use a pulse program that includes proton decoupling to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon.[1]
-
The relaxation delay (d1) is a critical parameter. Carbonyl carbons, especially quaternary ones, can have long relaxation times. A sufficiently long relaxation delay (e.g., 5-10 seconds or more) is necessary to ensure accurate integration, although for routine spectra, a shorter delay is often used to save time.
-
The number of scans will depend on the sample concentration and the natural abundance of 13C. For dilute samples, a larger number of scans will be required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Reference the spectrum to the internal standard (TMS at 0.0 ppm).
-
Integrate the peaks if quantitative information is desired, though it's important to note that peak integration in 13C NMR is often not as reliable as in 1H NMR due to variations in relaxation times and the Nuclear Overhauser Effect (NOE).[2]
-
The following diagram outlines the general workflow for acquiring a 13C NMR spectrum:
Caption: General workflow for 13C NMR spectroscopy.
By carefully considering the factors that influence chemical shifts and by following a robust experimental protocol, researchers can confidently utilize 13C NMR spectroscopy to elucidate the structure and electronic properties of imidazole-containing molecules, a critical step in the development of new therapeutics and functional materials.
References
-
13.10: Characteristics of ¹³C NMR Spectroscopy - Chemistry LibreTexts. (2024, March 19). Retrieved from [Link]
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry. Retrieved from [Link]
-
29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). Retrieved from [Link]
-
13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022, February 9). MDPI. Retrieved from [Link]
-
Carbon-13 Chemical Shifts of the Carbonyl Group. III. Solvent Effects. (1964, November 15). The Journal of Chemical Physics. Retrieved from [Link]
-
13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.). ResearchGate. Retrieved from [Link]
-
Solvent Effect Correlations for Acetone: IR versus NMR Data for the Carbonyl Group. (n.d.). Retrieved from [Link]
-
pH-dependence of 13C chemical shifts and 13C,H coupling constants in imidazole and L-histidine. (1975, May 25). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
PMR & 13CMR Spectra of Some Imidazole Complexes of Cobaloximes. (n.d.). Indian Journal of Chemistry. Retrieved from [Link]
-
13C NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). New Journal of Chemistry. Retrieved from [Link]
-
13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0148111). (n.d.). NP-MRD. Retrieved from [Link]
-
Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. (2025, August 6). Journal of Chemical Education. Retrieved from [Link]
-
13.11 Characteristics of 13C NMR Spectroscopy. (2023, September 20). Organic Chemistry | OpenStax. Retrieved from [Link]
-
13C NMR. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shifts Guide. (n.d.). Scribd. Retrieved from [Link]
-
13C NMR Spectroscopy of “Arduengo-type” Carbenes and Their Derivatives. (2009, March 13). Chemical Reviews. Retrieved from [Link]
-
Isolation, Characterization and Antiproliferative Activity of Secondary Metabolites from Tanacetum alyssifolium (Bornm.) Griers. (n.d.). MDPI. Retrieved from [Link]
-
1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. (2010, October 1). Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (n.d.). ResearchGate. Retrieved from [Link]
-
Calculated and experimental 13 C chemical shifts of the imidazole and substituent parts. (continued). (n.d.). ResearchGate. Retrieved from [Link]
-
13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved from [Link]
-
Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. (2025, August 6). ResearchGate. Retrieved from [Link]
-
13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. (2020, December 29). Molecules. Retrieved from [Link]
-
15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. (2020, January 28). Journal of the American Chemical Society. Retrieved from [Link]
-
Strong and pH dependent fluorescence in unprecedented anthra[2,3-d]imidazole derivatives. (2024, September 10). Dyes and Pigments. Retrieved from [Link]
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Comparing reactivity of nitro-substituted vs unsubstituted acylimidazoles
Comparative Reactivity of Nitro-Substituted vs. Unsubstituted Acylimidazoles in Acylation Workflows
In advanced drug development and complex API synthesis, the formation of amide and ester bonds is a foundational workflow. While 1,1′-Carbonyldiimidazole (CDI) is universally used to generate reactive N-acylimidazole intermediates, these unsubstituted species often exhibit sluggish reactivity when paired with sterically hindered or electronically deactivated nucleophiles.
To overcome this bottleneck without resorting to harsh coupling reagents or elevated temperatures, researchers have increasingly turned to nitro-substituted acylimidazoles (e.g., N-acyl-4-nitroimidazole). As an Application Scientist, I have evaluated both classes of reagents. This guide objectively compares their reactivity profiles, elucidates the mechanistic causality behind their performance, and provides a self-validating experimental protocol for your laboratory.
Mechanistic Causality: The Electronic Influence of the Nitro Group
The reactivity of an acylating agent is dictated by two primary factors: the electrophilicity of the carbonyl carbon and the thermodynamic stability of the leaving group.
In a standard unsubstituted N-acylimidazole , the imidazole ring is a moderate leaving group. For the expulsion of the imidazolide anion to occur efficiently, the transition state typically requires protonation of the imidazole nitrogen (general acid catalysis)[1].
Introducing a strongly electron-withdrawing nitro group at the 4(5)-position fundamentally alters the electronic landscape:
-
Enhanced Electrophilicity: The nitro group inductively pulls electron density away from the imidazole ring and, by extension, the carbonyl carbon. This makes the carbonyl highly susceptible to nucleophilic attack.
-
Superior Leaving Group Ability: The basicity of the leaving group is inversely proportional to its leaving group ability. Unsubstituted imidazole has a neutral pKa of ~14.5 and a conjugate acid pKa of ~7.0[2]. In stark contrast, 4(5)-nitroimidazole has a neutral pKa of 9.30[2], and its conjugate acid exhibits a remarkably low pKa of approximately -0.6[3].
Because the 4-nitroimidazolide anion is vastly more stable than the unsubstituted imidazolide anion, the reaction shifts from requiring acid/base catalysis to proceeding via a rapid, pH-independent pathway[1]. The leaving group is expelled spontaneously upon the formation of the tetrahedral intermediate.
Quantitative Data Comparison
The table below summarizes the physicochemical and kinetic differences between the two intermediates, highlighting why nitro-substitution is favored for challenging couplings.
| Property | Unsubstituted N-Acylimidazole | Nitro-Substituted N-Acyl-4-nitroimidazole |
| Leaving Group | Imidazole | 4(5)-Nitroimidazole |
| pKa of Neutral Heterocycle | 14.5 | 9.30 |
| pKa of Conjugate Acid | ~7.0 | ~ -0.6 |
| Carbonyl Electrophilicity | Moderate | Exceptionally High |
| Hydrolysis / Reactivity Profile | Requires acid/base catalysis to proceed efficiently | Rapid, pH-independent (spontaneous water reaction) |
| Optimal Use Case | Standard amidation with primary amines | Hindered alcohols, weak nucleophiles, neutral pH conditions |
Reaction Pathway Visualization
The following diagram illustrates the divergent kinetic pathways of the two species. Notice how the nitro-substituted variant bypasses the high-energy, proton-dependent expulsion step.
Kinetic pathways of unsubstituted vs. nitro-substituted acylimidazoles during acylation.
Self-Validating Experimental Protocol
To empirically validate the superior reactivity of the nitro-substituted variant, we utilize a comparative acylation workflow targeting a sterically hindered alcohol (tert-butanol).
Why this protocol is self-validating: Unsubstituted acylimidazoles generally fail to acylate tertiary alcohols without the addition of strong bases (e.g., DBU or NaH) or prolonged heating. By running both reactions strictly at ambient temperature in a neutral solvent, the successful conversion of the nitro-variant directly proves its lowered activation energy and pH-independent leaving group ability.
Materials Required:
-
Acylating Agents: N-Benzoylimidazole and N-Benzoyl-4-nitroimidazole (1.0 mmol each)
-
Nucleophile: tert-Butanol (1.2 mmol)
-
Solvent: Anhydrous Tetrahydrofuran (THF), 10 mL
-
Internal Standard: Biphenyl (for HPLC quantification)
Step-by-Step Methodology:
-
Preparation of Reaction Matrix:
-
Set up two flame-dried 25 mL round-bottom flasks under an inert argon atmosphere. Label them "Flask A" (Unsubstituted) and "Flask B" (Nitro-substituted).
-
Add 10 mL of anhydrous THF and 0.1 mmol of biphenyl (internal standard) to each flask.
-
-
Reagent Introduction:
-
Add 1.0 mmol of N-Benzoylimidazole to Flask A.
-
Add 1.0 mmol of N-Benzoyl-4-nitroimidazole to Flask B.
-
Stir both solutions at 25 °C until fully dissolved.
-
-
Nucleophilic Attack (Initiation):
-
Inject 1.2 mmol of tert-butanol into both flasks simultaneously.
-
Maintain stirring at exactly 25 °C. Do not add any acidic or basic catalysts.
-
-
Kinetic Monitoring (HPLC):
-
Withdraw 50 µL aliquots from each flask at
, , , and . -
Quench the aliquots in 1 mL of cold Acetonitrile/Water (50:50) and analyze via Reverse-Phase HPLC (C18 column, 254 nm UV detection).
-
-
Data Interpretation:
-
Calculate the conversion percentage by comparing the peak area of the product (tert-butyl benzoate) against the biphenyl internal standard.
-
Expected Outcome: Flask B (N-Benzoyl-4-nitroimidazole) will show >90% conversion within 1 hour due to the spontaneous expulsion of the 4-nitroimidazolide anion. Flask A will show <5% conversion even after 4 hours, validating the necessity of the nitro group for neutral, un-catalyzed acylations of hindered nucleophiles.
-
References
1. - The Journal of Organic Chemistry, ACS Publications.[1] 2. - Molecules, MDPI.[2] 3. - International Journal of Radiation Biology, Taylor & Francis.[3]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Hazard Identification and Immediate Precautions
Given its chemical structure, 1-[(4-Nitrophenyl)acetyl]-1H-imidazole should be presumed to possess hazards associated with both imidazole and nitroaromatic compounds. Imidazole is known to be corrosive, causing severe skin burns and eye damage, and may be harmful if swallowed.[1][2][3] Nitro compounds can be toxic and may present an explosion risk under certain conditions.[4] Therefore, it is crucial to handle this compound with the utmost care.
Personal Protective Equipment (PPE)
Before handling or disposing of 1-[(4-Nitrophenyl)acetyl]-1H-imidazole, ensure you are wearing the appropriate PPE.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin contact, which can cause irritation or burns.[6] |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust, which can cause serious eye damage.[6] |
| Body Protection | A chemically compatible laboratory coat, fully buttoned with sleeves extended to the wrist.[7] | To protect skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[8][9] A NIOSH/MSHA approved respirator may be necessary if dust is generated.[6] | To avoid inhalation of dust or aerosols, which may be harmful.[10] |
In Case of a Spill
Immediate and appropriate action is critical in the event of a spill.
-
Small Spills:
-
If not already in a fume hood, evacuate the immediate area and ensure adequate ventilation.[5]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[5]
-
Sweep up the absorbed material and place it in a suitable, labeled container for waste disposal.[9]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5] All cleaning materials must also be disposed of as hazardous waste.[5]
-
-
Large Spills:
Caption: General workflow for hazardous chemical disposal.
Chemical Incompatibility
To prevent dangerous reactions, do not store or mix 1-[(4-Nitrophenyl)acetyl]-1H-imidazole with the following:
| Incompatible Material | Reason for Incompatibility |
| Strong Oxidizing Agents | May cause a violent reaction or explosion. [4][7] |
| Strong Acids, Acid Anhydrides, and Acid Chlorides | Imidazole derivatives can react exothermically with acids. [7] |
| Strong Bases | May cause decomposition. [11] |
| Reducing Agents | Incompatible with nitroaromatic compounds. [12] |
References
- Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine - Benchchem. (n.d.).
- Imidazole - University of Washington. (2025, February 28).
- Safety Data Sheet: Imidazole - Chemos GmbH&Co.KG. (2020, April 20).
- I0001 - SAFETY DATA SHEET. (2025, March 28).
- Safety data sheet - BASF. (2022, March 28).
- SAFETY DATA SHEET - Fisher Scientific. (2024, July 19).
- Imidazole - Apollo Scientific. (2023, July 10).
- Chemical Waste Disposal Guidelines. (n.d.).
- SAFETY DATA SHEET - MilliporeSigma. (2025, August 14).
- IMIDAZOLE - Elemental Microanalysis. (2024, March 20).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 07).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- Safety Data Sheet - Cayman Chemical. (2025, June 09).
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. (2003, February 15).
- Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- 4-Nitrophenol - Santa Cruz Biotechnology. (n.d.).
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- 2-Nitrophenol CAS#: 88-75-5 - ChemicalBook. (n.d.).
- Chemical Waste Management for Laboratories - Physikalisch-Technische Bundesanstalt. (n.d.).
- Chemical Incompatibilities. (n.d.).
Sources
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- 2. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. tcichemicals.com [tcichemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. 2-Nitrophenol CAS#: 88-75-5 [m.chemicalbook.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
Personal protective equipment for handling 1-[(4-Nitrophenyl)acetyl]-1H-imidazole
Executive Summary & Risk Profile
Compound Class: Activated Acyl Imidazole / Nitro-aromatic Primary Reactivity: Moisture-sensitive Acylating Agent
As researchers, we often underestimate "intermediates" compared to raw reagents. However, 1-[(4-Nitrophenyl)acetyl]-1H-imidazole presents a dual-threat profile that requires strict adherence to safety protocols. It is not merely an irritant; it is a high-energy electrophile designed to transfer the (4-nitrophenyl)acetyl group.
The "Silent" Hazard: Hydrolysis
The primary risk mechanism is moisture-triggered hydrolysis . Upon contact with ambient humidity or the moisture on your skin/mucous membranes, this compound rapidly decomposes into two distinct hazards:
-
Imidazole: A corrosive base (Skin Corr. 1C/1B) that causes severe burns and eye damage.[1][2]
-
4-Nitrophenylacetic acid: An organic acid and skin irritant.
The Causality of PPE Failure: Standard single-gloving often fails because the compound can permeate the glove material, hydrolyze in the sweat layer against the skin, and create a trapped "chemical burn" environment. The protocols below are designed to prevent this specific failure mode.
Personal Protective Equipment (PPE) Matrix
This matrix is designed based on Task Intensity . Select your PPE tier based on the operation you are performing.
| PPE Component | Tier 1: Analytical / Micro-scale (<100 mg) | Tier 2: Preparative / Synthesis (>100 mg) | Technical Rationale |
| Hand Protection | Double Nitrile Gloves (min 0.11 mm thickness each). | Laminate Film (Silver Shield) under Nitrile OR Double High-Gauge Nitrile (0.2 mm outer). | Permeation Defense: Acyl imidazoles dissolve in skin oils. Double gloving provides a "sacrificial" outer layer and a visual breach indicator. |
| Eye Protection | Chemical Splash Goggles (Indirect vented). | Chemical Splash Goggles + Face Shield (8-inch). | Hydrolysis Risk: Dust or splash contacting the eye will hydrolyze instantly, causing immediate corrosive damage to the cornea. Safety glasses are insufficient. |
| Body Protection | Standard Cotton Lab Coat (Buttoned). | Chemical-Resistant Apron (Tyvek or PVC) over Lab Coat. | Dust Migration: Fine powders of activated esters drift. An apron prevents accumulation on the lap area during weighing. |
| Respiratory | Fume Hood (Sash at 18"). N95 if outside hood (not rec.). | P100/N100 Respirator if handling open powder outside a glovebox. | Sensitization: Nitro-aromatics and imidazoles are respiratory irritants. Inhalation can lead to delayed pulmonary edema. |
Operational Workflow: Safe Handling Protocol
The following workflow integrates engineering controls with PPE to create a self-validating safety system.
Phase A: Preparation & Weighing
-
The "Dry" Rule: Ensure all glassware is oven-dried. Moisture not only ruins the reagent but accelerates the release of corrosive imidazole fumes.
-
Static Control: Use an antistatic gun or ionizer if available. Activated esters are often fluffy powders that carry static charge, increasing the risk of aerosolization.
Phase B: Reaction Setup
-
Solvent Selection: Dissolve the solid immediately. Do not leave the solid exposed to air. Common solvents: Dichloromethane (DCM), DMF, or Acetonitrile.
-
Inert Atmosphere: Perform all transfers under Nitrogen or Argon flow.
-
The "Dirty Hand" Rule: Designate one hand as "dirty" (handling the spatula/flask) and one as "clean" (touching the sash/notebook).
Phase C: Quenching (Crucial Step)
-
Never dispose of the unreacted active ester directly into waste.
-
Protocol: Add a 10% excess of Methanol or water to the reaction mixture before disposal. This converts the reactive acyl imidazole into the stable methyl ester or acid/imidazole salt, mitigating downstream risks in the waste container.
Visualizing the Workflow
The following diagram illustrates the critical decision points and safety barriers.
Figure 1: Operational workflow emphasizing the mandatory quenching step to neutralize reactivity before disposal.
Emergency Response & Decontamination
Scenario 1: Skin Contact (Powder or Solution)[1]
-
Immediate Action: Do not wipe. Wiping drives the chemical into the pores.
-
Flush: Rinse with copious water for 15 minutes .
-
Soap: Use non-abrasive soap after the initial flush.
-
Medical: Seek evaluation. Mention "Imidazole-based corrosive burn."
Scenario 2: Spills (Powder)
-
Isolate: Evacuate the immediate area (3-meter radius).
-
PPE Upgrade: Wear a P100 respirator if outside the hood.
-
Neutralize: Cover the spill with a slurry of sand and sodium carbonate (soda ash) to neutralize the potential acid generation.
-
Collect: Scoop into a waste jar. Do not use a vacuum cleaner (creates dust clouds).
Waste Disposal Strategy
Proper disposal prevents "trash can fires" or pressurized waste bottles caused by delayed hydrolysis.
| Waste Stream | Pre-Treatment | Labeling |
| Solid Waste (Contaminated gloves, paper) | Seal in a secondary Ziploc bag before placing in the bin. | "Contaminated Debris: Toxic/Corrosive" |
| Liquid Waste (Reaction mother liquor) | MUST BE QUENCHED. Add 5-10% Methanol/Water and stir for 30 mins. | "Organic Waste: Halogenated/Non-Halogenated + Imidazole" |
| Glassware | Rinse with Acetone, then soak in a base bath (KOH/Isopropanol) to destroy traces. | N/A |
Disposal Logic Tree
Figure 2: Decision logic for waste disposal to prevent reactive chemicals from entering the waste stream.
References
-
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: Imidazole. Retrieved from
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Imidazole. Retrieved from
-
National Institutes of Health (NIH). (2021). Recent applications of N-acyl imidazole chemistry in chemical biology. PubMed. Retrieved from
-
Lee, J. P., et al. (1997). Steric Effects in the Hydrolysis Reactions of N-Acylimidazoles. Journal of Organic Chemistry. Retrieved from
-
Elemental Microanalysis. (2024). Safety Data Sheet: Imidazole. Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
